molecular formula C9H11ClN2 B2489150 (1H-indol-7-yl)methanamine hydrochloride CAS No. 1797558-60-1

(1H-indol-7-yl)methanamine hydrochloride

Cat. No.: B2489150
CAS No.: 1797558-60-1
M. Wt: 182.65
InChI Key: BSVVFOVYLWIWRF-UHFFFAOYSA-N
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Description

(1H-indol-7-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-7-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-7-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVFOVYLWIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of 7-Aminomethylindole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core physical characteristics of 7-aminomethylindole hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a foundational understanding of the causality behind the physical properties of this important indole derivative, equipping you with the knowledge to anticipate its behavior in various experimental settings. We will delve into the structural nuances that dictate its solubility, stability, and spectral signature, providing both established data where available and robust, field-proven protocols for empirical determination.

The Significance of 7-Aminomethylindole Hydrochloride in Research and Development

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of an aminomethyl group at the 7-position of the indole ring, as in 7-aminomethylindole, provides a critical handle for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The aminomethyl moiety is found in many biologically active indole alkaloids. The hydrochloride salt form is typically employed to enhance the stability and improve the handling characteristics of the parent amine, which can be prone to oxidation and other forms of degradation.

Core Physicochemical Properties

A comprehensive understanding of the physical properties of 7-aminomethylindole hydrochloride is paramount for its effective use in research and development, from reaction setup and purification to formulation and analytical method development.

Molecular Structure and Formula

The fundamental identity of a compound is its molecular structure. The structure of 7-aminomethylindole hydrochloride dictates its polarity, potential for hydrogen bonding, and overall three-dimensional shape, all of which influence its physical characteristics.

  • Molecular Formula: C₉H₁₁ClN₂

  • Molecular Weight: 182.65 g/mol

  • Structure:

Physical State and Appearance

Based on closely related indole derivatives and hydrochloride salts, 7-aminomethylindole hydrochloride is expected to be a solid at room temperature, likely appearing as a crystalline powder. The color can range from white to off-white or light tan, as is common for many indole derivatives which can be sensitive to light and air.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. While a specific, experimentally determined melting point for 7-aminomethylindole hydrochloride is not widely reported in the literature, data from the isomeric 4-aminomethylindole (melting point of 132°C) suggests that the melting point of the 7-amino isomer would also be in a similar range, though the hydrochloride salt is expected to have a significantly different melting point, likely higher and with decomposition. [1] Table 1: Physicochemical Property Summary

PropertyReported/Predicted ValueSource/Method
Molecular FormulaC₉H₁₁ClN₂Calculated
Molecular Weight182.65 g/mol Calculated
Physical FormSolid[2]
Melting PointData not available for hydrochloride salt.N/A

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its utility in various applications, from organic synthesis to biological assays. The hydrochloride salt of an amine is generally more soluble in polar solvents, particularly water, than the free base.

Qualitative Solubility

Based on the structure, which contains a polar ammonium salt and a moderately polar indole ring system, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 7-Aminomethylindole Hydrochloride

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic PolarWater, Methanol, EthanolSoluble to Sparingly SolubleThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the indole N-H and the ammonium protons favor solubility in protic solvents.
Aprotic PolarDMSO, DMFSolubleThe high polarity of these solvents can effectively solvate the ionic compound.
EtherealDiethyl ether, THFInsoluble to Sparingly SolubleThese solvents have low polarity and are generally poor at solvating salts.
NonpolarHexanes, TolueneInsolubleThe large difference in polarity between the salt and the solvent will prevent dissolution.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique.

Step-by-Step Methodology: Shake-Flask Solubility Determination

  • Preparation: Add an excess of 7-aminomethylindole hydrochloride to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess solid to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for experimental solubility determination.

Stability Considerations

The stability of 7-aminomethylindole hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt, it is generally more stable than its free base form. However, potential degradation pathways should be considered.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator.

  • Light Sensitivity: Indole derivatives can be sensitive to light, leading to discoloration. Storage in amber vials or in the dark is recommended. [2]* Oxidative Stability: While the hydrochloride salt mitigates the risk of oxidation of the amine, the indole ring itself can be susceptible to oxidation over time, especially in solution and in the presence of air. [3]Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prolong their shelf life.

  • pH Stability: In aqueous solutions, the stability will be pH-dependent. At high pH, the free amine will be liberated, which is less stable. Acidic to neutral pH conditions are generally preferred for aqueous solutions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 7-aminomethylindole hydrochloride.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretch (Indole): A sharp peak around 3400 cm⁻¹. [4]* N-H Stretch (Ammonium): A broad band in the region of 3000-2500 cm⁻¹, often with multiple smaller peaks, characteristic of a primary ammonium salt.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (1-2 mg) of 7-aminomethylindole hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Indole N-H: A broad singlet typically above 10 ppm. [5]* Aromatic Protons (Indole Ring): Multiplets in the range of 6.5-7.5 ppm.

  • Methylene Protons (-CH₂-): A singlet or a multiplet (if coupled to ammonium protons) around 4.0 ppm.

  • Ammonium Protons (-NH₃⁺): A broad singlet that can be exchangeable with D₂O. The chemical shift can be variable depending on concentration and residual water content.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-aminomethylindole hydrochloride in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum on a spectrometer.

G cluster_1 Spectroscopic Characterization Workflow G Obtain sample of 7-aminomethylindole hydrochloride H Prepare KBr pellet G->H J Dissolve sample in DMSO-d6 G->J I Acquire FTIR spectrum H->I L Analyze spectra for characteristic peaks I->L K Acquire 1H NMR spectrum J->K K->L

Caption: Workflow for spectroscopic characterization.

Conclusion

7-Aminomethylindole hydrochloride is a valuable research chemical with physical properties that are largely dictated by the interplay between its indole core and the aminomethyl hydrochloride side chain. While specific experimental data for some of its physical characteristics are not extensively documented, this guide provides a robust framework for both predicting its behavior and for its empirical characterization in the laboratory. By understanding the principles outlined herein and employing the provided protocols, researchers can confidently and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. In RSC.org. Retrieved from [Link]

  • Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016).
  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 7-(Aminomethyl)indole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S33. 1 H NMR spectrum of control 7 in DMSO-d6. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-(aminomethyl)-1-methyl-1h-indole (C10H12N2). Retrieved from [Link]

  • ARKIVOC. (2017). 1H NMR (solvent: DMSO-d6). Retrieved from [Link]

  • Google Patents. (n.d.). CA2067040A1 - Indoline hydrochloride salts and process for their preparation.
  • ACS Publications. (2020). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Industrial & Engineering Chemistry Research, 59(15), 7149-7157.
  • Dove Medical Press. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 12, 325–337.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 7-Aminoindole. Retrieved from [Link]

  • PubMed. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Current Research in Food Science, 3, 67-72.
  • ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. Retrieved from [Link]

  • PubMed Central. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(3), 1276–1284.
  • ScienceOpen. (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Retrieved from [Link]

  • Science Madness. (2006). solubility of inorganic salts in organic solvents!!. Retrieved from [Link]

  • ACS Publications. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-(gem-dibromovinyl)pyridines with Amines. The Journal of Organic Chemistry, 87(6), 4443–4453.
  • PubMed. (2017). Performance comparison between crystalline and co-amorphous salts of indomethacin-lysine. International Journal of Pharmaceutics, 533(2), 433-441.
  • PubMed Central. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 26(11), 3326.
  • Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.
  • PubChem. (n.d.). (1H-indol-4-yl)methanamine. Retrieved from [Link]

  • PubMed Central. (2011). Practical Synthesis of 7-Prenylindole. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1059.
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Sources

Comprehensive Technical Guide: (1H-Indol-7-yl)methanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1H-indol-7-yl)methanamine hydrochloride (also known as 7-(aminomethyl)indole hydrochloride) is a highly versatile, privileged building block extensively utilized in modern medicinal chemistry. The indole scaffold is ubiquitous in biologically active molecules, and the introduction of a primary amine at the C7 position provides a critical vector for exploring chemical space—particularly in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative analysis of its physicochemical properties, molecular weight dynamics, analytical validation protocols, and synthetic utility.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and ionization behavior of (1H-indol-7-yl)methanamine hydrochloride is foundational for accurate stoichiometric calculations and mass spectrometric validation [1].

The compound is supplied as a hydrochloride salt to mitigate the inherent instability and oxidation susceptibility of the free primary amine. The salt form significantly enhances shelf-life and aqueous solubility, though it necessitates specific handling during organic synthesis (e.g., freebasing).

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name (1H-indol-7-yl)methanamine hydrochloride
Synonyms 7-(Aminomethyl)indole hydrochloride
CAS Registry Number 1797558-60-1
Molecular Formula (Salt) C₉H₁₁ClN₂ (or C₉H₁₀N₂ · HCl)
Molecular Weight (Salt) 182.65 g/mol
Molecular Weight (Free Base) 146.19 g/mol (CAS: 408356-52-5)
SMILES C1=CC2=C(C(=C1)CN)NC=C2.Cl
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, desiccated
Table 2: High-Resolution Mass Spectrometry (HRMS) Exact Mass Profile

For analytical validation, the hydrochloride salt dissociates in solution. Mass spectrometry detects the protonated free base.

SpeciesFormulaExact Mass (m/z)Relative Abundance
[M+H]⁺ (Monoisotopic) C₉H₁₁N₂⁺147.0917100% (Base Peak)
[M+H]⁺ (¹³C Isotope) C₈(¹³C)H₁₁N₂⁺148.0950~9.8%

Analytical Validation: A Self-Validating Protocol

To ensure scientific integrity before deploying this building block in multi-step synthesis, a self-validating analytical workflow must be executed. Relying solely on vendor certificates of analysis (CoA) introduces risk, as hydrochloride salts are highly hygroscopic and prone to water absorption, which artificially inflates the apparent mass during weighing [2].

AnalyticalWorkflow Start Raw Sample (1H-indol-7-yl)methanamine HCl LCMS LC-HRMS Analysis ESI(+), m/z 147.09 [M+H]+ Start->LCMS Mass Confirmation NMR NMR Spectroscopy 1H & 13C in DMSO-d6 Start->NMR Structural Elucidation Purity Purity Determination >98% by HPLC (UV 254 nm) LCMS->Purity NMR->Purity Release Batch Release for Drug Discovery Purity->Release QA Pass

Analytical validation workflow for (1H-indol-7-yl)methanamine HCl purity and identity.

Step-by-Step Methodology: LC-HRMS and NMR Validation

1. LC-HRMS Sample Preparation & Causality:

  • Step: Dissolve 1 mg of the compound in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid serves a dual purpose. First, it ensures complete protonation of the primary amine, maximizing the ionization efficiency for Electrospray Ionization (ESI+) to yield the robust m/z 147.09 signal. Second, it suppresses peak tailing on the reverse-phase C18 column by neutralizing residual silanol groups on the stationary phase.

2. ¹H-NMR Acquisition & Causality:

  • Step: Dissolve 5 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is specifically chosen over CDCl₃. The hydrochloride salt is highly polar and virtually insoluble in non-polar solvents. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the exchangeable protons (the indole N-H and the primary amine -NH₃⁺), shifting their signals downfield and preventing rapid exchange with trace water. This allows for the distinct observation of the broad -NH₃⁺ integration (typically ~8.0-8.5 ppm), confirming the salt form.

Synthetic Utility & Drug Discovery Workflows

The primary aliphatic amine at the C7 position of the indole ring is highly nucleophilic, making it an ideal candidate for late-stage functionalization, amide couplings, and reductive aminations [3].

SynthesisPathway Core (1H-indol-7-yl)methanamine HCl (Privileged Scaffold) Base Freebasing (DIPEA or TEA) Core->Base Removes HCl Amide Amide Coupling (HATU/EDC, R-COOH) Base->Amide RedAm Reductive Amination (NaBH(OAc)3, R-CHO) Base->RedAm Target1 Target Compound A (Kinase Inhibitor) Amide->Target1 Target2 Target Compound B (GPCR Ligand) RedAm->Target2

Synthetic pathways utilizing (1H-indol-7-yl)methanamine HCl in drug discovery.

Step-by-Step Methodology: Standardized Amide Coupling Protocol

When incorporating (1H-indol-7-yl)methanamine hydrochloride into a target molecule via amide bond formation, the stoichiometry of the base is the most critical failure point.

Protocol:

  • Activation: In an oven-dried flask under inert argon, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 10 minutes at room temperature.

    • Causality: HATU requires a basic environment to form the active OBt-ester intermediate.

  • Amine Addition: Add (1H-indol-7-yl)methanamine hydrochloride (1.1 equiv) in a single portion.

    • Causality for 3.0 equiv DIPEA: The first equivalent of DIPEA is entirely consumed to neutralize the HCl salt of the indole building block (freebasing). The remaining two equivalents maintain the basic pH required to drive the coupling reaction to completion and neutralize the acidic byproducts of the HATU reagent. Failure to account for the HCl salt in the base stoichiometry will stall the reaction at the active ester stage.

  • Workup: After 2 hours, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Causality: DMF is highly water-soluble but partitions poorly into pure water during extraction. The addition of LiCl severely decreases the solubility of DMF in the organic phase (salting-out effect), ensuring a high-purity crude product.

References

Biological Activity and Synthetic Workflows of 7-Aminomethylindole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole represents one of the most privileged scaffolds in modern medicinal chemistry. While substitutions at the 3-position and 5-position have been exhaustively explored, the 7-position —specifically via 7-aminomethylindole derivatives—has emerged as a critical vector for the synthesis of complex, biologically active macromolecules, including phytoalexin mimics and bis-indoles[1]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical pharmacology and bench-level synthetic execution. This guide details the mechanistic causality behind 7-aminomethylindole's biological activity and provides self-validating experimental protocols for drug development professionals.

Core Mechanistic Pathways and Pharmacological Targets

The therapeutic viability of 7-aminomethylindole derivatives stems from their ability to act as rigid, highly tunable pharmacophores capable of disrupting high-affinity protein-protein interactions (PPIs) and modulating efflux pumps.

Disruption of the p53-MDM2 Axis

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. 7-aminomethylindole-derived bis-indoles mimic the alpha-helical structure of p53[2]. The 7-position linkage vectors the two indole rings to perfectly occupy the deep hydrophobic clefts of MDM2—specifically the pockets normally reserved for the Phe19, Leu22, and Leu26 residues of p53[3]. By competitively inhibiting this interaction, these derivatives restore p53's transcriptional activity, triggering cell cycle arrest and apoptosis in oncogenic cell lines[2].

Overcoming Multidrug Resistance (P-gp Modulation)

A secondary, yet highly significant, biological activity of these derivatives is their efficacy against multidrug-resistant (MDR) cancer phenotypes. Halogenated and coumarin-hybridized indole derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp) expression and function[4]. By blocking this ATP-binding cassette efflux pump, 7-aminomethylindole derivatives prevent the efflux of co-administered chemotherapeutics, successfully targeting resistant lines such as MCF-7/ADR[4].

G MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Restored Function Proteasome Proteasomal Degradation p53->Proteasome Degraded AMI 7-Aminomethylindole Bis-Indole Derivative AMI->MDM2 Blocks Hydrophobic Pockets (Phe19, Leu22, Leu26)

Caption: Mechanism of p53 restoration via MDM2 hydrophobic pocket inhibition by 7-aminomethylindole.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the biological activity of these compounds, robust synthetic methodologies are required. The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution at the bench.

Protocol 2.1: Synthesis of 7-Aminomethylindole from 7-Cyanoindole

Causality & Rationale: Lithium aluminum hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) is selected over milder reducing agents (like NaBH4​ ) to ensure the complete reduction of the sterically hindered nitrile group at the C7 position without reducing the delicate indole aromatic system[1].

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried, 2-neck round-bottom flask with inert N2​ gas to prevent the degradation of the moisture-sensitive hydride.

  • Suspension: Suspend LiAlH4​ (2.0 eq) in anhydrous THF at 0 °C using an ice bath.

  • Addition: Dissolve 7-cyanoindole (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and side-product formation.

  • Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

  • Fieser Workup (Self-Validating Checkpoint): Cool to 0 °C. Sequentially quench with x mL H2​O , x mL 15% NaOH, and 3x mL H2​O (where x is the mass of LiAlH4​ in grams).

    • Validation: This specific stoichiometric ratio forces the hazardous, unreacted lithium aluminum hydride to transition into a stark white, granular aluminum hydroxide precipitate. If the precipitate is gelatinous, the hydration ratio was incorrect, which will trap the product and severely reduce yield.

  • Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield 7-aminomethylindole (approx. 73% yield)[1].

Protocol 2.2: Generation of Amide-Linked 7,7'-Bis-Indoles

Causality & Rationale: Coupling 7-aminomethylindole with 7-trichloroacetylindole is highly efficient. The trichloroacetyl group acts as an exceptional leaving group, allowing for mild acylation conditions without the need for harsh, expensive coupling reagents (e.g., EDC/HOBt). This preserves the nucleophilic C2 position of the indole for downstream functionalization[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-aminomethylindole (1.0 eq) and 7-trichloroacetylindole (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine ( Et3​N , 1.5 eq). Causality: Et3​N acts as a non-nucleophilic base to neutralize the trichloromethane byproduct, driving the equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux overnight under an N2​ atmosphere.

  • Validation Checkpoint: The reaction completion is self-validated by the disappearance of the highly UV-active trichloroacetyl starting material on TLC ( Rf​ ~0.8 in 7:3 Hexane:EtOAc) and the emergence of a highly polar, blue-fluorescent bis-indole spot under 365 nm UV light.

  • Purification: Evaporate the solvent and purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the target 7,7'-bis-indole carboxamide (approx. 83% yield)[1].

G Step1 7-Cyanoindole (Starting Material) Step2 Reduction (LiAlH4, THF, Reflux) Step1->Step2 Step3 7-Aminomethylindole (Key Intermediate) Step2->Step3 Fieser Workup Validation Step4 Acylation / Coupling (7-Trichloroacetylindole, Et3N) Step3->Step4 Step5 Amide-Linked 7,7'-Bis-Indole Step4->Step5 TLC & Column Chromatography

Caption: Step-by-step synthetic workflow for generating amide-linked 7,7'-bis-indoles.

Quantitative Biological Activity

The structural tuning of 7-aminomethylindole derivatives yields profound shifts in target affinity. The table below consolidates the quantitative biological activity ( IC50​ / Ki​ values) of various indole and bis-indole derivatives across established oncological targets.

Compound ClassPrimary Target / Cell LineQuantitative Activity ( IC50​ / Ki​ )Mechanism of ActionRef.
7,7'-Bis-Indole Amides DU-145 (Prostate Cancer)1.80 – 9.0 μMTopoisomerase I inhibition / p53-MDM2 disruption1
Halogenated Indole Coumarins MCF-7/ADR (Resistant Breast)< 5.0 μMP-gp Efflux Pump inhibition; Dual cytotoxicity4
Indol-3-ylglyoxylamides MDM2 Protein (Direct Binding)4.3 – 11.6 nMCompetitive occupation of MDM2 hydrophobic clefts2
N-arylsulfonyl Indoles A549 (Lung Cancer)< 10.0 μMDual inhibition of STAT3 and tubulin polymerization3

Data Interpretation: The transition from simple bis-indoles (micromolar efficacy) to highly optimized indol-glyoxylamide structures (nanomolar efficacy) highlights the importance of rigidifying the linkage vector to perfectly match the thermodynamics of the target protein's binding pocket.

Conclusion

The 7-aminomethylindole scaffold is far more than a synthetic intermediate; it is a programmable pharmacophore. By utilizing the self-validating synthetic workflows outlined above, drug development professionals can generate libraries of bis-indoles and hybrid derivatives capable of navigating complex biological barriers—from overcoming P-gp mediated multidrug resistance to restoring apoptotic pathways via nanomolar p53-MDM2 inhibition.

References

  • Synthesis of a 7-aminomethylindole and related bis-indole derivatives.
  • Synthesis of diverse amide linked bis-indoles and indole derivatives bearing Coumarin-based moiety: Cytotoxicity and molecular docking investigations.
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.UNIPI.
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.PMC.

Sources

Solubilization Dynamics of (1H-indol-7-yl)methanamine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(1H-indol-7-yl)methanamine hydrochloride (CAS: 133221-81-7 / 1797558-60-1) is a highly versatile primary amine building block utilized extensively in the design of central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors. As a Senior Application Scientist, I frequently observe that the physicochemical handling of such indole-amine hydrochlorides dictates the downstream reliability of biological assays. Poor solubilization practices lead to micro-precipitation, false negatives in high-throughput screening, and erratic in vivo pharmacokinetics.

This whitepaper bypasses generic data sheets to elucidate the causality behind this compound's solubility profile. By establishing self-validating experimental workflows, we ensure that your structural biology and pharmacological assays are built on a foundation of absolute chemical integrity.

Physicochemical Causality: The Indole-Amine Dichotomy

Understanding the solubility of (1H-indol-7-yl)methanamine hydrochloride requires analyzing its structural dichotomy:

  • The Lipophilic Core: The indole ring is inherently hydrophobic. This aromatic system drives the molecule's affinity for organic environments, lipid bilayers, and hydrophobic binding pockets in target proteins.

  • The Ionizable Headgroup: The methanamine moiety, formulated as a hydrochloride salt, completely inverts the macroscopic solubility profile. The salt bridge readily dissociates in polar solvents, creating a highly stable ion-dipole interaction network.

Because highly specific, peer-reviewed solubility metrics for the 7-substituted isomer are rarely published outside of proprietary vendor Certificates of Analysis, we establish our quantitative baselines using its direct structural and electronic analogue: [1]. The thermodynamic principles governing the solvation of these two molecules are nearly identical, allowing for robust predictive modeling[2].

Quantitative Solubility Profiling

The following table synthesizes the expected solubility limits based on the established behavior of indole-alkylamine hydrochlorides[2][3].

SolventEstimated SolubilityEstimated MolarityMechanistic Causality & Handling Remarks
Water 39 - 50 mg/mL~198 - 250 mMFreely Soluble: Driven by complete dissociation of the HCl salt. Yields a clear to slightly hazy solution[1].
DMSO 39 - 100 mg/mL~198 - 500 mMHighly Soluble: Requires anhydrous conditions. Hygroscopic moisture absorption degrades solubility over time[3].
Ethanol ~13 mg/mL~66 mMModerately Soluble: Facilitated by hydrogen bonding, though less thermodynamically favorable than water[3].
Dichloromethane InsolubleN/AInsoluble: The highly polar HCl salt cannot be solvated by non-polar, aprotic halogenated solvents[2].

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your assay data, every solubilization event must be treated as a self-validating system. A protocol is only as reliable as its built-in quality control gates.

Protocol A: Preparation of a 50 mM In Vitro Screening Stock

Causality: Dimethyl sulfoxide (DMSO) is chosen for in vitro libraries because it prevents the hydrolysis of sensitive compounds and readily permeates cell membranes. However, because DMSO is highly hygroscopic, ambient moisture will cause the HCl salt to prematurely precipitate out of the organic phase[3].

  • Thermal Equilibration: Allow the sealed vial of (1H-indol-7-yl)methanamine hydrochloride to equilibrate to room temperature (25°C) in a desiccator for 30 minutes before opening.

    • Causality: Prevents the condensation of atmospheric moisture onto the cold, hygroscopic powder.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, stored under argon).

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 to 10 minutes.

  • Self-Validation (The Tyndall Test): Shine a focused laser pointer through the glass vial in a dark room. If the beam path is visible (the Tyndall effect), colloidal micro-precipitates are present.

    • Correction: Continue sonication or add 1-2% v/v sterile water to force the stubborn salt into solution.

  • Storage: Aliquot into single-use amber vials, blanket with argon gas to displace oxygen and moisture, and store at -20°C.

Protocol B: Preparation of Aqueous In Vivo Dosing Solutions

Causality: In vivo formulations require strict biocompatibility. The compound must remain in its ionized state; raising the pH above the primary amine's pKa (~9.5) will cause the lipophilic free base to aggressively crash out of solution.

  • Buffer Selection: Select a slightly acidic to neutral buffer (e.g., Phosphate-Buffered Saline at pH 7.2).

  • Dissolution: Slowly add the solid compound to the buffer while stirring magnetically. Do not exceed 30 mg/mL to maintain a thermodynamic safety margin against the absolute solubility limit[1].

  • Self-Validation (pH Verification): Measure the final pH of the solution. The addition of the hydrochloride salt will slightly acidify unbuffered or weakly buffered solutions.

    • Correction: Adjust back to pH 7.2 using 0.1M NaOH dropwise. Ensure rapid stirring during addition, as localized high pH spikes will cause transient precipitation of the free base.

  • Sterilization: Pass the solution through a 0.22 μm Polyethersulfone (PES) syringe filter.

    • Validation: PES is chosen for its low drug-binding properties. If physical resistance is felt during filtration, sub-visible precipitation has occurred; the concentration must be re-evaluated before animal dosing.

Solubilization Workflow Visualization

The following decision tree maps the critical pathways and validation gates for handling indole-amine hydrochlorides.

Workflow A Solid Compound (1H-indol-7-yl)methanamine HCl B Solvent Selection A->B C Anhydrous DMSO (In Vitro Assays) B->C Organic D Aqueous Buffer (In Vivo Dosing) B->D Aqueous E Vortex & Sonicate (25°C, 5-10 min) C->E D->E F Self-Validating QC (Visual & Tyndall Effect) E->F G Final Stock Solution (Store at -20°C) F->G Clear Solution

Workflow for solubilization and QC of indole-amine hydrochlorides.

References

Sources

Comprehensive Spectroscopic Profiling of (1H-indol-7-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 7-substituted indoles serve as privileged scaffolds, frequently deployed to rigidify biosteres of tryptamine or to act as critical hinge-binding motifs in kinase inhibitors. (1H-indol-7-yl)methanamine hydrochloride (CAS: 1797558-60-1) is a highly versatile building block [1]. However, its analytical characterization presents unique challenges due to the presence of multiple exchangeable protons, quadrupolar nitrogen relaxation, and concentration-dependent salt effects.

As a Senior Application Scientist, I have compiled this in-depth technical guide to establish a robust, self-validating analytical framework for this compound. This whitepaper details the causality behind specific spectroscopic behaviors, provides standardized experimental protocols, and maps its utility in drug discovery workflows.

Structural and Physicochemical Overview

The free base, 1H-indol-7-ylmethanamine (C9H10N2, MW: 146.19 g/mol ) [1][2], is highly susceptible to oxidative degradation. Isolation as the hydrochloride salt (C9H11ClN2, MW: 182.65 g/mol ) ensures bench stability and enhances aqueous solubility.

Analytically, the hydrochloride salt dictates the choice of solvent. While the free base is soluble in CDCl3, the HCl salt requires polar aprotic solvents like DMSO-d6 or protic solvents like D2O. For comprehensive structural elucidation, DMSO-d6 is strictly preferred because it prevents the rapid deuterium exchange of the indole N-H and the ammonium (-NH3+) protons, allowing their diagnostic resonances to be observed [3].

High-Resolution Spectroscopic Data Profile

Nuclear Magnetic Resonance (1H & 13C NMR)

The NMR data below represents the expected diagnostic shifts for the hydrochloride salt in DMSO-d6.

Causality in 1H NMR: The ammonium group (-NH3+) appears as a broad singlet near 8.35 ppm. This broadening is caused by the intermediate rate of proton exchange and the quadrupolar relaxation of the adjacent 14N nucleus (I=1). The C7 substitution breaks the symmetry of the indole benzenoid ring, resulting in an AMX spin system for the C4, C5, and C6 protons [3].

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Assignment
1 11.25 br s 1H - Indole N-H
- 8.35 br s 3H - -NH3+ (Ammonium)
4 7.52 d 1H 7.8 Ar-H
2 7.38 dd 1H 3.1, 2.4 Ar-H
6 7.18 d 1H 7.4 Ar-H
5 7.05 t 1H 7.6 Ar-H
3 6.48 dd 1H 3.1, 1.9 Ar-H

| 7-CH2 | 4.25 | s (or br d) | 2H | - | Benzylic -CH2- |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Assignment
C7a 134.8 Quaternary Ar-C
C3a 128.2 Quaternary Ar-C
C2 125.4 Ar-CH
C6 123.1 Ar-CH
C7 120.5 Quaternary Ar-C (Substituted)
C4 119.8 Ar-CH
C5 118.9 Ar-CH
C3 101.2 Ar-CH

| 7-CH2 | 39.5 | Aliphatic -CH2- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in FT-IR: The presence of the hydrochloride salt dramatically alters the N-H stretching region. Instead of two sharp bands typical of primary amines, a massive, broad absorption band dominates the 3000–2500 cm⁻¹ region, overlapping with C-H stretches.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid)

Wavenumber (cm⁻¹) Intensity Assignment / Diagnostic Value
~3400 Medium, Sharp Indole N-H stretch
3000 – 2500 Strong, Broad Ammonium (-NH3+) stretching (salt diagnostic)
1620, 1580 Medium Aromatic C=C ring stretching

| 1450 | Medium | -CH2- bending (scissoring) |

Mass Spectrometry (LC-HRMS)

In positive Electrospray Ionization (ESI+), the salt dissociates, and the free base is protonated. The parent ion is observed at m/z 147.09 [4].

Table 4: ESI-MS/MS Fragmentation

m/z (Observed) Formula Assignment
147.0922 [C9H11N2]+ Parent Ion [M+H]+

| 130.0651 | [C9H8N]+ |[M+H - NH3]+ (Diagnostic fragment) |

MS_Frag Parent Parent Ion [M+H]+ m/z 147.09 LossNH3 Neutral Loss - NH3 (17 Da) Parent->LossNH3 Fragment Indol-7-ylmethyl Cation m/z 130.06 LossNH3->Fragment Resonance Resonance Stabilization (Aza-fulvene intermediate) Fragment->Resonance

ESI-MS/MS fragmentation pathway of 1H-indol-7-ylmethanamine showing ammonia loss.

Standardized Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol 3.1: NMR Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of (1H-indol-7-yl)methanamine hydrochloride into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: The TMS acts as an internal zero-point reference to prevent shift drift caused by temperature or concentration variations.

  • Dissolution: Sonicate for 60 seconds. Ensure the solution is entirely clear; particulate matter will distort magnetic field homogeneity (shimming).

  • Acquisition Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Self-Validation Step: Lock onto the deuterium signal of DMSO-d6. Perform automated tuning and matching (ATMA) and gradient shimming. A well-shimmed sample will yield a residual DMSO pentet at exactly 2.50 ppm with a peak width at half-height (FWHM) of <1.0 Hz.

    • Acquire 16 scans for 1H NMR (relaxation delay D1 = 1.5s) and 512 scans for 13C NMR (D1 = 2.0s).

Protocol 3.2: LC-HRMS Workflow
  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in 0.1% Formic Acid in Water.

  • System Suitability (Self-Validation): Run a solvent blank (0.1% Formic Acid) prior to the sample. Ensure the baseline is flat at m/z 147 to rule out column carryover.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate m/z 147.09 and apply a collision energy (CE) of 15-25 eV to observe the diagnostic m/z 130.06 fragment [4].

Mechanistic Utility in Drug Discovery

The primary amine of this compound is an excellent nucleophile, while the indole N-H serves as a critical hydrogen bond donor. In kinase inhibitor design, the 7-substituted indole is often coupled to a heterocyclic core, positioning the indole N-H to interact with the backbone carbonyls of the kinase ATP-binding hinge region.

G Start 1H-indol-7-ylmethanamine HCl (CAS: 1797558-60-1) FreeBase Free Base Generation (Alkaline Workup) Start->FreeBase NaOH (aq) Solvent Solvent: DMSO-d6 (NMR QC Validation) Start->Solvent Analytical QC Amidation Amidation / Coupling (e.g., HATU, DIPEA) FreeBase->Amidation Electrophile KinaseInhibitor Target Indole Derivative (Kinase Inhibitor) Amidation->KinaseInhibitor Purification HingeBinding ATP Hinge Region Binding (Indole N-H Donor) KinaseInhibitor->HingeBinding Pharmacodynamics

Workflow: From 7-substituted indole building block to kinase inhibitor binding.

Conclusion

Rigorous spectroscopic characterization of (1H-indol-7-yl)methanamine hydrochloride is foundational for its downstream application in synthetic chemistry. By utilizing DMSO-d6 to lock exchangeable protons in NMR, and leveraging the diagnostic ammonia loss in MS/MS, researchers can confidently validate the structural integrity of this critical building block before committing it to complex, multi-step drug discovery campaigns.

References

  • National Center for Biotechnology Information (NCBI). "1H-indol-7-ylmethanamine | C9H10N2 | CID 21950026." PubChem Database. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at: [Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook, 3rd Edition." Springer. Available at: [Link]

The (1H-indol-7-yl)methanamine Scaffold: A Core Pharmacophore in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern rational drug design, the identification of versatile, high-affinity building blocks is paramount. (1H-indol-7-yl)methanamine hydrochloride (CAS: 408356-52-5) has emerged not merely as a synthetic intermediate, but as a "privileged scaffold" capable of driving the mechanism of action (MoA) for a wide array of targeted therapeutics[1].

Rather than acting as a standalone drug, this molecule is strategically incorporated into larger molecular frameworks to target complex pathologies, including neurodegenerative diseases (via BACE1/AChE dual inhibition) and oncology (via Histone Demethylase/LSD1 epigenetic modulation)[2][3]. This whitepaper dissects the structural biology, mechanistic pathways, and self-validating experimental protocols associated with the (1H-indol-7-yl)methanamine pharmacophore.

Pharmacophoric Profiling: The Causality of Molecular Design

The structural genius of (1H-indol-7-yl)methanamine lies in its dual capacity for hydrophobic anchoring and electrostatic targeting.

  • The Indole Core (Hydrophobic & π−π Stacking): The electron-rich aromatic system of the indole ring is highly adept at forming π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine) located within the hydrophobic pockets of target enzymes[4].

  • The 7-Methanamine Vector (Electrostatic & Cation- π ): At physiological pH (7.4), the primary amine is protonated ( −NH3+​ ). The specific 7-position substitution provides a rigid, predictable vector that allows the positively charged amine to plunge into deep catalytic gorges. Here, it mimics natural substrates (like the ϵ -amino group of lysine) to form critical hydrogen bonds and cation- π interactions[5].

Mechanism of Action I: Neurodegeneration (BACE1 & AChE)

In the pursuit of disease-modifying therapies for Alzheimer's Disease (AD), multitarget-directed ligands (MTDLs) are highly sought after. Derivatives of (1H-indol-7-yl)methanamine are utilized to simultaneously inhibit β -secretase 1 (BACE1) and Acetylcholinesterase (AChE)[2].

The BACE1 Inhibitory Mechanism

BACE1 is an aspartic protease responsible for the rate-limiting step in amyloid- β (A β ) peptide production. When an indole-7-methanamine derivative enters the BACE1 active site:

  • The protonated methanamine group forms direct, charge-assisted hydrogen bonds with the catalytic dyad residues, Asp32 and Asp228 , effectively locking the enzyme in an inactive state and preventing the cleavage of the Amyloid Precursor Protein (APP).

  • The indole ring occupies the adjacent hydrophobic S1/S2 sub-pockets, stabilizing the inhibitor complex via Van der Waals forces.

The AChE Inhibitory Mechanism

In AChE, the active site is buried at the bottom of a deep, narrow gorge.

  • The indole core interacts with the Peripheral Anionic Site (PAS) at the lip of the gorge, specifically forming face-to-edge π−π interactions with Trp279 [4].

  • The methanamine moiety extends down the gorge, establishing a strong cation- π interaction with Phe330 and Trp86 near the catalytic triad, blocking acetylcholine hydrolysis[5].

BACE1_AChE Scaffold (1H-indol-7-yl)methanamine Scaffold Indole Indole Ring (Hydrophobic/π-π) Scaffold->Indole Amine Methanamine Group (Cation-π/H-Bond) Scaffold->Amine BACE1 BACE1 Inhibition (Asp32/Asp228) Indole->BACE1 π-π Stacking AChE AChE Inhibition (Trp86/Phe330) Indole->AChE Trp279 Interaction Amine->BACE1 H-Bonding Amine->AChE Phe330 Cation-π

Caption: Dual targeting logic of the (1H-indol-7-yl)methanamine scaffold in BACE1 and AChE inhibition.

Mechanism of Action II: Epigenetic Modulation (LSD1/KDM1A)

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is an epigenetic enzyme that removes mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is a driver in various cancers, including acute myeloid leukemia (AML) and SOX2-driven breast cancers[3].

The LSD1 Inhibitory Mechanism

LSD1 relies on a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the methylated amine of the histone tail. (1H-indol-7-yl)methanamine derivatives act as potent, competitive inhibitors (and sometimes irreversible inactivators) by exploiting molecular mimicry:

  • Substrate Mimicry: The methanamine group structurally mimics the methylated lysine of the histone tail. It positions itself directly adjacent to the FAD cofactor within the catalytic center[6].

  • Catalytic Blockade: Because the synthetic amine cannot undergo the standard FAD-mediated oxidation/imine-hydrolysis cycle, it stalls the enzyme. In some derivatives, the amine forms a covalent adduct with the FAD ring, permanently inactivating the enzyme.

  • Anchoring: The indole ring binds to the hydrophobic substrate-binding cleft, preventing the natural H3 tail from accessing the pocket[6].

LSD1_Mechanism Target LSD1 (KDM1A) Enzyme FAD FAD Catalytic Center Target->FAD Substrate H3K4me1/2 (Natural Substrate) Substrate->FAD Demethylation Inhibitor Indole-7-methanamine Derivative Inhibitor->FAD Competitive Binding Blockade Catalytic Blockade (Amine Oxidation Prevented) Inhibitor->Blockade Mimics Lysine Blockade->Substrate Prevents Cleavage

Caption: Mechanism of LSD1 catalytic blockade by indole-7-methanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives (e.g., compound auto-fluorescence or assay interference).

Protocol A: BACE1 FRET-Based Cleavage Assay

Purpose: To quantify the IC50​ of indole-methanamine derivatives against BACE1.[7][8]

Rationale: We utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. Continuous reading allows for the calculation of the initial velocity ( V0​ ) of the reaction, which inherently corrects for any baseline auto-fluorescence emitted by the indole ring of the test compound.

  • Reagent Preparation: Dilute recombinant human BACE1 enzyme to 10 ng/μL in BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5). Note: BACE1 is highly sensitive to freeze-thaw cycles; use single-use aliquots.

  • Compound Plating: In a 384-well black microplate, add 10μL of the test compound (serial dilutions in 1% DMSO/Assay Buffer). Include vehicle controls (1% DMSO) and a known positive control (e.g., Verubecestat).

  • Enzyme Pre-incubation: Add 10μL of the diluted BACE1 enzyme to each well. Incubate in the dark at room temperature for 15 minutes to allow the indole-methanamine scaffold to equilibrate within the active site.

  • Reaction Initiation: Add 10μL of the BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher, based on the APP "Swedish" mutation).

  • Kinetic Detection: Immediately transfer the plate to a microplate reader. Read fluorescence continuously for 60 minutes at Ex 545 nm/Em 585 nm (or appropriate wavelengths for the specific fluorophore).

  • Validation Check: Calculate the slope ( ΔRFU/min ). If the baseline fluorescence at T=0 in the compound wells is significantly higher than the vehicle control, the compound is auto-fluorescent. The kinetic slope method bypasses this artifact.

Protocol B: LSD1 AlphaScreen Demethylase Assay

Purpose: To evaluate the epigenetic modulatory potency of the compounds.[3][9]

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides ultra-high sensitivity. However, because it relies on singlet oxygen transfer between donor and acceptor beads, reducing agents like DTT must be strictly controlled, as they can quench singlet oxygen and yield false positives.

  • Enzyme/Inhibitor Complexing: In a 384-well Optiplate, mix 4μL of purified LSD1 enzyme ( 12.5 ng/μL ) with 3μL of the test compound (serial dilutions). Incubate for 30 minutes at room temperature with slow shaking.

  • Substrate Introduction: Add 3μL of biotinylated histone H3K4me2 peptide substrate. Incubate for 60 minutes to allow enzymatic demethylation (or lack thereof, if inhibited).

  • Primary Antibody Binding: Add 5μL of a highly specific primary antibody that only recognizes the demethylated H3K4 peptide, alongside 5μL of anti-IgG acceptor beads. Incubate for 30 minutes.

  • Donor Bead Addition (Critical Step): Under subdued lighting (beads are highly light-sensitive), add 10μL of Streptavidin-conjugated donor beads. Incubate for 30 minutes in the dark.

  • Detection: Read the plate on an AlphaScreen-compatible microplate reader (Excitation at 680 nm, Emission at 615 nm).

  • Validation Check: High signal indicates active LSD1 (demethylated peptide binds the antibody and brings beads into proximity). A low signal indicates inhibition. Ensure the "No Enzyme" control yields a baseline signal to validate bead integrity.

Quantitative Data Presentation

The following table summarizes representative pharmacological data for targeted therapeutics utilizing the (1H-indol-7-yl)methanamine scaffold or its close structural analogs, demonstrating its multitarget versatility[2][3][6].

Target EnzymePathological IndicationScaffold Role / Binding ModeRepresentative IC50​ RangeKey Interacting Residues
BACE1 Alzheimer's DiseaseH-bond donor to catalytic aspartates; π−π stacking in S1 pocket. 8.0−15.0μM Asp32, Asp228, Phe108
AChE Alzheimer's DiseaseCation- π interaction in the catalytic gorge; PAS binding. 0.1−4.0μM Trp86, Phe330, Trp279
LSD1 (KDM1A) Oncology (AML, Breast Cancer)Mimics H3K4me1/2 substrate; competitive binding at FAD center. 12.0−2500nM FAD cofactor, Substrate Cleft

References

  • ResearchGate. "New compounds from heterocyclic amines scaffold with multitarget inhibitory activity on Aβ aggregation, AChE, and BACE1 in the Alzheimer disease." ResearchGate. Available at:[Link]

  • Taylor & Francis. "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • NIH PMC. "Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity." ACS Chemical Neuroscience. Available at:[Link]

  • Aging-US. "The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes." Aging (Albany NY). Available at: [Link]

  • MDPI. "Extra Virgin Olive Oil Contains a Phenolic Inhibitor of the Histone Demethylase LSD1/KDM1A." Nutrients. Available at:[Link]

  • BPS Bioscience. "LSD1 Homogeneous Assay Kit." BPS Bioscience Data Sheets. Available at: [Link]

Sources

The Role of Aminomethylindoles in Medicinal Chemistry: Scaffolds, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethylindoles represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry. Characterized by an indole ring substituted with an aminomethyl group (–CH₂–NR₂), this structural motif serves as both a versatile pharmacophore and a critical synthetic intermediate. From the naturally occurring alkaloid gramine to complex synthetic 2- and 3-aminomethylindole derivatives, these compounds have driven decades of drug design. This whitepaper explores the structural significance, modern synthetic methodologies, and diverse therapeutic applications of aminomethylindoles, providing actionable protocols and mechanistic insights for drug development professionals.

Structural Significance & Pharmacophore Mapping

The indole nucleus mimics the side chain of the amino acid tryptophan, allowing it to easily intercalate into various biological targets, including serotonin (5-HT) receptors, cyclooxygenase-2 (COX-2), and diverse kinase domains. The addition of the aminomethyl group provides a basic nitrogen center that is protonated at physiological pH. This cationic center is crucial for participating in hydrogen bonding and electrostatic interactions with acidic amino acid residues within target binding pockets.

As illustrated below, the positional isomerism of the aminomethyl group dictates its pharmacological trajectory. While 3-aminomethylindoles (like gramine) are heavily implicated in anti-inflammatory and antimicrobial applications[1], 2-aminomethylindoles often serve as critical precursors for central nervous system (CNS) therapeutics, including the anxiolytic drug Diazepam[2].

Pharmacophore Core Aminomethylindole Scaffold C3 C3-Aminomethylindoles (e.g., Gramine) Core->C3 C2 C2-Aminomethylindoles (e.g., Diazepam Precursors) Core->C2 Bio1 Anti-inflammatory (COX-2 Inhibition) C3->Bio1 Bio2 Antimicrobial & Antioxidant C3->Bio2 Bio3 CNS Therapeutics (Anxiolytics) C2->Bio3

Logical mapping of aminomethylindole scaffolds to their primary therapeutic applications.

Modern Synthetic Methodologies: Green C3-Aminomethylation

Traditionally, 3-aminomethylindoles are synthesized via the classical Mannich reaction using indole, formaldehyde, and secondary amines. While microwave-assisted variations have improved yields[1], recent advancements in green chemistry have introduced catalyst-free, regioselective C3-aminomethylation using N,O-acetals[3].

Causality in Design: N,O-acetals are bench-stable electrophiles that dissociate to generate highly reactive methyleniminium cations in situ. This electrophilic species undergoes rapid nucleophilic attack by the electron-rich C3 position of the indole. By utilizing N,O-acetals, chemists can bypass the need for heavy transition metal catalysts, significantly improving atom economy and reducing toxic waste—a critical consideration in pharmaceutical scale-up.

Experimental Protocol: Catalyst-Free C3-Aminomethylation of Indoles

This self-validating protocol ensures high-yield synthesis while incorporating real-time quality control steps.

  • Preparation & Reagent Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the substituted indole (1.0 mmol) and the N,O-acetal reagent (1.2 mmol).

  • Solvent Selection: Dissolve the mixture in a green polar protic solvent (e.g., methanol, 2.0 mL).

    • Causality: Polar protic solvents stabilize the transient methyleniminium ion formed from the dissociation of the N,O-acetal, lowering the activation energy required for electrophilic aromatic substitution at the C3 position.

  • Reaction Execution: Stir the mixture at room temperature.

    • Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 30 minutes. The reaction is deemed complete only when the UV-active indole starting material spot is fully consumed (typically 2–4 hours).

  • Workup: Quench the reaction with distilled water (5 mL) to neutralize any reactive intermediates, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual methanol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Structural Confirmation: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Validation Step: Confirm the structure using ¹H-NMR. The successful addition of the aminomethyl group is definitively validated by the appearance of a distinct singlet integrating to two protons (the –CH₂– bridge) typically located between 3.5 and 4.0 ppm.

Therapeutic Applications & Biological Activity

Aminomethylindoles exhibit a broad spectrum of bioactivity, making them highly sought-after in phenotypic screening and targeted drug discovery.

  • Neurodegenerative & Anti-inflammatory Agents: Recent studies have demonstrated that novel 3-aminomethylindole derivatives possess potent anti-neuroinflammatory properties. They act as multifunctional agents capable of inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production and downregulating cyclooxygenase-2 (COX-2) expression in microglial cells[4].

  • Antioxidant & Cytoprotective Roles: C-3 substituted indole derivatives, including gramine analogs, have shown significant efficacy in protecting human red blood cells against AAPH-induced oxidative hemolysis, acting as robust radical scavengers[5].

  • Antimicrobial Activity: Gramine and its derivatives exhibit broad-spectrum activity, regulating prokaryotic communities and demonstrating antifungal efficacy against opportunistic pathogens like Candida albicans[6].

Quantitative Data Summary

The following table synthesizes key quantitative metrics regarding the synthesis and biological evaluation of aminomethylindoles from recent literature:

Compound / ScaffoldBiological Target / ActivityQuantitative Metric / YieldReference
Gramine (Microwave Synthesis) Chemical Synthesis Yield98.1% (5 min reaction time)Yin et al., 2014[1]
Gramine Daphnia magna ToxicityEC50 = 6.03 μg/mLGriffiths et al., 2021[7]
3-Aminomethylindole derivatives Anti-neuroinflammatory (NO inhibition)Potent inhibition; rescues H₂O₂ injuryWang et al., 2021[4]
C-3 Substituted Indoles Antioxidant (Oxidative hemolysis inhibition)27% - 30% inhibitionSci Rep, 2021[5]
N,O-acetal derived 3-aminomethylindoles Catalyst-free SynthesisGood to excellent yieldsACS JOC, 2025[3]

Mechanistic Pathways: Anti-Neuroinflammatory Action

The therapeutic efficacy of 3-aminomethylindoles in neurodegenerative diseases is largely attributed to their ability to interrupt inflammatory signaling cascades. Specifically, these compounds suppress the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa B) pathways[4]. By preventing the translocation of NF-κB to the nucleus, aminomethylindoles halt the transcription of pro-inflammatory mediators like iNOS and COX-2.

Signaling LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK NFKB NF-κB Translocation TLR4->NFKB INFLAM Pro-inflammatory Mediators (NO, COX-2) MAPK->INFLAM NFKB->INFLAM DRUG 3-Aminomethylindoles DRUG->MAPK DRUG->NFKB

Suppression of the MAPK/NF-κB signaling pathways by 3-aminomethylindole derivatives.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay (NO Production)

To evaluate the efficacy of newly synthesized aminomethylindoles, the following standardized Griess assay protocol is recommended.

  • Cell Culture & Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Pre-treatment: Aspirate the media and treat the cells with varying concentrations of the synthesized aminomethylindole compounds (e.g., 1, 5, 10, 20 μM) dissolved in serum-free media for 2 hours.

    • Causality: Pre-incubation is critical; it allows the lipophilic indole core to penetrate the cell membrane and engage intracellular cytosolic targets (such as MAPK kinases) before the inflammatory cascade is artificially triggered.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) to each well to induce an inflammatory response. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 μL of the culture supernatant to a new 96-well plate. Add 50 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Quantification & Validation: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Validation Step: The assay must include a positive control (e.g., Dexamethasone) to validate assay sensitivity and a vehicle-only control to establish the baseline NO production. If the positive control fails to inhibit NO production, the assay plate must be discarded.

Conclusion

Aminomethylindoles are far more than traditional synthetic intermediates; they are highly tunable, privileged scaffolds capable of addressing complex pathologies ranging from neuroinflammation to microbial resistance. By leveraging green synthetic methodologies like N,O-acetal-mediated C3-aminomethylation and employing rigorous, self-validating biological assays, medicinal chemists can continue to unlock the vast therapeutic potential of the aminomethylindole core.

References

  • Arabian Journal of Chemical and Environmental Research - Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine7

  • MDPI Molecules (2023) - Recent Developments of Gramine: Chemistry and Biological Activity 1

  • ACS Chemical Neuroscience (2021) - Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents4

  • The Journal of Organic Chemistry (2025) - Green C3-Aminomethylation of Indoles 3

  • Scientific Reports / PMC (2021) - Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives 5

  • Asian Journal of Research in Chemistry (2012) - Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach 2

Sources

A Technical Guide to the Preliminary In Vitro Screening of (1H-indol-7-yl)methanamine hydrochloride: A New Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous, multi-stage process where early, data-driven decisions are paramount. This technical guide provides a comprehensive framework for the preliminary in vitro screening of (1H-indol-7-yl)methanamine hydrochloride, a novel compound featuring the privileged indole scaffold. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity, experimental causality, and authoritative validation. We will detail a logical, tiered screening cascade—from initial cytotoxicity assessments to crucial safety pharmacology and early ADME profiling—designed to efficiently characterize the compound's biological potential and identify potential liabilities. Each protocol is presented as a self-validating system, complete with the rationale behind experimental choices and quality control measures necessary to ensure data integrity.

Introduction: The Rationale for Screening (1H-indol-7-yl)methanamine hydrochloride

The initiation of any drug discovery program is predicated on an unmet clinical need and a scientific hypothesis.[1] The subject of this guide, (1H-indol-7-yl)methanamine hydrochloride, represents a new chemical entity (NCE). While specific biological data for this compound is not yet publicly available, its core structure provides a compelling reason for investigation.

The indole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2] The primary amine functionality present in (1H-indol-7-yl)methanamine allows for diverse chemical modifications, making it a valuable intermediate for generating compound libraries for high-throughput screening.[2]

The preliminary screening phase is arguably the most critical juncture in drug development.[1] Its purpose is not to exhaustively characterize a molecule, but to rapidly and cost-effectively generate sufficient data to make a "Go/No-Go" decision.[3] This involves identifying promising "hits," while simultaneously flagging compounds with undesirable properties, such as cytotoxicity or off-target activity, thereby reducing the high rate of late-stage attrition.[4]

This guide outlines a validated workflow for this crucial preliminary evaluation.

Physicochemical Properties (Predicted)

A foundational understanding of a compound's physical and chemical properties is essential for designing experiments and interpreting results.[5]

PropertyPredicted Value / InformationSource
Molecular Formula C₉H₁₀N₂[6]
Molecular Weight 146.19 g/mol [7]
Structure Indole ring with a methanamine group at the 7-positionInferred
Form Hydrochloride saltTopic
Solubility Expected to be higher in aqueous solutions due to the hydrochloride salt form. Must be empirically determined in relevant assay buffers.Chemical Principle
pKa The primary amine is basic; the indole NH is weakly acidic. Precise values require experimental or computational determination.Chemical Principle

The In Vitro Preliminary Screening Cascade

A tiered or cascaded approach to screening is the most efficient method for evaluating an NCE.[1] This strategy uses broad, high-throughput assays first to identify general activity and liabilities, followed by more specific, lower-throughput assays to confirm and elaborate on initial findings.[8]

The following workflow represents a robust and logical progression for the preliminary screening of (1H-indol-7-yl)methanamine hydrochloride.

G cluster_0 cluster_1 Tier 1: Foundational Safety & Viability cluster_2 Tier 2: Specific Safety & Liability cluster_3 Tier 3: Early ADME Profiling cluster_4 A Compound Acquisition (1H-indol-7-yl)methanamine HCl QC: Purity, Identity B Cytotoxicity Screening (e.g., MTT, LDH Assays) Determine GI₅₀/CC₅₀ A->B Initial safety assessment C Cardiotoxicity Screening hERG Patch Clamp Assay Determine IC₅₀ B->C Proceed if acceptable cytotoxicity window D Metabolic Stability (Microsomal Stability Assay) C->D Proceed if acceptable hERG liability E Permeability Assay (e.g., PAMPA, Caco-2) C->E Parallel assessment F Data Integration & Analysis Go/No-Go Decision D->F Profile generation E->F Profile generation

Figure 1: A tiered workflow for the preliminary in vitro screening of a new chemical entity.

Tier 1: Foundational Safety - Cytotoxicity Screening

Before investing resources in efficacy or specific liability assays, it is crucial to determine the general cytotoxicity of the NCE.[9] This establishes a concentration range for subsequent experiments and provides an early warning of potential toxicity. Cell-based assays are central to this effort, offering a compromise between whole-organism studies and purely biochemical systems.[10]

Rationale for Cytotoxicity Assays

The goal is to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) or growth inhibition (GI₅₀). We will employ two distinct, well-validated assays that measure different cellular endpoints: the MTT assay (metabolic activity) and the LDH assay (membrane integrity).[11][12] Running orthogonal assays provides a more robust assessment, as a compound could interfere with one assay's mechanism without being truly cytotoxic.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[12][13]

Protocol Steps:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare a serial dilution of (1H-indol-7-yl)methanamine hydrochloride in the appropriate cell culture medium. Typical concentration ranges for an initial screen span from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add the compound-containing medium.

  • Controls:

    • Negative Control: Wells with untreated cells (vehicle only, e.g., 0.1% DMSO).

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Media Blank: Wells with media but no cells, to control for background absorbance.[13]

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14][15]

Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Controls:

    • Spontaneous LDH Release: Untreated cells (vehicle only).[12]

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the end of the incubation.[15]

    • Media Blank: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader. A reference wavelength of ~680 nm should also be measured and subtracted to account for instrument background.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)][12]

Tier 2: Specific Safety - Cardiotoxicity (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[16][17] Due to numerous drug withdrawals from the market, regulatory agencies now mandate hERG liability assessment early in development.[18]

Rationale for the hERG Patch Clamp Assay

The manual or automated patch clamp assay is the "gold standard" for assessing a compound's effect on the hERG channel.[18] It directly measures the flow of ions through the channel in cells engineered to express it (e.g., HEK293 or CHO cells), providing a precise determination of the inhibitory concentration (IC₅₀).[16][18]

Experimental Protocol: Automated Patch Clamp hERG Assay

This protocol is based on guidelines recommended by regulatory bodies like the FDA.[19][20]

Protocol Steps:

  • Cell Preparation: Use a validated cell line (e.g., CHO or HEK293) stably expressing the hERG channel. Culture and prepare the cells according to the automated patch clamp system's specifications (e.g., QPatch or SyncroPatch).[16][18]

  • Solutions:

    • External Solution (in mM): e.g., NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

    • Internal Solution (in mM): e.g., K-gluconate 120, KCl 20, HEPES 10, EGTA 5, MgATP 1.5; pH adjusted to 7.3.[20]

  • Quality Control: Establish a stable whole-cell recording. Key quality control parameters include a high seal resistance (e.g., >100 MΩ for QPatch) and a minimum pre-compound tail current amplitude (e.g., >0.2 nA).[16]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A common protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the characteristic tail current is measured.[16][20] This cycle is repeated every 5-10 seconds.

  • Compound Application:

    • Establish a stable baseline current by perfusing the cell with the vehicle solution.

    • Apply (1H-indol-7-yl)methanamine hydrochloride at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[16] Allow the effect at each concentration to reach a steady state (typically 3-5 minutes).

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1-0.5% DMSO).

    • Positive Control: A known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[16][19]

  • Data Acquisition: Continuously record the current throughout the experiment.

  • Data Analysis: Measure the peak tail current amplitude at steady state for each concentration. Calculate the percentage of inhibition relative to the baseline (vehicle) current. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Early ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its pharmacokinetic behavior in vivo.[4][] Poor ADME properties are a major reason for the failure of drug candidates.[22] For preliminary screening, simple, high-throughput in vitro assays for metabolic stability and permeability are invaluable.

Protocol: In Vitro Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, typically using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[5]

Protocol Steps:

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), and a test compound stock solution.

  • Incubation: Incubate (1H-indol-7-yl)methanamine hydrochloride (at a low concentration, e.g., 1 µM) with HLM in a buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Negative Control: Incubations without NADPH to control for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic liability (e.g., verapamil).

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol: Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive membrane permeability.

Protocol Steps:

  • Plate Setup: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound solution to the wells of the donor plate. Fill the acceptor plate wells with buffer.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for the compound.

Data Integration and Decision-Making

The ultimate goal of this screening cascade is to generate a concise data package to inform a "Go/No-Go" decision for progressing the compound into more complex studies.

Interpreting the Results

The data should be compiled into a summary table to provide a holistic view of the compound's profile.

AssayParameterHypothetical Result for (1H-indol-7-yl)methanamine HClImplication
MTT Cytotoxicity CC₅₀> 50 µMLow general cytotoxicity, providing a wide therapeutic window for potential efficacy studies.
LDH Cytotoxicity CC₅₀> 50 µMConfirms low cytotoxicity and rules out assay-specific artifacts.
hERG Inhibition IC₅₀25 µMA hERG IC₅₀ > 10 µM is often considered a lower risk. The therapeutic index (hERG IC₅₀ / Efficacious Conc.) will be critical.
Metabolic Stability t½ (HLM)45 minModerate stability. Not rapidly cleared, suggesting it may have a reasonable half-life in vivo.
Permeability PeHighPredicted to have good passive absorption across the gut wall.
The "Go/No-Go" Decision
  • A "Go" Decision would be supported by low cytotoxicity (CC₅₀ > 30-50 µM), a low risk of cardiotoxicity (hERG IC₅₀ > 10 µM), moderate to high metabolic stability, and good permeability. Such a profile indicates a compound with favorable drug-like properties that warrants further investigation, including efficacy screening and lead optimization.[3]

  • A "No-Go" Decision would be triggered by potent cytotoxicity (CC₅₀ < 1 µM) or potent hERG inhibition (IC₅₀ < 1 µM). These are significant liabilities that are difficult to engineer out of a molecule and often lead to project termination.

Conclusion

The preliminary in vitro screening of (1H-indol-7-yl)methanamine hydrochloride, as outlined in this guide, provides a scientifically rigorous, efficient, and logical pathway for early-stage drug discovery. By integrating foundational cytotoxicity assays with specific safety pharmacology and ADME profiling, this tiered approach enables a comprehensive initial assessment of the compound's potential. This strategy maximizes the probability of identifying viable drug candidates while minimizing the investment in compounds with inherent flaws, ultimately accelerating the complex journey from a new chemical entity to a potential therapeutic.

References

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Methodological & Application

7-aminomethylindole synthesis from 7-cyanoindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 7-Aminomethylindole from 7-Cyanoindole

Executive Summary The 7-aminomethylindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for the synthesis of complex therapeutic agents, including phytoalexins (e.g., brassinin) and pharmacologically active bis-indoles[1]. This application note provides an in-depth, field-proven guide to the reduction of 7-cyanoindole to 7-aminomethylindole. As a Senior Application Scientist, I have structured this guide to contrast laboratory-scale stoichiometric hydride reduction with process-scale catalytic hydrogenation, emphasizing the causality behind experimental choices and establishing self-validating protocols for rigorous synthetic workflows.

Mechanistic Rationale & Pathway Dynamics

The transformation of a nitrile to a primary amine is not a single-step process; it proceeds via a highly reactive imine intermediate. A ubiquitous challenge in this reduction is chemoselectivity. As the primary amine (7-aminomethylindole) is generated, it can act as a nucleophile, attacking the unreacted imine intermediate. This condensation reaction releases ammonia and generates undesirable secondary or tertiary amine byproducts.

Pathway Nitrile 7-Cyanoindole (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 or [H-] Amine 7-Aminomethylindole (R-CH2-NH2) Imine->Amine + H2 or [H-] SecAmine Secondary Amine (Byproduct) Imine->SecAmine + Primary Amine Amine->SecAmine Nucleophilic Attack

Nitrile reduction mechanism highlighting the transient imine intermediate.

To mitigate this side reaction, the choice of reducing agent and the reaction microenvironment are paramount. We evaluate two distinct methodologies:

  • Stoichiometric Hydride Reduction (LiAlH₄): Ideal for rapid, laboratory-scale synthesis. The strong hydride donor rapidly reduces both the nitrile and the transient imine, minimizing the lifetime of the intermediate and thereby kinetically suppressing secondary amine formation[1].

  • Catalytic Hydrogenation (Raney Ni or Pd/C): The preferred method for scalable manufacturing due to safety, cost-efficiency, and superior atom economy[2]. Because heterogeneous catalysis is slower, the reaction is typically conducted in the presence of excess ammonia. This thermodynamic intervention shifts the equilibrium, competitively inhibiting the primary amine from attacking the imine.

Workflow A 7-Cyanoindole (Precursor) B1 LiAlH4 / THF (Lab Scale) A->B1 B2 H2 / Raney Ni / NH3 (Process Scale) A->B2 C 7-Aminomethylindole (Target) B1->C ~73% Yield B2->C Scalable Yield D1 Phytoalexins C->D1 D2 Bis-indoles C->D2

Synthetic workflow for 7-aminomethylindole and its downstream applications.

Quantitative Strategy Evaluation

The selection between hydride transfer and catalytic hydrogenation depends entirely on the scale and downstream purity requirements. The table below summarizes the quantitative and operational parameters of both strategies.

Table 1: Quantitative Comparison of Reduction Strategies

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Catalytic Hydrogenation (Raney Ni)
Typical Yield ~73%[1]>85%[2]
Reaction Time 2 - 4 hours12 - 24 hours
Temperature 0°C to Reflux (66°C)25°C to 50°C
Pressure Atmospheric (1 atm)Elevated (30 - 50 psi H₂)
Scalability Low (Exothermic, H₂ gas evolution)High (Atom-economical, safe)
Primary Byproducts Aluminum salts (Solid waste)Minimal (Water / Trace secondary amine)

Validated Experimental Protocols

Protocol A: Laboratory-Scale Synthesis via LiAlH₄ Reduction

This protocol is optimized for rapid generation of the amine intermediate (approx. 1-10 gram scale)[1].

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge the system with inert Argon.

    • Causality: LiAlH₄ reacts violently with ambient moisture, generating explosive H₂ gas and degrading the active reagent.

  • Reagent Suspension: Suspend LiAlH₄ (2.0 to 3.0 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dissolve 7-cyanoindole (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and minimizing localized thermal spikes that lead to impurity formation.

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to reflux (66°C) for 2 to 3 hours. Monitor the disappearance of the nitrile starting material via TLC (typically using Hexanes/EtOAc).

  • Self-Validating Quench (Fieser Method): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, strictly sequentially add: x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O.

    • Causality: The standard aqueous quench of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid. The sudden transition from a gray slurry to a crisp white granular precipitate serves as a visual, self-validating checkpoint of a successful quench.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot ethyl acetate, and concentrate the filtrate in vacuo to yield 7-aminomethylindole (typically ~73% yield)[1].

Protocol B: Process-Scale Catalytic Hydrogenation (Raney Nickel)

This protocol is optimized for scalable, atom-economical manufacturing[2].

  • Matrix Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 7-cyanoindole in methanolic ammonia (7N NH₃ in MeOH).

    • Causality: As established in the mechanistic rationale, saturating the reaction matrix with ammonia acts as a competitive nucleophile, preventing the newly formed primary amine from attacking the imine intermediate[2].

  • Catalyst Addition: Add Raney Nickel slurry (approx. 10-20% w/w relative to the substrate).

    • Safety Check: Raney Ni is highly pyrophoric. It must be transferred as a slurry; never allow the catalyst bed to dry in the presence of air.

  • Atmosphere Exchange: Seal the reactor. Purge the vessel with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas. Pressurize the vessel to 40-50 psi with H₂.

  • Hydrogenation: Agitate the mixture at 25°C to 40°C for 12 to 24 hours.

    • Self-Validation: Monitor the pressure gauge. The cessation of H₂ pressure drop (after accounting for repressurization) validates that hydrogen uptake is complete and the reaction has reached the endpoint.

  • Isolation: Carefully vent the H₂ gas and purge the system thoroughly with N₂. Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo to yield the crude 7-aminomethylindole.

Analytical Validation Parameters

To ensure the structural integrity of the synthesized 7-aminomethylindole, the following analytical checkpoints must be met before proceeding to downstream functionalization (e.g., bis-indole synthesis)[1]:

  • Infrared (IR) Spectroscopy: The success of the reduction is immediately confirmed by the disappearance of the sharp, distinct nitrile (C≡N) stretching band at ~2220 cm⁻¹. Concurrently, the appearance of characteristic primary amine (N-H) stretching bands will be observed at approximately 3368 cm⁻¹ and 3360 cm⁻¹[1].

  • ¹H-NMR Spectroscopy (CDCl₃ or DMSO-d₆): The electron-withdrawing cyano group deshields the adjacent aromatic protons; its conversion to an amine will cause an upfield shift in the aromatic region. Crucially, look for the appearance of a new aliphatic methylene (-CH₂-) signal around 4.00 - 4.15 ppm, and a broad amine (-NH₂) singlet that exchanges with D₂O[1].

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight via positive ion mode, looking for the [M+H]⁺ molecular ion peak (m/z 147.08 for the unsubstituted 7-aminomethylindole core).

References

  • Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. URL: [Link]

Sources

Application Notes & Protocols: (1H-indol-7-yl)methanamine Hydrochloride as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the C7-Substituted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] From the neurotransmitter serotonin to complex alkaloids and modern anticancer agents, the indole scaffold offers a unique combination of electronic properties and structural rigidity that makes it a privileged pharmacophore.[2][5][6]

While substitutions at the N1, C3, and C5 positions are widely explored, the C7 position offers a distinct vector for molecular elaboration. (1H-indol-7-yl)methanamine, provided as its stable hydrochloride salt, is a pivotal building block that introduces a reactive primary aminomethyl group at this strategic location. This functional handle serves as a versatile anchor point for constructing diverse molecular architectures, enabling the exploration of novel chemical space in drug discovery programs.

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of (1H-indol-7-yl)methanamine hydrochloride. It outlines its physicochemical properties and presents robust, step-by-step protocols for its application in two fundamental synthetic transformations: N-alkylation via reductive amination and N-acylation for amide synthesis. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific molecular targets.

Precursor Profile and Handling

Physicochemical Data
PropertyValue
IUPAC Name (1H-indol-7-yl)methanamine hydrochloride
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane
Storage Conditions Store at 2-8°C under a dry, inert atmosphere. Hygroscopic.
Safety and Handling

(1H-indol-7-yl)methanamine hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the material safety data sheet (MSDS).

Core Application I: Synthesis of N-Substituted Derivatives via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow

The overall process involves the liberation of the free amine from its hydrochloride salt, imine formation, and subsequent reduction.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Output Precursor (1H-indol-7-yl)methanamine HCl FreeAmine 1. Free Amine Liberation Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Base Non-nucleophilic Base (e.g., Triethylamine) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Solvent Anhydrous Solvent (e.g., Dichloromethane) ImineFormation 2. Imine Formation (in situ) FreeAmine->ImineFormation Reacts with Aldehyde Reduction 3. Reduction to Secondary Amine ImineFormation->Reduction Reduced by NaBH(OAc)₃ Quench 4. Aqueous Quench (e.g., sat. NaHCO₃) Reduction->Quench Extract 5. Organic Extraction Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Product N-Substituted Product Purify->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-(1H-indol-7-yl)methanamine

This protocol describes a representative procedure using benzaldehyde.

Materials:

  • (1H-indol-7-yl)methanamine hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (1H-indol-7-yl)methanamine hydrochloride (1.0 eq) and anhydrous DCM.

  • Free Amine Liberation: Add triethylamine (1.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The triethylamine acts as a non-nucleophilic base to neutralize the HCl salt, liberating the primary amine essential for the reaction.

  • Imine Formation: Add benzaldehyde (1.1 eq) to the mixture and stir for 30 minutes. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting amine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing iminium ions in the presence of less reactive carbonyls. Its use avoids the need for pH control often required with stronger hydrides like sodium borohydride.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(1H-indol-7-yl)methanamine.

Core Application II: Synthesis of Amide Derivatives via N-Acylation

N-acylation is a fundamental transformation that couples the primary amine with a carboxylic acid derivative (typically an acyl chloride or anhydride) to form a stable amide bond. This reaction is central to the synthesis of a vast range of biologically active molecules.

General Reaction Scheme

G cluster_reactants Precursor (1H-indol-7-yl)methanamine HCl plus + Precursor->plus AcylSource Acyl Chloride / Anhydride (R-COCl) plus2 + AcylSource->plus2 Base Base (Pyridine or Et₃N) Product N-Acyl-(1H-indol-7-yl)methanamine (Amide Product) Base->Product Solvent (DCM) 0°C to RT plus->AcylSource plus2->Base

Caption: General scheme for N-acylation to form amides.

Detailed Protocol: Synthesis of N-Benzoyl-(1H-indol-7-yl)methanamine

This protocol provides a representative procedure using benzoyl chloride.

Materials:

  • (1H-indol-7-yl)methanamine hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend (1H-indol-7-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine (2.5 eq). Causality Note: A sufficient excess of base is crucial. It serves two purposes: to liberate the free primary amine from its salt and to neutralize the HCl generated as a byproduct of the acylation reaction. Pyridine can also be used and can act as a nucleophilic catalyst.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold solution. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acyl chloride and acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

From Precursor to Potential Applications: A Strategic Overview

The derivatives synthesized from (1H-indol-7-yl)methanamine are valuable intermediates for creating more complex molecules with potential therapeutic applications. The indole core is implicated in a wide array of biological activities.

G Precursor (1H-indol-7-yl)methanamine Hydrochloride Derivatives N-Alkyl & N-Acyl Derivatives Precursor->Derivatives Core Synthesis (Protocols Above) Candidates Complex Scaffolds & Final Compounds Derivatives->Candidates Further Elaboration Targets Potential Therapeutic Targets Candidates->Targets Biological Screening

Caption: Strategic path from precursor to drug discovery.

  • Anticancer Agents: Many indole derivatives are known to be potent tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[2][6]

  • CNS Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it a prime scaffold for developing agents targeting serotonin receptors, with applications in treating depression, anxiety, and other CNS conditions.[7]

  • Cannabinoid Ligands: Synthetic indoles have been developed as potent ligands for cannabinoid receptors, which are targets for pain, inflammation, and other disorders.[8][9]

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
  • BenchChem. A Comparative Guide to the Synthetic Routes of Indolmycin and Its Analogs.
  • Bremner, J. B., & Samosorn, S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2256–2319.
  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081–1092.
  • MDPI. Synthesis of Indole Alkaloids. Encyclopedia.
  • Dutkiewicz, G., et al. (2007). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2461. Available from: [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Radiolabeling 1-(1H-indol-3-yl)-2-(methylamino)ethanol for Binding Assays.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • ResearchGate. Biomedical Importance of Indoles. Available from: [Link]

  • BenchChem. Application Note & Protocol: Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
  • Molecules. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available from: [Link]

  • ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Available from: [Link]

  • Huigens, R. W. (2022). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. Molecules, 27(1), 1. Available from: [Link]

  • Reddy, C. S., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2069. Available from: [Link]

  • Chadha, N., & Silakari, O. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 134, 159–184. Available from: [Link]

  • Dander, J. E., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 7(3), 1913–1917. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. Dimethyltryptamine. Available from: [Link]

  • Wieronska, J. M., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 25(1), 213. Available from: [Link]

  • ResearchGate. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Available from: [Link]

Sources

Using (1H-indol-7-yl)methanamine for bis-indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Application of Bis-Indole Derivatives via (1H-Indol-7-yl)methanamine

Executive Summary

Bis-indole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-cancer, anti-bacterial, and anti-inflammatory properties. Historically, the synthesis of bis-indoles has exploited the innate nucleophilicity of the indole C3 position, resulting predominantly in 3,3'-linked architectures (e.g., 2,3′-bis(indolyl)methanes)[1]. However, diversifying the linkage geometry is critical for exploring new chemical space and overcoming the metabolic liabilities associated with traditional C3-linked dimers.

Utilizing (1H-indol-7-yl)methanamine (also known as 7-aminomethylindole) as a primary building block allows researchers to bypass C3-reactivity, directing covalent attachment specifically to the C7 position[2]. This application note details the mechanistic rationale, strategic workflows, and self-validating experimental protocols for synthesizing novel amide-, imine-, and amine-linked 7,7'-bis-indoles.

Mechanistic Rationale & Pathway Design

The primary amine moiety of (1H-indol-7-yl)methanamine acts as a highly effective, localized nucleophile. Because the primary aliphatic amine is significantly more nucleophilic than the aromatic indole nitrogen, divergent synthetic pathways can be executed without the need for complex protecting-group strategies[2].

  • Pathway A (Amide Linkage): Reacting the 7-aminomethyl group with diacid chlorides (such as oxalyl or adipoyl chloride) in the presence of a non-nucleophilic base (Et3N) facilitates a rapid nucleophilic acyl substitution. The base is mechanistically critical; it scavenges the HCl byproduct, preventing the protonation of the primary amine which would otherwise quench its nucleophilicity[2].

  • Pathway B (Imine Linkage): Condensation of the primary amine with an indole-7-carbaldehyde under mildly acidic conditions yields an unsymmetrical imine (Schiff base). The reaction is driven to completion thermodynamically by the precipitation of the highly conjugated, rigid product from the ethanolic solvent[2].

  • Pathway C (Amine Linkage): The resulting imine can be selectively reduced using sodium borohydride (NaBH4). NaBH4 is explicitly chosen over stronger hydrides (like LiAlH4) because it is mild enough to selectively reduce the polarized C=N bond without disrupting the aromatic indole core or causing unwanted ring-opening side reactions[2].

Strategic Workflow Diagram

Workflow Start (1H-Indol-7-yl)methanamine (Primary Building Block) Acylation Acylation (Diacid Chloride, Et3N, DCM) Start->Acylation Pathway A Condensation Condensation (Indole-7-carbaldehyde, EtOH, HCl) Start->Condensation Pathway B Amide Amide-Linked 7,7'-Bis-indole (Symmetrical) Acylation->Amide Imine Imine-Linked 7,7'-Bis-indole (Unsymmetrical) Condensation->Imine Reduction Reduction (NaBH4, THF/EtOH) Imine->Reduction Pathway C Amine Amine-Linked 7,7'-Bis-indole (Unsymmetrical) Reduction->Amine

Workflow for synthesizing amide-, imine-, and amine-linked 7,7'-bis-indoles.

Validated Experimental Protocols

Protocol 1: Synthesis of Symmetrical Amide-Linked 7,7'-Bis-indoles

Objective: To couple two equivalents of (1H-indol-7-yl)methanamine using a diacid chloride linker to form a symmetrical dimer.

  • Step 1: Suspend (1H-indol-7-yl)methanamine (2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Step 2: Add triethylamine (Et3N) (3.0 eq) to the suspension. Causality: Excess base ensures complete neutralization of the 2 equivalents of HCl generated during the dual-acylation event.

  • Step 3: Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the acylation and minimize degradation.

  • Step 4: Add the selected diacid chloride (e.g., oxalyl chloride or adipoyl chloride, 1.0 eq) dropwise over 10 minutes.

  • Step 5: Remove the ice bath and stir at room temperature for 1 hour.

  • Step 6 (Workup): Evaporate the solvent in vacuo. Quench the residue with water, filter the resulting solid, wash with cold water, and dry in air.

  • Self-Validation (QC): Analyze the product via 1H NMR (DMSO-d6). A successful reaction is marked by a highly deshielded amide NH proton (e.g., ~8.27 ppm) and an indole NH proton (~10.91 ppm). The substantial downfield shift of these protons confirms the presence of strong intramolecular hydrogen bonding inherent to the 7,7'-amide linkage[2].

Protocol 2: Synthesis of Unsymmetrical Imine-Linked 7,7'-Bis-indoles

Objective: To form a Schiff base between (1H-indol-7-yl)methanamine and an indole-7-carbaldehyde.

  • Step 1: Combine (1H-indol-7-yl)methanamine (1.0 eq) and indole-7-carbaldehyde (1.0 eq) in absolute ethanol.

  • Step 2: Add a catalytic amount of concentrated HCl (1-2 drops per mmol). Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine, which would halt the reaction.

  • Step 3: Heat the mixture to reflux for 24 hours.

  • Step 4 (Workup): Cool to room temperature. The product will precipitate out of the ethanolic solution. Filter the granular solid and wash with cold water and a small amount of cold ethyl acetate.

  • Self-Validation (QC): 1H NMR must show the complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a distinct imine (CH=N) proton at ~8.91 ppm. The presence of two distinct indole NH resonances (e.g., ~11.38 ppm and ~11.49 ppm) confirms the unsymmetrical nature of the dimer[2].

Protocol 3: Synthesis of Unsymmetrical Amine-Linked 7,7'-Bis-indoles

Objective: To reduce the rigid imine linkage to a flexible secondary amine.

  • Step 1: Dissolve the imine-linked bis-indole generated in Protocol 2 (1.0 eq) in a 1:1 mixture of THF and absolute ethanol. Causality: The mixed solvent system ensures the solubility of the highly rigid imine precursor while providing a protic source for the reduction mechanism.

  • Step 2: Add NaBH4 (2.0 eq) portion-wise at room temperature. Note: Hydrogen gas evolution will occur; ensure proper venting.

  • Step 3: Heat the mixture to reflux for 2-4 hours until complete consumption of the imine is observed via TLC.

  • Step 4 (Workup): Quench cautiously with water to destroy excess NaBH4, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the amine.

  • Self-Validation (QC): 1H NMR will show the complete disappearance of the imine proton (~8.91 ppm) and the emergence of a new methylene (CH2) peak alongside a secondary amine NH peak. The structural flexibility often results in an upfield shift of the indole NH protons compared to the rigid imine precursor[2].

Quantitative Analytics & Diagnostic Markers

The following table summarizes the expected quantitative outcomes and self-validating diagnostic markers for the described workflows:

Derivative ClassLinkage GeometryKey ReagentsReaction TimeTypical YieldDiagnostic 1H NMR Marker (ppm)
Amide-Linked Symmetrical (7,7')Diacid Chloride, Et3N1 h81–86%Amide NH: ~8.27 (t)
Imine-Linked Unsymmetrical (7,7')Indole-7-carbaldehyde, HCl24 h~75%Imine CH=N: ~8.91 (s)
Amine-Linked Unsymmetrical (7,7')NaBH42–4 h>70%Loss of CH=N; New CH2

References

  • Catalytic Enantioselective Synthesis of 2,3′-Bis(indolyl)methanes Bearing All-Carbon Quaternary Stereocenters via 2-Indole Imine Methides Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of a 7-aminomethylindole and related bis-indole derivatives Source: ARKIVOC 2016 (iv) 288-295 (ResearchGate) URL:[Link]

  • Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Notes and Protocols for the N-Alkylation of 7-Aminomethylindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 7-Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, functionalization at the 7-position of the indole ring can significantly modulate a compound's biological activity. The N-alkylation of a 7-aminomethylindole introduces a diverse range of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This detailed guide provides robust experimental procedures for this crucial transformation, focusing on methods that offer high yield, selectivity, and operational simplicity for researchers in drug development.

Strategic Approach: Selecting the Optimal N-Alkylation Method

While several methods exist for N-alkylation, two primary strategies are most applicable to a primary amine like 7-aminomethylindole: reductive amination and direct alkylation with alkyl halides.

  • Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide.[2] However, a significant drawback is the potential for overalkylation.[3][4] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[4]

  • Reductive Amination: This is a highly versatile and widely preferred method for the N-alkylation of primary and secondary amines.[5] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[6] This one-pot procedure is highly chemoselective and avoids the issue of overalkylation, making it the superior choice for synthesizing secondary amines from primary amines.[5][7]

This guide will focus primarily on the reductive amination protocol due to its superior control and broader applicability in a research and development setting.

Reductive Amination: A Detailed Mechanistic and Practical Overview

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and selectivity. The reaction proceeds in two main stages within a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.

The Underlying Mechanism

The success of a one-pot reductive amination hinges on the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose.[8][9] It is less reactive than sodium borohydride and exhibits excellent selectivity for imines over aldehydes and ketones under neutral or weakly acidic conditions.[8][10]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 7-Aminomethylindole 7-Aminomethylindole Imine_Intermediate Imine Intermediate 7-Aminomethylindole->Imine_Intermediate + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine_Intermediate N-Alkylated_Product N-Alkylated Product Imine_Intermediate->N-Alkylated_Product + NaBH(OAc)₃ NaBH(OAc)3 Sodium Triacetoxyborohydride (STAB) NaBH(OAc)3->N-Alkylated_Product G A 1. Dissolve 7-aminomethylindole and aldehyde in DCE B 2. Stir for 1-2h at RT (Imine Formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir for 4-24h at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM or EtOAc E->F G 7. Wash with brine, dry over Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify by column chromatography H->I

Sources

Protocol for Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the fields of oncology and immunology.[1] This intracellular, heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] The physiological role of IDO1 is to help maintain immune homeostasis. However, many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby evading the host's immune response.[1][2]

IDO1 accomplishes this immunosuppression through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of its metabolic product, kynurenine, which actively suppresses T-cell function and promotes the generation of regulatory T-cells (Tregs).[2][5][6] Consequently, inhibiting IDO1 is a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors, to restore anti-tumor immunity.[1][7] This document provides a detailed guide for researchers to establish robust and reliable assays for the screening and characterization of IDO1 inhibitors.

Scientific Principles of IDO1 Inhibition Assays

The core principle of an IDO1 inhibition assay is to measure the enzymatic activity of IDO1 in the presence and absence of a potential inhibitor. This is typically achieved by quantifying the depletion of the substrate, L-tryptophan, or the formation of the product, kynurenine (or its downstream derivatives).[3] Assays can be broadly categorized into two types: enzyme-based (biochemical) assays and cell-based assays.

  • Enzyme-based assays utilize purified recombinant IDO1 enzyme. These are ideal for high-throughput screening (HTS) to identify direct inhibitors of the enzyme.[2] They offer a clean system to study direct enzyme-inhibitor interactions.

  • Cell-based assays employ cells that endogenously or recombinantly express IDO1. These assays provide a more physiologically relevant context, as they account for factors like cell permeability and potential off-target effects of the test compounds.[5][8] They are crucial for validating hits from primary biochemical screens.[2]

The choice of assay depends on the stage of the drug discovery process. A typical workflow involves a primary screen with an enzyme-based assay, followed by a secondary screen with a cell-based assay for hit confirmation and characterization.[2]

Visualizing the IDO1 Pathway and Assay Workflow

To better understand the biological context and the experimental design, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for inhibitor screening.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_inhibition Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Catalysis T_Cell T-Cell Tryptophan->T_Cell Required for Activation & Proliferation Kynurenine->T_Cell Suppresses Activation & Proliferation Tumor_Cell Tumor Cell Tumor_Cell->Tryptophan Takes up IFNg IFN-γ IFNg->Tumor_Cell Upregulates IDO1 Expression IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->Tryptophan Blocks Catalysis

Caption: The IDO1 pathway in the tumor microenvironment and the point of inhibitor intervention.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: Enzyme-Based Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: Cell-Based Assay hit_id->secondary_screen confirmation Hit Confirmation & Potency secondary_screen->confirmation dose_response Dose-Response Studies (IC50) confirmation->dose_response end Lead Optimization dose_response->end

Caption: A typical high-throughput screening workflow for identifying novel IDO1 inhibitors.

Detailed Protocols

Herein, we provide detailed, step-by-step methodologies for both enzyme-based and cell-based IDO1 inhibition assays.

Protocol 1: Enzyme-Based IDO1 Inhibition Assay (Colorimetric Detection)

This protocol is adapted for a 96-well format and is suitable for high-throughput screening. The principle involves the conversion of N-formylkynurenine to kynurenine, which then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored product that can be measured spectrophotometrically.[9]

A. Materials and Reagents

ReagentSupplierCatalog No.Storage
Recombinant Human IDO1VariesVaries-80°C
L-TryptophanSigma-AldrichT0254Room Temp
L-Ascorbic AcidSigma-AldrichA92902Room Temp
Methylene BlueSigma-AldrichM9140Room Temp
CatalaseSigma-AldrichC93222-8°C
Potassium Phosphate Buffer (pH 6.5)In-house prep-4°C
Trichloroacetic Acid (TCA)Sigma-AldrichT6399Room Temp
p-Dimethylaminobenzaldehyde (DMAB)Sigma-Aldrich39070Room Temp
Acetic Acid, GlacialFisher ScientificA38-212Room Temp
Test CompoundsVariesVariesAs per supplier
96-well MicroplateCorning3596Room Temp

B. Reagent Preparation

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5): Prepare fresh and keep on ice.

  • Reaction Mix (prepare fresh): For each 100 µL reaction, combine:

    • 50 µL of 2x IDO1 Assay Buffer

    • 10 µL of 200 mM L-ascorbic acid (final concentration 20 mM)

    • 10 µL of 100 µM Methylene Blue (final concentration 10 µM)

    • 10 µL of 1 mg/mL Catalase (final concentration 100 µg/mL)

  • L-Tryptophan Solution (4 mM): Dissolve L-tryptophan in IDO1 Assay Buffer. Prepare fresh.

  • Recombinant IDO1 Enzyme: Dilute to the desired concentration (e.g., 2x final concentration) in pre-chilled IDO1 Assay Buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.

  • 30% (w/v) Trichloroacetic Acid (TCA): Prepare in deionized water.

  • Ehrlich's Reagent (2% p-DMAB in glacial acetic acid): Prepare fresh and protect from light.[9]

C. Assay Procedure

  • Compound Plating: Add 1 µL of test compounds (in DMSO) and controls to the wells of a 96-well plate. For the no-inhibitor control, add 1 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the diluted recombinant human IDO1 enzyme solution to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[2]

  • Reaction Initiation: Add 50 µL of the 4 mM L-Tryptophan solution to each well to start the enzymatic reaction. The final volume should be 100 µL.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well.[9]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.[10]

  • Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.[10]

  • Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent to each well.[9][10]

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm using a microplate reader.[2][10]

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol utilizes a human cancer cell line, such as HeLa or SKOV-3, which can be induced to express IDO1 by treatment with interferon-gamma (IFN-γ).[8][9][11] The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.

A. Materials and Reagents

ReagentSupplierCatalog No.Storage
HeLa or SKOV-3 cellsATCCCCL-2 / HTB-77Liquid Nitrogen
Cell Culture Medium (e.g., DMEM)GibcoVaries4°C
Fetal Bovine Serum (FBS)GibcoVaries-20°C
Penicillin-StreptomycinGibcoVaries-20°C
Recombinant Human IFN-γPeproTech300-02-20°C
Test CompoundsVariesVariesAs per supplier
96-well Cell Culture PlateCorning3596Room Temp
Reagents for Kynurenine DetectionAs per Protocol 1--

B. Assay Procedure

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10][11][12]

  • IDO1 Induction: The next day, induce IDO1 expression by adding IFN-γ to the cell culture medium to a final concentration of 100 ng/mL.[8][9][11]

  • Compound Treatment: After 24 hours of IFN-γ treatment, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C in a CO2 incubator.[9]

  • Supernatant Collection: After the incubation period, carefully collect 140 µL of the cell culture supernatant from each well.[10]

  • Kynurenine Measurement:

    • Add 10 µL of 6.1 N TCA to the collected supernatant.[10]

    • Incubate at 50°C for 30 minutes.[10]

    • Centrifuge to pellet any precipitate.[10]

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.[10]

    • Measure the absorbance at 480 nm.[2][10]

  • Cell Viability Assay (Optional but Recommended): To rule out that the observed inhibition of kynurenine production is due to cytotoxicity, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells in the plate.[8][9]

Data Analysis and Interpretation

For both assays, the raw absorbance data needs to be processed to determine the inhibitory activity of the test compounds.

1. Kynurenine Standard Curve: A standard curve should be generated using known concentrations of kynurenine to convert the absorbance values into kynurenine concentrations.

2. Calculation of Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = (1 - (Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) * 100

Where:

  • Abs_sample: Absorbance of the well with the test compound.

  • Abs_neg_ctrl: Absorbance of the well with no enzyme (for enzyme-based assay) or un-induced cells (for cell-based assay).

  • Abs_pos_ctrl: Absorbance of the well with enzyme/induced cells but no inhibitor (DMSO control).

3. IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to reduce the activity of IDO1 by 50%. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[12][13][14]

Self-Validating System: Essential Controls

To ensure the trustworthiness and reliability of the assay results, the inclusion of appropriate controls is critical.

ControlPurposeExpected Outcome
No Enzyme/Un-induced Cells To determine the background signal.Low to no signal.
No Substrate To ensure the signal is dependent on the enzymatic reaction.Low to no signal.
No Inhibitor (Vehicle Control) To determine the maximum enzyme activity (100% activity).High signal.
Reference Inhibitor To validate the assay performance and for comparison of potency.Dose-dependent inhibition with a known IC50 value.
Cell Viability Control To distinguish between true IDO1 inhibition and cytotoxicity.No significant decrease in cell viability at concentrations that show IDO1 inhibition.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the screening and characterization of IDO1 inhibitors. By understanding the underlying scientific principles, carefully executing the experimental procedures, and incorporating essential controls, researchers can generate reliable and reproducible data to advance the development of novel cancer immunotherapies targeting the IDO1 pathway.

References

  • What are IDO1 inhibitors and how do they work? (2024). Google Cloud.
  • Application Notes: High-Throughput Screening for Novel IDO1 Inhibitors. (n.d.). BenchChem.
  • Votavova, P., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30522-30533.
  • Smolenska, N., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 413(5), 1347-1357.
  • Ricciuti, B., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Central Science, 5(9), 1575-1587.
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget.
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry, 8, 597.
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review.
  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (2022). Frontiers in Oncology, 12, 921583.
  • Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... (n.d.). ResearchGate.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2020). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188433.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304). (n.d.). Abcam.
  • Technical Support Center: Troubleshooting Ido1-IN-23 and Other IDO1 Inhibitor Assays. (n.d.). BenchChem.
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget.

Sources

Advanced Handling, Storage, and Application Protocols for (1H-indol-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1H-indol-7-yl)methanamine hydrochloride is a critical building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, its molecular architecture—combining an electron-rich indole core with a primary amine hydrochloride salt—presents specific handling challenges. This application note provides a comprehensive, self-validating protocol for the storage, handling, and solvation of this compound, grounded in its physicochemical vulnerabilities.

Physicochemical Profiling

Understanding the baseline properties of (1H-indol-7-yl)methanamine hydrochloride is the first step in designing a robust handling protocol[1]. All quantitative data regarding the compound's physical profile is summarized below to inform stoichiometric calculations and storage parameters.

PropertySpecification / Value
Chemical Name (1H-indol-7-yl)methanamine hydrochloride
CAS Registry Number 1797558-60-1
Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
SMILES C1=CC2=C(C(=C1)CN)NC=C2.Cl
Appearance Solid powder
Recommended Storage Inert atmosphere (Argon/N2), Room Temperature (2-8°C preferred for long-term), Dark
Mechanistic Causality of Degradation

Standard laboratory handling often leads to the silent degradation of indole derivatives. As an Application Scientist, it is crucial to understand why these degradation pathways occur to effectively mitigate them and ensure experimental reproducibility.

  • Photooxidation of the Indole Core: The indole ring is highly electron-rich and susceptible to photooxidation. Exposure to ambient light and atmospheric oxygen can lead to the formation of reactive radical cations or interactions with singlet oxygen, ultimately degrading the compound into oxindoles, indoxyls, or polymeric dimers[2]. Consequently, opaque or amber vials are strictly required for all storage and active workflows.

  • Hygroscopicity of the Primary Amine Hydrochloride: Primary amine hydrochlorides are inherently hygroscopic[3]. When exposed to ambient humidity, the salt rapidly absorbs water. This deliquescence not only alters the effective molecular weight—leading to critical weighing errors and stoichiometric imbalances in downstream synthesis—but also introduces residual water that can quench moisture-sensitive reactions (e.g., anhydrous amide couplings or reductive aminations).

DegradationMechanisms cluster_degradation Degradation Pathways (Improper Handling) cluster_stabilization Stabilization Pathways (Best Practices) Compound (1H-indol-7-yl)methanamine HCl Light Light / O2 Exposure Compound->Light Unprotected Moisture Atmospheric Moisture Compound->Moisture Ambient Air Inert Argon/N2 Atmosphere Compound->Inert Glovebox/Schlenk Dark Amber Vials / Dark Storage Compound->Dark Opaque Container Oxidation Photooxidation (Oxindoles/Dimers) Light->Oxidation Hygro Hygroscopic Water Uptake (Deliquescence/Quenching) Moisture->Hygro Stable Chemical Integrity Maintained Inert->Stable Dark->Stable

Mechanistic pathways of degradation versus stabilization for (1H-indol-7-yl)methanamine HCl.

Self-Validating Storage & Handling Workflows

To ensure absolute trustworthiness in drug development assays, handling protocols must be self-validating—meaning the procedure itself structurally prevents the introduction of error.

  • Thermal Equilibration: Never open a cold vial. If the compound is stored at 2-8°C for long-term preservation, the vial must be brought to room temperature inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch[3].

  • Inert Transfer: All weighing and transfer operations should be conducted in a glovebox under an Argon atmosphere or using standard Schlenk line techniques to prevent both oxygen and moisture exposure[1].

HandlingWorkflow Start Start: Solid Compound Storage (2-8°C) Step1 Step 1: Thermal Equilibration Bring sealed vial to RT in desiccator Start->Step1 Step2 Step 2: Inert Transfer Move to Glovebox or Schlenk Line (Argon) Step1->Step2 Warning1 CRITICAL: Prevents cold condensation and moisture uptake Step1->Warning1 Step3 Step 3: Precision Weighing Use anti-static tools & pre-tared vial Step2->Step3 Step4 Step 4: Anhydrous Solvation Add dry DMSO/DMF over molecular sieves Step3->Step4 Warning2 CRITICAL: Ensures accurate molarity by preventing hygroscopic mass gain Step3->Warning2 Step5 Step 5: Aliquoting & Sealing Seal under Argon in amber vials Step4->Step5

Step-by-step self-validating workflow for the inert handling and solvation of the compound.

Experimental Protocol: Preparation of Anhydrous Standardized Stock Solutions

The following methodology details the preparation of a 10 mM stock solution, ensuring absolute protection from photooxidation and moisture.

Materials Required:

  • (1H-indol-7-yl)methanamine hydrochloride (Solid powder)

  • Anhydrous DMSO or DMF (Water content ≤ 0.005%, stored over 3Å molecular sieves)

  • Argon gas source (Ultra-high purity)

  • Amber glass vials with PTFE-lined septa

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:

  • Preparation of Environment: Purge the analytical glovebox with Argon until O2 and H2O levels are below 5 ppm. If a glovebox is unavailable, utilize a Schlenk line to flush a pre-dried, amber reaction flask with Argon.

  • Thermal Equilibration: Place the sealed vendor vial of (1H-indol-7-yl)methanamine hydrochloride into a vacuum desiccator at room temperature for at least 2 hours prior to opening.

  • Precision Weighing: Inside the inert environment, tare a clean, oven-dried amber vial. Using an anti-static spatula, carefully weigh exactly 18.27 mg of the compound (equivalent to 0.1 mmol).

  • Solvation: Add exactly 10.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration. Vortex gently until the solid is completely dissolved.

  • Validation (Self-Validating Step): Perform a Karl Fischer titration on a 100 µL aliquot of the final solution to verify that the water content remains below 50 ppm. This validates that the hygroscopic nature of the salt did not compromise the stock during handling.

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 500 µL) in amber glass vials. Flush the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store aliquots at -20°C to maximize shelf life.

References
  • Achmem - (1H-Indol-7-yl)methanamine hydrochloride Product Specifications and Safety Data. 1

  • Journal of the American Chemical Society (JACS) - Light-Induced Oxidation of Tryptophan and Histidine. Reactivity of Aromatic N-Heterocycles toward Triplet-Excited Flavins. 2

  • PubMed Central (PMC) / NIH - Functional Polyglycidol-Based Block Copolymers for DNA Complexation (Analysis of Amine Hydrochloride Hygroscopicity). 3

Sources

Advanced High-Throughput Screening (HTS) of Indole Derivative Libraries: Assay Design, Protocols, and Hit Triaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous biomolecules—such as tryptophan, serotonin, and melatonin—grants it an exceptional ability to modulate a wide array of biological targets[1]. Because the indole core offers multiple vectors for substitution (enabling diverse hydrogen bonding via the NH group and π−π stacking via the aromatic ring), it serves as an ideal template for generating massive, diverse chemical libraries[2].

High-throughput screening (HTS) of these libraries bridges the gap between raw chemical diversity and clinically viable lead compounds. This application note provides a comprehensive, field-proven guide to designing, executing, and validating HTS campaigns for indole derivative libraries, focusing on target selection, automated dispensing, and self-validating assay protocols.

Target Landscape and Mechanistic Pathways

Indole derivatives exhibit remarkable polypharmacology. HTS campaigns typically focus on the following high-value therapeutic targets:

  • Protein Kinases: The indole scaffold frequently acts as an ATP-competitive inhibitor. Libraries based on cores like 5-Methyl-2-phenyl-1H-indol-3-amine are routinely screened against Janus kinases (JAKs) and receptor tyrosine kinases (e.g., EGFR, PDGFR) for anticancer applications[2][3].

  • Tryptophan Catabolizing Enzymes (IDO1/TDO): Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical targets in cancer immunotherapy. They catalyze the conversion of tryptophan to N-formylkynurenine (NFK), causing local immune suppression[4].

  • Matrix Metalloproteinases (proMMP-9): Indole derivatives have been identified via HTS as potent inhibitors of proMMP-9 activation, offering therapeutic avenues for neurodegenerative conditions like fragile X syndrome[5].

  • Monocarboxylate Transporters (MCT1): Indole-based inhibitors block MCT1-mediated lactate and pyruvate influx, starving cancer cells of essential metabolic substrates and inducing antiproliferative effects[6].

IDO1_Pathway Trp L-Tryptophan Enz IDO1 / TDO Enzymes Trp->Enz NFK N-formylkynurenine (NFK) Enz->NFK Probe NFK Green Probe (Ex: 400nm / Em: 510nm) NFK->Probe Specific Reaction Inh Indole-based Inhibitor Inh->Enz Competitive Inhibition

Fig 1: Mechanism of IDO1/TDO inhibition by indole derivatives and fluorescence detection.

High-Throughput Screening Workflows & Protocols

A major bottleneck in HTS is compound management and assay interference. Indole compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can generate false positives in standard fluorescence assays. To counter this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and highly specific chemical probes. Furthermore, Acoustic Droplet Ejection (ADE) technology is utilized to dispense nano-liter volumes of indole libraries directly from source plates using sound energy[7]. This touchless transfer eliminates tip-based cross-contamination and allows for automated, nano-scale screening[7].

HTS_Workflow Lib Indole Library Preparation ADE Acoustic Droplet Ejection (ADE) Lib->ADE Pri Primary Screen (TR-FRET / Fluor) ADE->Pri Val Hit Triaging & Counter-Screen Pri->Val Lead Lead Optimization (SAR Analysis) Val->Lead

Fig 2: Automated High-Throughput Screening workflow for indole derivative libraries.

Protocol A: TR-FRET Biochemical Assay for Kinase Inhibition

Causality & Validation: TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a time delay before measurement that effectively gates out short-lived compound auto-fluorescence inherent to aromatic indole rings.

  • Plate Preparation: Utilize 384-well low-volume white microplates. White plates maximize signal reflection for TR-FRET assays[2].

  • Enzyme Addition: Dispense 2 µL of assay buffer containing the target kinase (e.g., EGFR or JAK) into all wells[2].

  • Compound Dispensing: Using ADE, transfer 50 nL of the indole library (solubilized in 100% DMSO) into the assay wells[2][7]. Include 100% DMSO in negative control wells and a known inhibitor (e.g., Sunitinib) in positive control wells[3].

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding[2].

  • Reaction Initiation: Add 2 µL of a solution containing ATP and a biotinylated substrate peptide[2]. Incubate for 60 minutes.

  • Detection: Add 4 µL of detection buffer containing a Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665[2]. Incubate for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine kinase activity.

Protocol B: High-Throughput Fluorescence Assay for IDO1/TDO Activity

Causality & Validation: Measuring IDO1/TDO activity requires tracking the conversion of tryptophan to NFK. This protocol utilizes the NFK Green probe, which specifically reacts with NFK to produce a robust fluorescent signal, bypassing the need for complex HPLC readouts[4].

  • Enzyme Addition: In a 384-well black plate (black minimizes fluorescence crosstalk), dispense recombinant IDO1 or TDO enzyme in assay buffer.

  • Compound Dispensing: Add indole test compounds via ADE. Include Epacadostat as a positive control inhibitor.

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan substrate. Incubate at 37°C for 45 minutes[4].

  • Probe Addition: Add the NFK Green probe reagent[4]. Incubate for an additional 15 minutes at room temperature to allow fluorophore formation.

  • Data Acquisition: Measure fluorescence intensity (Excitation: 400 nm; Emission: 510 nm)[4].

Protocol C: Cell-Based Phenotypic Screening for MCT1 Inhibition (MTT Assay)

Causality & Validation: Biochemical hits must be validated in cellular models to confirm membrane permeability and physiological efficacy. This assay measures the antiproliferative effect of indole derivatives on MCT1-expressing cancer cell lines[6].

  • Cell Seeding: Seed MCT1-expressing A-549 cells at 5,000 cells/well in a 96-well plate in 100 µL complete medium[2][6]. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Add test compounds at varying concentrations to establish dose-response curves. Incubate for 48-72 hours[2].

  • MTT Addition: Add 10 µL of MTT solution per well. Incubate for 3-4 hours until purple formazan crystals form[2].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals[2].

  • Data Acquisition: Read absorbance at 570 nm. Calculate IC 50​ values to determine antiproliferative potency[6].

Data Processing & Hit Triaging

Quantitative data from HTS must be rigorously filtered. The Z'-factor is calculated for every plate to ensure assay robustness. A plate is only passed for downstream analysis if the Z'-factor is ≥0.5 . Hits are typically defined as compounds exhibiting >50% inhibition at a 10 µM screening concentration, which are then advanced to IC 50​ determination.

Table 1: Representative HTS Data Summary for Indole Derivatives

Compound IDScaffold ClassTarget AssayIC 50​ ( μ M)Z'-FactorHit Status
IND-001 5-Methyl-2-phenyl-1H-indol-3-amineKinase (JAK2)0.450.72Validated Hit
IND-042 Indole-curcumin derivativeCell Viability (A549)15.000.68Moderate[1]
IND-169 Substituted IndoleproMMP-90.0440.81Lead Candidate[1]
IND-203 AlkylindoleIDO11.200.75Validated Hit

Note: Compound 169 demonstrated exceptional potency (IC 50​ = 44 nM) against proMMP-9 and high aqueous solubility, making it a prime candidate for structure-based lead optimization[1].

References

  • Application Notes: High-Throughput Screening of 5-Methyl-2-phenyl-1H-indol-3-amine Libraries - Benchchem. 2

  • Discovery of novel indole derivatives as potent and selective inhibitors of proMMP-9 activation - PubMed. 5

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed. 4

  • High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy - Bentham Science Publishers. 3

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - University of Groningen. 7

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. 1

  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC. 6

Sources

Troubleshooting & Optimization

Technical Support Center: (1H-indol-7-yl)methanamine Hydrochloride Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1H-indol-7-yl)methanamine hydrochloride (also known as 7-(aminomethyl)indole hydrochloride). This guide is designed for researchers, analytical scientists, and formulation experts handling this compound.

The molecule presents a dual-stability challenge: an electron-rich indole core that is highly susceptible to oxidation and photolysis[1][2], paired with a protonated primary amine hydrochloride moiety that introduces significant hygroscopicity[3]. Understanding the causality behind these degradation pathways is critical for maintaining experimental integrity.

Mechanistic Overview of Degradation

To effectively troubleshoot, you must first understand the structural vulnerabilities of the compound. The indole ring undergoes rapid π−π∗ transitions under UV/Vis light, leading to photooxygenation, while the C2 and C3 positions are hotspots for electrophilic attack and auto-oxidation[2][4]. Concurrently, the electronegative chloride counterion acts as a strong hydrogen-bond acceptor, actively drawing atmospheric moisture into the crystal lattice[3].

DegradationMechanisms API (1H-indol-7-yl)methanamine HCl Ox Oxidative Stress (O2, ROS) API->Ox Electron-rich C2/C3 Photo Photolytic Stress (UV/Vis Light) API->Photo pi-pi* transitions Moisture Hygroscopicity (Atmospheric H2O) API->Moisture Chloride ion H-bonding OxProd Oxindoles & Dimers (Pink/Brown Discoloration) Ox->OxProd PhotoProd Photooxygenation Products (Ring Cleavage) Photo->PhotoProd MoistureProd Hydrate Formation (Weighing Inaccuracies) Moisture->MoistureProd

Caption: Primary degradation pathways and vulnerabilities of (1H-indol-7-yl)methanamine HCl.

Troubleshooting FAQs

Q1: My solid powder has developed a pink/brown discoloration over the past few months. Is it still usable? A1: Discoloration is a macroscopic indicator of oxidative degradation[1]. The indole nucleus is highly electron-rich and susceptible to air oxidation, particularly at the C2 and C3 positions, leading to the formation of highly conjugated, colored oxindole derivatives or oligomers[4]. While the hydrochloride salt protects the primary amine from forming Schiff bases, the indole core remains vulnerable. Action: Discard highly discolored batches. To prevent this, store new batches under an inert atmosphere (argon/nitrogen) at -20°C in amber vials[1].

Q2: I am experiencing high variability in my assay concentrations when preparing aqueous stock solutions. What is causing this? A2: (1H-indol-7-yl)methanamine is supplied as a hydrochloride salt to improve aqueous solubility. However, chloride salts are inherently hygroscopic because the electronegative chloride ion acts as a strong hydrogen bond acceptor for atmospheric moisture[3]. This leads to rapid water adsorption upon exposure to ambient air, increasing the apparent mass of the powder and causing you to systematically under-dose the active pharmaceutical ingredient (API). Action: Equilibrate the storage vial to room temperature in a desiccator before opening to prevent condensation. Weigh the compound rapidly or utilize a controlled-humidity glovebox.

Q3: During HPLC analysis, I observe unexpected extra peaks and peak splitting when using a 0.1% Trifluoroacetic Acid (TFA) mobile phase. A3: While indoles are generally stable in neutral media, strongly acidic conditions can protonate the C3 position of the indole ring, creating a reactive intermediate that can undergo dimerization or acid-catalyzed degradation[4]. Action: Switch to a milder mobile phase additive, such as 0.1% Formic Acid, or a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to maintain the protonation of the methanamine (pKa ~9-10) without stressing the indole core.

Q4: The compound degrades rapidly in my cell culture media under ambient light, but remains stable in dark controls. Why? A4: Indole derivatives are highly photolabile, undergoing photooxygenation when exposed to UV/Vis light[2][5]. Furthermore, components in standard cell culture media, such as Riboflavin (Vitamin B2) or Pyridoxine (Vitamin B6), act as potent photosensitizers. These vitamins absorb light and generate singlet oxygen, which drastically accelerates the photodegradation of the indole ring[6]. Action: Prepare media in low-light conditions, wrap all incubation vessels in aluminum foil, and refresh the media daily.

Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study (HPLC-DAD/MS)

This protocol establishes the specific degradation profile of your batch. It is designed as a self-validating system : by calculating the mass balance at the end of the assay, you verify whether all degradation products are being successfully detected by your analytical method.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in anhydrous DMSO to a concentration of 1.0 mg/mL. DMSO is chosen to prevent premature hydrolytic degradation[1].

  • Aliquoting & Stress Application: Divide into five 1 mL aliquots.

    • Control: Keep at 4°C in the dark.

    • Acidic: Add 100 µL of 1.0 M HCl. Incubate at 60°C for 24 hours[4].

    • Basic: Add 100 µL of 1.0 M NaOH. Incubate at 60°C for 24 hours[4].

    • Oxidative: Add 100 µL of 30% H2​O2​ (final ~3%). Incubate at room temperature (RT) for 24 hours[4].

    • Photolytic: Expose to UV light (254 nm) at RT for 24 hours[4].

  • Quenching: Neutralize the acidic and basic samples with equimolar amounts of NaOH and HCl, respectively. Dilute all samples 1:10 in the initial HPLC mobile phase.

  • Analysis: Analyze via HPLC-DAD (scan 200-400 nm) coupled with Mass Spectrometry.

  • Self-Validation (Mass Balance Calculation):

    • Calculate: Mass Balance (%)=Area(Control API)Area(Remaining API)+∑Area(Degradants)​×100

    • Logic: If the mass balance is < 95%, degradation products are either volatile, precipitating out of solution, or lack a UV chromophore. This failure logically dictates the need to switch to an Evaporative Light Scattering Detector (ELSD) or perform a visual inspection for precipitates.

ForcedDegradation Stock Prepare 1 mg/mL Stock (Anhydrous DMSO) Aliquot Divide into 5 Aliquots Stock->Aliquot Control Control (4°C, Dark) Aliquot->Control Acid 0.1 M HCl (60°C, 24h) Aliquot->Acid Base 0.1 M NaOH (60°C, 24h) Aliquot->Base Oxid 3% H2O2 (RT, 24h) Aliquot->Oxid Light UV 254 nm (RT, 24h) Aliquot->Light Quench Neutralize & Dilute (Self-Validate Mass Balance) Control->Quench Acid->Quench Base->Quench Oxid->Quench Light->Quench LCMS HPLC-DAD/MS Analysis Quench->LCMS

Caption: Workflow for self-validating forced degradation profiling.

Quantitative Data Summaries

To facilitate rapid decision-making, the following tables summarize the expected quantitative degradation outcomes and the European Pharmacopoeia (Ph. Eur.) hygroscopicity classifications relevant to amine hydrochlorides.

Table 1: Expected Degradation Profile under Stress Conditions

Stress ConditionReagent / EnvironmentExpected Degradation Extent (24h)Primary Degradation Mechanism
Oxidative 3% H2​O2​ @ RTHigh (>20%)C2/C3 Oxidation, Oxindole formation[4]
Photolytic UV 254 nm @ RTModerate to High (10-30%)Photooxygenation, Ring Cleavage[2][5]
Acidic 0.1 M HCl @ 60°CLow to Moderate (<10%)C3 Protonation, Dimerization[4]
Basic 0.1 M NaOH @ 60°CLow (<5%)Free base precipitation, secondary oxidation
Thermal Solid State @ 60°CVery Low (<1%)Generally stable if kept perfectly dry

Table 2: Hygroscopicity Impact on Amine Hydrochlorides (Based on Ph. Eur. Criteria)

Relative Humidity (RH)Moisture Uptake ( Δm/m )ClassificationHandling Recommendation
< 40% RH < 0.2%Non-hygroscopicStandard benchtop weighing.
40 - 60% RH 0.2% - 2.0%Slightly hygroscopicWeigh rapidly; keep containers tightly sealed.
60 - 80% RH 2.0% - 15.0%HygroscopicTypical for HCl salts [3]. Use desiccator or glovebox.
> 80% RH > 15.0%Very hygroscopic / DeliquescentStrict inert atmosphere required; risk of liquefaction.

References

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC (NIH). URL:[Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1,5]naphthyridine - RSC. URL:[Link]

  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC (NIH). URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. URL:[Link]

Sources

Troubleshooting low yields of 7-substituted indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the synthesis of 7-substituted indoles.

Direct functionalization at the C7 position is thermodynamically and kinetically challenging because the intrinsic reactivity of the pyrrole-type ring heavily favors electrophilic attack at the C2 and C3 positions[1]. Whether you are utilizing transition-metal-catalyzed C-H activation, the Bartoli synthesis, or the classic Fischer indolization, achieving high yields requires a precise understanding of the underlying mechanistic causality.

Below is our diagnostic workflow and troubleshooting guide to help you optimize your yields.

Diagnostic Workflow for Low Yields

Diagnostic Start Low Yield: 7-Substituted Indole Method Determine Synthetic Route Start->Method CH Transition-Metal C7-H Activation Method->CH Bartoli Bartoli Synthesis Method->Bartoli Fischer Fischer Indolization Method->Fischer CH_Issue Issue: Poor Regioselectivity (C3/C2 vs C7) CH->CH_Issue Bartoli_Issue Issue: Aniline Byproducts (Failed Rearrangement) Bartoli->Bartoli_Issue Fischer_Issue Issue: Steric Clash in [3,3]-Sigmatropic Step Fischer->Fischer_Issue CH_Sol Solution: Use Bulky N-Directing Groups (e.g., Phosphinoyl) CH_Issue->CH_Sol Bartoli_Sol Solution: Ensure 3.0 eq Grignard Strict Temp Control (-40°C) Bartoli_Issue->Bartoli_Sol Fischer_Sol Solution: Optimize Lewis Acid or Modify Ketone Precursor Fischer_Issue->Fischer_Sol

Diagnostic decision tree for troubleshooting low yields in 7-substituted indole synthesis.

Root Cause Analysis & FAQs

Transition-Metal-Catalyzed C7-H Functionalization

Q: Why is my direct C7-H functionalization yielding mostly C2 or C3 substituted products? A: Indoles naturally favor metalation at the C3 position during C-H activation due to the stability of the intermediate Wheland complex[1]. To override this intrinsic preference, a directing group (DG) must be introduced at the N1 position. However, commonly used DGs like acetyl, pivaloyl, or pyrimidyl predominantly promote C2 selectivity[1]. The Causality: To achieve C7 selectivity, you must exploit steric hindrance. Utilizing bulkier DGs such as phosphinoyl or hydrosilyl physically blocks the C2 trajectory, forcing the transition metal (e.g., Rh, Pd) into the C7 pocket[1]. Alternatively, temporarily reducing the indole to an indoline removes the pyrrole-ring electronic bias entirely, allowing simple N-acetyl groups to direct exclusively to C7[2].

Bartoli Indole Synthesis

Q: I am recovering unreacted nitroarene and large amounts of aniline byproducts. What is failing? A: The Bartoli synthesis is highly sensitive to stoichiometry and temperature. The mechanism requires exactly three equivalents of vinyl Grignard reagent. The first equivalent attacks the nitro oxygen, leading to a nitroso intermediate. If the reaction is starved of Grignard reagent, or if the temperature exceeds -40 °C, the nitroso intermediate fails to undergo the critical [3,3]-sigmatropic rearrangement. Instead, it undergoes over-reduction to the corresponding aniline[3]. The Causality: Always titrate your Grignard reagent prior to use. Furthermore, ensure your starting nitroarene has an ortho-substituent; the steric bulk of the ortho-group is mechanically necessary to force the intermediate into the correct conformation for the rearrangement[4].

Fischer Indole Cyclization

Q: My Fischer indolization of an ortho-substituted phenylhydrazine is stalling, yielding N-N cleavage products instead of the 7-substituted indole. A: The presence of an ortho-substituent on the phenylhydrazine creates a severe steric clash during the transition state of the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate[4]. The Causality: If the thermal energy or Lewis acid catalysis is insufficient to overcome this sterically induced activation barrier, competing pathways take over—primarily the cleavage of the N-N bond to yield anilines[4]. To troubleshoot, switch to a more oxophilic and sterically forgiving Lewis acid (e.g., ZnCl2) or carefully elevate the reaction temperature while monitoring for decomposition.

Quantitative Data Summary

MethodologyTypical Yield RangePrimary ByproductsKey Reagents/CatalystsRegioselectivity Control Strategy
Rh(III) C7-H Alkenylation 60 - 85%C2-functionalized isomers[Cp*RhCl2]2, Cu(OAc)2Use of indoline framework + N-acetyl DG
Pd(II) C7-H Silylation 50 - 80%Desilylated indolesPd(OAc)2, P(III) Directing GroupStrong coordination of P(III) to Palladium
Bartoli Synthesis 30 - 60%Anilines, unreacted nitroarenesVinylmagnesium bromide (3.0 eq)Mandatory ortho-substituent on nitroarene
Fischer Indolization 40 - 75%N-N cleavage products (anilines)ZnCl2, PCl3, or TFATuning steric bulk of the ketone/hydrazine

Self-Validating Experimental Protocol

Rhodium(III)-Catalyzed Direct C7-Alkenylation of Indolines Objective: Synthesize 7-alkenyl indoles by exploiting the indoline framework to bypass the intrinsic C2/C3 reactivity of indoles, followed by a one-pot oxidation[2].

Step 1: Catalyst Activation & Reaction Setup

  • In a dried Schlenk tube under an inert atmosphere, combine N-acetylindoline (0.1 mmol, 1.0 eq), the desired alkene (0.5 mmol, 5.0 eq), [Cp*RhCl2]2 (5 mol %), AgSbF6 (20 mol %), and anhydrous Cu(OAc)2 (2.5 eq)[2].

  • Add tert-amyl alcohol (t-AmOH, 0.1 M) as the solvent.

Self-Validation Checkpoint: The addition of AgSbF6 is critical; it abstracts the chloride ligands from the Rh precatalyst to generate the active cationic Rh(III) species[2]. If a fine white precipitate (AgCl) does not form immediately upon mixing in the solvent, your silver salt has likely degraded, and the C-H activation will fail.

Step 2: C-H Functionalization

  • Seal the tube and heat to 120 °C (internal temperature ~105 °C) for 8 hours[2].

Self-Validation Checkpoint: Monitor the reaction by TLC. Do not proceed to the oxidation step until the N-acetylindoline spot is completely consumed. Premature oxidation will aromatize the unreacted starting material, yielding unfunctionalized indole that is notoriously difficult to separate from the product.

Step 3: One-Pot Aromatization

  • Once the indoline is fully consumed, remove the seal and add MnO2 (30 eq) directly to the reaction mixture[2].

  • Reseal and continue stirring at 120 °C for an additional 8 hours[2].

Self-Validation Checkpoint: The conversion of the 7-substituted indoline to the 7-substituted indole is accompanied by a distinct shift in UV activity on the TLC plate. The product will fluoresce much more intensely under 254 nm light due to the restoration of the fully conjugated aromatic system.

Step 4: Workup

  • Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the manganese and copper salts, washing thoroughly with ethyl acetate. Concentrate and purify via flash column chromatography.

Mechanistic Pathway

Mechanism Rh1 1. Active Rh(III) Catalyst Coord 2. N-Directing Group Coordination Rh1->Coord CMA 3. Site-Selective C7-H Cleavage Coord->CMA Insert 4. Olefin Insertion CMA->Insert RE 5. Reductive Elimination Insert->RE Ox 6. Reoxidation (Cu/Ag) RE->Ox Ox->Rh1

Catalytic cycle of Rh(III)-mediated directed C7-H functionalization of indolines.

References

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Available at: [Link]

  • Song, Z., Samanta, R., & Antonchick, A. P. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters, ACS Publications. Available at:[Link]

  • α-Iminyl Cation-Involved Indole Construction via Brønsted Acid-Promoted Reaction of Isoxazol-5-ones. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Aminomethyl Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the purification of polar aminomethyl indoles. These molecules, while crucial for advancements in medicinal chemistry, present a unique and often frustrating set of purification challenges. This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions surrounding the purification of polar aminomethyl indoles.

Q1: What makes the purification of polar aminomethyl indoles so challenging?

The difficulty in purifying polar aminomethyl indoles stems from a combination of their inherent chemical properties:

  • High Polarity: The presence of both a basic aminomethyl group and the indole nitrogen, often coupled with other polar functional groups, makes these compounds highly polar. This can lead to very strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on traditional reverse-phase columns.[1]

  • Basicity and Peak Tailing: The basic aminomethyl group readily interacts with acidic silanol groups on the surface of standard silica gel.[2] This strong interaction is a primary cause of significant peak tailing during column chromatography, which complicates fraction collection and reduces overall purity.[2]

  • Instability: The indole nucleus can be sensitive to acidic conditions, and the acidic nature of standard silica gel can cause degradation of some aminomethyl indole derivatives.[1][3] This not only results in lower recovery of the desired compound but also introduces new impurities.[3]

  • Low Solubility: These highly polar compounds often exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading a challenge.[1]

  • Co-elution with Polar Impurities: The high polarity of the target compound often leads to co-elution with similarly polar impurities, making their separation difficult to achieve.[1]

Q2: What are the primary chromatographic techniques for purifying these compounds?

Several chromatographic techniques can be employed, and the optimal choice depends on the specific properties of your aminomethyl indole and the nature of the impurities:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for polar compounds. Using C18 columns with aqueous mobile phases, often containing modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a common strategy.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little to no retention on traditional reverse-phase columns.[1][4] It utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[1][4]

  • Normal-Phase Chromatography with Modifications: While challenging, normal-phase chromatography on silica gel can be successful with careful optimization. Deactivating the silica gel with a basic modifier like triethylamine (TEA) or ammonia is often necessary to prevent degradation and improve peak shape.[1][2]

  • Ion-Exchange Chromatography (IEC): This technique is particularly useful for charged indole derivatives, such as those with both acidic and basic functional groups, as it separates molecules based on their net charge.[1]

Q3: When should I consider non-chromatographic purification methods?

Non-chromatographic methods can be highly effective, either as a primary purification step or in conjunction with chromatography:

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline solids and can be particularly useful for compounds that are unstable on silica gel.[5][6] Finding a suitable solvent or solvent system is key to successful recrystallization.[7][8]

  • Acid-Base Extraction: This classical technique is a powerful way to separate basic aminomethyl indoles from neutral or acidic impurities.[9][10] By manipulating the pH of the aqueous phase, the target compound can be selectively moved between an organic and an aqueous layer.[9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of polar aminomethyl indoles.

Problem Probable Cause(s) Solution(s)
Severe peak tailing in normal-phase chromatography Strong interaction between the basic aminomethyl group and acidic silanol groups on the silica gel surface.[2]Add a basic modifier like triethylamine (0.1-2%) or ammonia to your eluent to neutralize the acidic sites.[1][2] Consider using a less acidic stationary phase like alumina or a bonded-phase silica.[1]
Compound appears to be degrading on the silica gel column The indole nucleus is sensitive to the acidic nature of silica gel.[1][3]First, confirm instability by spotting your compound on a silica TLC plate and letting it sit for an hour before developing.[3] If degradation is observed, deactivate the silica gel with a base before use.[2] Alternatively, switch to a more inert stationary phase or use reverse-phase chromatography.[1]
Poor separation from a similarly polar impurity The chosen solvent system lacks the necessary selectivity.Experiment with different solvent systems. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.[11] Consider using a different chromatographic technique, such as HILIC or RP-HPLC, which offer different separation mechanisms.[1][4]
Compound "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of your compound. The compound may be impure.Use a lower-boiling point solvent or a mixture of solvents.[7] Try to purify the compound further by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.
Low or no recovery from the column The compound is irreversibly adsorbed onto the silica gel due to its high polarity. The compound may have degraded on the column.Use a more polar eluent, such as a gradient going up to 10-20% methanol in dichloromethane.[11] If still unsuccessful, consider a different purification technique like RP-HPLC or recrystallization.[1]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is essential for purifying acid-sensitive aminomethyl indoles on a silica gel column.

Materials:

  • Silica gel for flash chromatography

  • Chosen eluent system (e.g., ethyl acetate/hexane)

  • Triethylamine (TEA)

Procedure:

  • Prepare your chosen eluent system and add 1-2% (v/v) of triethylamine.

  • In a beaker, create a slurry of the silica gel in this TEA-containing eluent.

  • Pack your chromatography column with the slurry, ensuring an even and compact bed.

  • Wash the packed column with at least two column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.

  • Carefully load your sample, dissolved in a minimum amount of the eluent.

  • Elute the column with your chosen eluent (with or without TEA, as determined by your TLC analysis).

Protocol 2: Acid-Base Extraction for Preliminary Purification

This protocol is a highly effective first step to remove neutral and acidic impurities.

Materials:

  • Crude aminomethyl indole mixture

  • Dichloromethane (DCM) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

Procedure:

  • Dissolve the crude mixture in an organic solvent like DCM and transfer it to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic aminomethyl indole will be protonated and move into the aqueous layer.

  • Drain the organic layer (which contains neutral impurities).

  • To the aqueous layer, add 1 M NaOH dropwise until the solution is basic (pH > 10). This will deprotonate your compound, making it soluble in the organic phase again.

  • Extract the aqueous layer three times with fresh portions of DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enriched aminomethyl indole.

Visualization of Experimental Workflow

A logical approach to selecting the appropriate purification strategy is crucial. The following diagram outlines a decision-making workflow.

Purification_Workflow start Crude Polar Aminomethyl Indole stability_check Assess Stability on Silica TLC start->stability_check extraction Acid-Base Extraction stability_check->extraction Stable recrystallization Recrystallization stability_check->recrystallization Unstable chromatography_choice Select Chromatography Method extraction->chromatography_choice normal_phase Normal Phase Chromatography (with base deactivation) chromatography_choice->normal_phase Moderate Polarity rp_hplc Reverse Phase HPLC chromatography_choice->rp_hplc High Polarity hilic HILIC chromatography_choice->hilic Very High Polarity pure_product Pure Product normal_phase->pure_product rp_hplc->pure_product hilic->pure_product recrystallization->pure_product

Caption: Decision workflow for purifying polar aminomethyl indoles.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bionity.com. Acid-base extraction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. BenchChem.
  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • BenchChem. (2025).
  • MDPI. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • University of California, Los Angeles. Experiment 2: Recrystallization. [Link]

  • University of Alberta. Recrystallization. [Link]

  • ACS Publications. (2018). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]

  • BenchChem. (2025).
  • DOI. Supporting Information for Decarboxylative Aminomethylation of Indole-3-Carboxylic Acids via Strain-Release Driven Ring Opening of 1,2-Oxazetidines. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wired Chemist. Recrystallization. [Link]

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Technical Support Center: Navigating the Solubility Challenges of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] However, the inherent lipophilicity of the indole ring system often leads to poor solubility in aqueous buffers, a significant hurdle in preclinical and clinical development.[3][4] This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome common solubility issues encountered with indole derivatives.

Frequently Asked Questions (FAQs)

Q1: My indole derivative is precipitating out of my aqueous buffer. What is the most common reason for this?

A1: Precipitation of indole derivatives in aqueous buffers is most often due to their low water solubility. The indole ring is a planar, aromatic heterocyclic system with a delocalized 10 π-electron system, which makes it inherently hydrophobic.[2] When a concentrated stock solution of your indole compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the solubility limit of the compound in the mixed solvent system can be exceeded, leading to precipitation.

Q2: I've dissolved my indole derivative in DMSO to make a stock solution. What is a safe final concentration of DMSO for my cell-based assays?

A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit toxicity in biological systems.[5][6] For most cell cultures, it is crucial to keep the final concentration of DMSO below 0.5%, and for many sensitive cell lines, a concentration of less than 0.1% is recommended to avoid artifacts.[5] Always perform a vehicle control experiment with the same final concentration of DMSO to ensure that the observed effects are due to your compound and not the solvent.

Q3: Can I simply adjust the pH of my buffer to improve the solubility of my indole derivative?

A3: Yes, pH adjustment can be a very effective and straightforward strategy, especially if your indole derivative contains ionizable functional groups.[5][6] The nitrogen atom in the indole ring itself is weakly acidic.[6] If your molecule has a basic functional group (e.g., an amine), lowering the pH of the buffer will lead to its protonation, increasing its polarity and, consequently, its aqueous solubility.[6][7] Conversely, if your indole derivative has an acidic functional group (e.g., a carboxylic acid), increasing the pH will deprotonate it, which also enhances water solubility.[5][7]

Q4: I've heard about using co-solvents. What are they and how do they work?

A4: Co-solvents are water-miscible organic solvents that are used in combination with a primary solvent (like water) to increase the solubility of poorly soluble compounds.[8] They work by reducing the overall polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[9][] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight.[][11]

Q5: What are cyclodextrins, and can they help with my indole compound's solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a unique "donut" shape, featuring a hydrophilic exterior and a hydrophobic interior cavity.[12][13] This structure allows them to encapsulate nonpolar "guest" molecules, like your indole derivative, within their cavity, forming an inclusion complex.[9][13] This complex shields the hydrophobic part of the indole from the aqueous environment, thereby increasing its apparent solubility.[6][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has been shown to improve the solubility and stability of hydrophobic drugs.[6][12]

Troubleshooting Guides & Experimental Protocols

Issue 1: My Indole Derivative Precipitates Upon Dilution from a DMSO Stock.

This is a classic sign of exceeding the compound's aqueous solubility limit. Here is a decision-making workflow to address this issue:

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower DMSO stock concentration and/or increase final volume check_dmso->reduce_dmso Yes ph_adjust Does the compound have ionizable groups? check_dmso->ph_adjust No reduce_dmso->ph_adjust ph_sol_profile Perform pH-Solubility Profile ph_adjust->ph_sol_profile Yes cosolvent Consider a Co-solvent System ph_adjust->cosolvent No ph_sol_profile->cosolvent Still Poorly Soluble end_success Solubility Achieved ph_sol_profile->end_success Success cosolvent_screen Screen Co-solvents (e.g., PEG 300, Ethanol) cosolvent->cosolvent_screen cyclodextrin Explore Cyclodextrin Complexation cosolvent_screen->cyclodextrin Still Poorly Soluble cosolvent_screen->end_success Success cd_formulation Formulate with HP-β-CD cyclodextrin->cd_formulation cd_formulation->end_success Success end_fail Consult Formulation Specialist cd_formulation->end_fail Still Poorly Soluble G cluster_0 Cyclodextrin Complexation cluster_1 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex Forms Indole Indole Derivative (Hydrophobic) Indole->Complex Encapsulation Water H₂O Complex->Water Dissolves in

Caption: Encapsulation of a hydrophobic indole derivative.

Advanced Strategies at a Glance

For particularly challenging compounds, more advanced techniques may be required.

Table 2: Advanced Solubilization Techniques

TechniquePrincipleKey Advantages
Nanonization Reducing particle size to the nanometer range drastically increases the surface area, leading to a higher dissolution rate. [15]Significant improvement in bioavailability for very poorly soluble drugs. [15]
Prodrug Approach A bioreversible chemical modification of the indole derivative to a more soluble form. [3]The active drug is released in vivo. [6]Can overcome very low solubility and improve pharmacokinetic properties. [6]
Solid Dispersions Dispersing the indole derivative in a solid matrix (e.g., a polymer) at the molecular level. [4]Can create amorphous forms of the drug, which have higher solubility than crystalline forms. [16]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, such as an oil or surfactant mixture. [4][17]Can improve absorption by mimicking the body's natural lipid absorption pathways. [16]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with indole derivatives, thereby facilitating their progression through the drug discovery and development pipeline.

References

  • Hilaris. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
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  • MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
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  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation.
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  • Unknown Source. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids.
  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
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  • Unknown Source. Co-solvent: Significance and symbolism.

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Navigating Unexpected NMR Shifts in Indole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy of Indole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected NMR shifts during their experiments with indole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a simple, unsubstituted indole?

The electronic environment of the indole ring system gives rise to a characteristic range of chemical shifts. However, these values are highly sensitive to the solvent used. Below is a table summarizing typical chemical shift ranges in a non-polar (CDCl₃) and a polar, hydrogen-bond accepting solvent (DMSO-d₆).

Position ¹H Chemical Shift (ppm) in CDCl₃ ¹H Chemical Shift (ppm) in DMSO-d₆ ¹³C Chemical Shift (ppm) in CDCl₃ ¹³C Chemical Shift (ppm) in DMSO-d₆
N-H~8.1 (broad)~10.9 (broad)--
H2~7.2~7.4~122~124
H3~6.5~6.4~102~102
H4~7.6~7.5~121~121
H5~7.1~7.0~120~120
H6~7.1~7.3~122~122
H7~7.6~7.6~111~111
C2--~122.5~124.2
C3--~102.2~101.9
C3a--~128.0~128.7
C4--~120.9~120.9
C5--~119.8~119.2
C6--~121.9~121.2
C7--~111.2~111.5
C7a--~135.7~136.2

Note: These are approximate values and can vary based on concentration and temperature.

Q2: How do electron-donating and electron-withdrawing substituents typically affect the chemical shifts?

Substituent effects in indoles are predictable based on fundamental electronic principles.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density in the ring, causing a shielding effect. This results in an upfield shift (lower ppm) of the aromatic protons and carbons, particularly at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN decrease electron density, leading to a deshielding effect. This causes a downfield shift (higher ppm) of the aromatic protons and carbons.[1]

Troubleshooting Guides

This section addresses specific, common issues encountered during the NMR analysis of indole derivatives.

Issue 1: The N-H proton signal is unexpectedly broad or has disappeared entirely.

The N-H proton of an indole is exchangeable and its appearance in the spectrum is highly dependent on several factors.

Potential Causes:

  • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, causing the signal to broaden and eventually disappear. This is a common method for identifying exchangeable protons.[2][3][4]

  • Intermediate Exchange Rate: The rate of chemical exchange of the N-H proton can be on the same timescale as the NMR experiment, leading to significant line broadening. This can be influenced by temperature, concentration, and the presence of acidic or basic impurities.[5]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to broadening of the attached proton's signal.

Troubleshooting Protocol:

  • Deuterium Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

    • Expected Result: The disappearance of the N-H signal confirms its identity as an exchangeable proton.

  • Temperature Variation:

    • Acquire spectra at different temperatures (e.g., lower the temperature to slow down exchange or raise it to potentially sharpen the signal).[6]

    • Expected Result: A change in the peak shape (sharpening or further broadening) indicates that chemical exchange is occurring.

  • Solvent Change:

    • Re-run the sample in a non-protic, aprotic solvent like DMSO-d₆. DMSO is a strong hydrogen bond acceptor, which can slow down the exchange rate and result in a sharper N-H peak.[7]

Caption: Troubleshooting workflow for a broad or missing N-H signal.

Issue 2: The aromatic proton signals are significantly shifted from their expected values.

Deviations in the aromatic region are common and often provide valuable structural information.

Potential Causes:

  • Solvent Effects: The choice of NMR solvent can have a dramatic impact on chemical shifts, especially for aromatic systems. Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects, while polar solvents can engage in hydrogen bonding, leading to downfield shifts.[8][9][10][11]

  • Protonation: The presence of acid can lead to protonation of the indole ring, most commonly at the C3 position.[12] This disrupts the aromaticity and causes significant downfield shifts of the remaining protons.

  • Conformational Changes: In sterically hindered derivatives, different stable conformations may exist, leading to a set of signals that are a weighted average of the conformers, or in some cases, distinct sets of signals for each conformer at low temperatures.[6]

Troubleshooting Protocol:

  • Solvent Study:

    • Acquire spectra in a series of solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

    • Expected Result: Observe the direction and magnitude of the shifts to understand the solute-solvent interactions.

  • Acid/Base Titration:

    • If protonation is suspected, add a small amount of a non-protic base (like pyridine-d₅) to neutralize any acidic impurities.

    • Conversely, to confirm protonation, a small amount of a strong acid (like trifluoroacetic acid) can be added.[13]

    • Expected Result: Shifts returning to "normal" values upon addition of a base, or dramatic downfield shifts upon addition of an acid, can confirm these effects.

Caption: Diagnosing the cause of unexpected aromatic proton shifts.

Issue 3: Difficulty in distinguishing between the C2 and C3 carbons in the ¹³C NMR spectrum.

While the C3 carbon is typically more upfield than the C2 carbon, their chemical shifts can sometimes be close, especially with certain substitution patterns.

Potential Causes:

  • Substituent Effects: Substituents can have a pronounced effect on the electronic environment of C2 and C3, sometimes causing their shifts to be very similar.[14]

  • Signal Overlap: In complex molecules, these signals may overlap with other aromatic or quaternary carbon signals.[15]

Troubleshooting Protocol:

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away.

    • Procedure:

      • Prepare a concentrated sample (5-10 mg in 0.5-0.6 mL of deuterated solvent).

      • Acquire a standard gradient-selected HMBC (gHMBC) experiment.

      • Process the data and look for key correlations.

    • Expected Result:

      • The N-H proton will show a correlation to both C2 and C3a.

      • The H7 proton will show a correlation to C5 and C7a.

      • Crucially, the H4 proton will often show a correlation to C3, helping to distinguish it from C2.

  • Selective Deuteration:

    • In some cases, selective deuteration at the C2 or C3 position can be achieved chemically.[2][3]

    • Expected Result: The disappearance of the corresponding carbon signal in the ¹³C NMR spectrum (or its change to a triplet in a proton-coupled spectrum) provides an unambiguous assignment.

Caption: Workflow for distinguishing C2 and C3 carbon signals.

Advanced Troubleshooting

Issue 4: The presence of multiple sets of signals for a single compound, suggesting tautomerism.

While the indole form is generally the most stable, certain substitution patterns (e.g., a hydroxyl group at C3) can lead to the existence of tautomers, such as the keto form (indoxyl).[16]

Potential Causes:

  • Keto-Enol Tautomerism: As mentioned, this is common for 3-hydroxyindoles. The equilibrium between the two forms can be influenced by solvent and temperature.[16]

  • Imino-Enamine Tautomerism: In cases like 3-iminoisoindolinone, tautomeric equilibria can be observed.[17]

  • Thione-Thiol Tautomerism: For indoline-2-thiones, an equilibrium between the thione and thiol forms can exist.[18]

Troubleshooting Protocol:

  • Solvent and Temperature Studies:

    • The position of the tautomeric equilibrium is often sensitive to the solvent's polarity and hydrogen-bonding ability, as well as the temperature.[16][18]

    • Acquire spectra in different solvents and at various temperatures to see if the ratio of the two sets of signals changes.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire a full suite of 2D NMR experiments. This will allow you to separately assign the proton and carbon signals for each tautomer present in the mixture.[15][19]

References

  • Programmable Deuteration of Indoles via Reverse Deuterium Exchange. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). Can. J. Chem. Retrieved March 14, 2026, from [Link]

  • Programmable Deuteration of Indoles via Reverse Deuterium Exchange. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. (2025). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. (2005). PubMed. Retrieved March 14, 2026, from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved March 14, 2026, from [Link]

  • Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Substituent effects on indole universal bases in DNA. (2022). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • The Protonation of Indoles: Position of Protonation. (n.d.). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Tautornerism and Autoxidation of Indoline-2-thiones. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • What can be the reason for disappearance of tryptophan indole resonance from an 1H-15N HSQC NMR spectra?. (2016). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit. Retrieved March 14, 2026, from [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. (2024). MDPI. Retrieved March 14, 2026, from [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of (1H-indol-7-yl)methanamine and (1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise positioning of a functional group on a molecular scaffold can dramatically alter its biological activity. This guide delves into the comparative analysis of two closely related indole isomers: (1H-indol-7-yl)methanamine and (1H-indol-3-yl)methanamine. While both share the same indole core and a methanamine substituent, the seemingly subtle shift of this side chain from the 3-position to the 7-position of the indole ring is predicted to have profound implications for their pharmacological profiles.

The indole nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1] The position of substitution on this versatile ring system is a critical determinant of a compound's interaction with biological targets.[1] This guide will synthesize available data and draw upon established structure-activity relationships (SAR) to provide a comprehensive comparison of these two isomers, offering insights into their potential therapeutic applications and the underlying mechanistic principles.

The Prominent Player: (1H-indol-3-yl)methanamine

(1H-indol-3-yl)methanamine and its derivatives, particularly the N,N-dimethylated analog which is a close structural relative of Dimethyltryptamine (DMT), are mainstays in medicinal chemistry. The 3-position of the indole ring is highly nucleophilic and readily participates in electrophilic substitution reactions, making it a common site for chemical modification.[2] This has led to the development of a vast library of 3-substituted indoles with diverse biological activities.

Established Biological Activities:
  • Psychoactive Properties: The (1H-indol-3-yl)methanamine scaffold is the foundation for many psychoactive tryptamines, including the potent serotonergic hallucinogen DMT. These compounds primarily exert their effects through interactions with serotonin receptors, particularly the 5-HT2A receptor.[3]

  • Anticancer Potential: Numerous derivatives of (1H-indol-3-yl)methanamine have demonstrated significant antitumor activity. For instance, certain 3-indolylmethanamines have been shown to induce apoptosis in ovarian cancer and leukemia cells.[4]

  • Anti-inflammatory Effects: The indole-3-yl moiety is present in compounds with anti-inflammatory properties. These molecules can modulate inflammatory pathways, offering potential therapeutic avenues for various inflammatory conditions.

The Enigmatic Isomer: (1H-indol-7-yl)methanamine

In stark contrast to its 3-substituted counterpart, (1H-indol-7-yl)methanamine is a relatively unexplored molecule. Direct experimental data on its biological activity is scarce in publicly available literature. However, by examining studies on related 7-substituted indole derivatives, particularly 7-substituted tryptamines, we can infer its potential pharmacological profile.

Inferred Biological Activities and Structure-Activity Relationships:

Research on 7-substituted N,N-dimethyltryptamines (DMTs) provides valuable insights. A study on several 7-substituted DMTs revealed that the nature of the substituent at the 7-position significantly influences serotonin receptor affinity and functional activity.[5]

  • Modulation of Serotonin Receptor Affinity: It was found that 7-methyl and 5-methoxy-7-methyl DMT derivatives exhibited a higher affinity for serotonin receptors than DMT itself. Conversely, 5,7-dimethoxy DMT showed a lower affinity.[5] This suggests that the 7-position can be a critical site for tuning receptor interactions.

  • Dissociation of Affinity and Functional Activity: Interestingly, while 7-ethyl and 7-bromo DMT also displayed higher serotonin receptor affinity than DMT, they did not produce the same behavioral effects in rats, which are typically associated with hallucinogenic activity.[5] This highlights a potential disconnect between receptor binding and functional agonism for 7-substituted tryptamines.

  • Impact on In Vivo Activity: Further supporting this, a study on N,N-diallyltryptamine (DALT) analogs found that the 7-ethyl derivative did not induce the head-twitch response in mice, a behavioral proxy for hallucinogenic effects, while other ring-substituted isomers were active.[6]

These findings strongly suggest that substitution at the 7-position of the indole ring can lead to compounds with unique pharmacological profiles, potentially separating high receptor affinity from functional activity at certain serotonin receptors. This could be advantageous in designing compounds with more selective or nuanced effects.

Comparative Analysis: A Tale of Two Positions

The contrasting landscape of available data for these two isomers underscores a fundamental principle in medicinal chemistry: positional isomerism dictates biological function.

Feature(1H-indol-3-yl)methanamine(1H-indol-7-yl)methanamine (Inferred)
Research Focus Extensively studied as a core scaffold for numerous bioactive compounds.Significantly less explored, with limited direct biological data.
Serotonin Receptor Activity Many derivatives are potent agonists, particularly at the 5-HT2A receptor, leading to psychoactive effects.Activity is highly dependent on the nature of other substituents. May exhibit high affinity but with attenuated or biased functional activity.
Therapeutic Potential Proven scaffold for anticancer, anti-inflammatory, and psychoactive agents.Potential for developing compounds with novel pharmacological profiles, possibly with improved selectivity or as receptor modulators rather than direct agonists.
Synthetic Accessibility The 3-position is generally more reactive, facilitating a wider range of synthetic modifications.Synthesis may require more specialized strategies to achieve regioselectivity at the 7-position.

Experimental Protocols

To empirically determine and compare the biological activities of (1H-indol-7-yl)methanamine and (1H-indol-3-yl)methanamine, a series of well-established in vitro and in vivo assays would be necessary.

Serotonin Receptor Binding Assay

This assay determines the affinity of the compounds for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand Binding: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of the test compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization Assay for 5-HT2A Receptor)

This assay measures the ability of the compounds to activate the receptor and elicit a downstream signaling response.

Methodology:

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add increasing concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Generate dose-response curves and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) relative to a known full agonist like serotonin.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This behavioral assay is a well-established model for predicting 5-HT2A receptor-mediated hallucinogenic-like effects in rodents.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Behavioral Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches.

  • Data Analysis: Analyze the dose-response relationship for the induction of head twitches.

Visualizing the Concepts

Synthesis Overview

Synthesis_Overview cluster_0 (1H-indol-3-yl)methanamine Synthesis cluster_1 (1H-indol-7-yl)methanamine Synthesis Indole_3 Indole Product_3 (1H-indol-3-yl)methanamine Derivatives Indole_3->Product_3 Electrophilic Substitution at C3 Reagents_3 Various Reagents (e.g., Formaldehyde, Amines) Reagents_3->Product_3 Indole_7 Indole Protecting_Group N-Protecting Group Indole_7->Protecting_Group Directed_Lithiation Directed Ortho-Lithiation Protecting_Group->Directed_Lithiation Intermediate 7-Formylindole Directed_Lithiation->Intermediate Quench with Electrophile Electrophile Electrophile (e.g., DMF) Electrophile->Intermediate Reductive_Amination Reductive Amination Intermediate->Reductive_Amination Product_7 (1H-indol-7-yl)methanamine Reductive_Amination->Product_7 Signaling_Differences cluster_0 5-HT2A Receptor Signaling cluster_1 Ligand Interaction Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response Ligand_3 (1H-indol-3-yl)methanamine (Full Agonist) Ligand_3->Receptor Strong Activation Ligand_7 (1H-indol-7-yl)methanamine (Potential Partial Agonist/Biased Ligand) Ligand_7->Receptor Partial/Biased Activation

Caption: Hypothesized differential activation of the 5-HT2A receptor signaling pathway.

Conclusion

The comparative analysis of (1H-indol-7-yl)methanamine and (1H-indol-3-yl)methanamine, while hampered by a lack of direct data for the former, offers a compelling illustration of the power of positional isomerism in drug design. (1H-indol-3-yl)methanamine stands as a well-validated and versatile scaffold. In contrast, the limited but intriguing data on related 7-substituted indoles suggests that (1H-indol-7-yl)methanamine may represent a gateway to novel pharmacological agents with more nuanced or selective activities. Further empirical investigation into the synthesis and biological evaluation of (1H-indol-7-yl)methanamine and its derivatives is strongly warranted and holds the promise of uncovering new therapeutic leads.

References

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  • Design, Synthesis, and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. (2013). PubMed Central.
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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Wikipedia. (n.d.). Substituted tryptamine.
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Comparative Study of Indole-Scaffold IDO1 Inhibitors: Mechanistic Insights and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan (L-Trp) degradation into N-formylkynurenine[1]. This metabolic pathway depletes local tryptophan and accumulates kynurenine (Kyn), driving profound immunosuppression in the tumor microenvironment by arresting effector T-cells and activating regulatory T-cells (Tregs)[2]. Because the natural substrate L-Trp contains an indole ring, the indole scaffold has emerged as a privileged, biomimetic structural motif for designing IDO1 inhibitors[3]. This guide provides a critical comparative analysis of indole-based IDO1 inhibitors, detailing their structure-activity relationships (SAR), comparative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Rationale: The Indole Scaffold in IDO1 Inhibition

The IDO1 active site consists of two highly lipophilic pockets (Pocket A and Pocket B) situated above a catalytic heme group[4].

  • Biomimetic Positioning : The indole scaffold naturally orientates into Pocket A, mimicking L-Trp. In classical indole analogues, the indole ring stands perpendicular to the heme group, and the nitrogen atom forms critical hydrogen bonds with the Ser167 residue rather than directly coordinating with the heme iron[5].

  • Evolution of the Scaffold : Because early indole derivatives lacked direct iron coordination, they often exhibited only moderate potency[5]. Next-generation inhibitors have overcome this by fusing the indole core with iron-coordinating moieties (e.g., imidazoles or triazoles)[6] or extending functional groups into Pocket B to enhance binding affinity[4].

G Trp L-Tryptophan (Indole Core) IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Oxidation NFK N-formylkynurenine IDO1->NFK Kyn Kynurenine (Kyn) NFK->Kyn Formamidase Tcell Effector T-Cell Arrest Kyn->Tcell AhR Binding Treg Treg Cell Activation Kyn->Treg AhR Binding

Figure 1: The IDO1-mediated Kynurenine pathway demonstrating the metabolic conversion of L-Tryptophan.

Comparative Analysis of Key Indole-Based Inhibitors

The landscape of indole-scaffold IDO1 inhibitors spans from simple tryptophan mimetics to complex fused heterocycles.

  • Indoximod (1-Methyl-D-tryptophan) : The pioneer of this class. Interestingly, while it possesses an indole scaffold, D-1MT does not directly inhibit the IDO1 enzyme in vitro; rather, it acts as a tryptophan mimetic that reverses mTORC1 suppression downstream of IDO1 activity[2]. Its stereoisomer, L-1MT, acts as a weak substrate competitor (IC50 ~42 μM)[5].

  • PF-06840003 : A highly optimized, brain-penetrant indole derivative. It directly inhibits IDO1 (IC50 = 410 nM) by occupying the active site, successfully reversing IDO1-mediated T-cell suppression in preclinical models[7].

  • Navoximod (NLG919 / GDC-0919) : Features a fused imidazoisoindole core (an advanced indole-related scaffold). The imidazole nitrogen directly coordinates with the heme iron, while the isoindole moiety occupies Pocket A, resulting in potent, non-competitive inhibition (EC50 = 75 nM)[4],[8].

  • Indomethacin Derivatives : Repurposing the NSAID indomethacin (which contains an indole core) has yielded novel IDO1 inhibitors. While indomethacin itself is a weak inhibitor (IC50 = 200 μM), substitutions at the 3-position of the indole ring significantly enhance IDO1 binding, proving the scaffold's versatile tuning potential[1].

Quantitative Comparison Table
InhibitorScaffold TypeTargetIC50 / EC50Mechanism of ActionClinical Status
Indoximod (D-1MT) Methylated Indole (Trp analogue)Pathway~450 nM (Pathway)Trp mimetic; mTORC1 pathway rescuePhase III (Halted)
PF-06840003 Substituted IndoleIDO1410 nMCompetitive active site inhibitorPhase I
Navoximod ImidazoisoindoleIDO175 nMNon-competitive; Heme coordinationPhase I/II
Indomethacin Indole-3-acetic acidIDO1 / COX200 μMWeak competitive inhibitorPreclinical
DX-03-12 Indole/PhenylimidazoleIDO1300 nMDual pocket bindingPreclinical

(Data synthesized from[1],[5],[7],[8],[9])

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of IDO1 inhibitors requires orthogonal testing: a biochemical assay to confirm direct target engagement and a cellular assay to validate physiological efficacy.

Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

Causality & Design : IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state to bind molecular oxygen and cleave the indole ring of L-Trp[]. Because the enzyme rapidly autoxidizes to the inactive ferric (Fe³⁺) state in vitro, the assay system must include a chemical reductant. Without this, the assay self-terminates, yielding false negatives for inhibitor efficacy.

Protocol :

  • Buffer Preparation : Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase. Rationale: Ascorbic acid and methylene blue act as the essential electron-donating system to maintain Fe²⁺, while catalase neutralizes reactive oxygen species that could degrade the enzyme[5].

  • Enzyme Incubation : Mix 50 nM rhIDO1 with varying concentrations of the indole inhibitor in a 96-well plate. Incubate for 10 minutes at room temperature.

  • Substrate Addition : Initiate the reaction by adding 400 μM L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Reaction Termination : Stop the reaction by adding 20% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes. Rationale: TCA precipitates the protein and forces the chemical hydrolysis of the intermediate N-formylkynurenine into stable kynurenine.

  • Detection : Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Cell-Based HeLa Kynurenine Assay

Causality & Design : HeLa cells do not constitutively express IDO1 but can be robustly induced by Interferon-gamma (IFN-γ)[6]. This creates a self-validating system: cells without IFN-γ serve as an absolute negative control (zero Kyn baseline), while IFN-γ stimulated cells treated with a vehicle serve as the maximum signal control.

Workflow Step1 Seed HeLa Cells (5x10^4 cells/well) Step2 IFN-γ Stimulation (50 ng/mL, Induce IDO1) Step1->Step2 Step3 Add Indole Inhibitor & L-Trp (100 μM) Step2->Step3 Step4 Incubate 48h (37°C, 5% CO2) Step3->Step4 Step5 Harvest Supernatant & Add 30% TCA Step4->Step5 Step6 Add Ehrlich's Reagent (Colorimetric Reaction) Step5->Step6 Step7 Read Absorbance (OD 490 nm) Step6->Step7

Figure 2: Step-by-step workflow for the cell-based HeLa Kynurenine assay.

Protocol :

  • Cell Seeding : Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow adherence overnight.

  • Induction & Treatment : Aspirate media. Add fresh media containing 50 ng/mL recombinant human IFN-γ, 100 μM L-Tryptophan, and serial dilutions of the inhibitor.

  • Incubation : Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvest & Hydrolysis : Transfer 140 μL of the conditioned supernatant to a new plate. Add 10 μL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

  • Centrifugation & Readout : Centrifuge at 2500 rpm for 10 minutes to pellet debris. Transfer 100 μL of the cleared supernatant to a new plate, mix with 100 μL of Ehrlich's reagent, and measure OD at 490 nm. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The indole scaffold remains a cornerstone in the rational design of IDO1 inhibitors due to its biomimetic alignment with the enzyme's L-Trp binding pocket[3]. While early generation indole inhibitors exhibited limitations in potency due to a lack of heme coordination, modern structural biology has enabled the design of fused indole-heterocycles (e.g., navoximod) that bridge Pocket A and the catalytic iron[11]. For drug development professionals, rigorous orthogonal screening utilizing properly reduced enzymatic assays and IFN-γ-inducible cellular models remains the gold standard for validating these novel immunotherapeutic agents.

References

  • Source: International Institute of Anticancer Research (iiarjournals.org)
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1)
  • Source: MDPI (mdpi.com)
  • Source: BOC Sciences (bocsci.com)
  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: AACR Journals (aacrjournals.org)
  • Source: Dove Medical Press (dovepress.com)
  • Source: ACS Publications (acs.org)
  • Source: MDPI (mdpi.com)
  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1)

Sources

Comparing the efficacy of different indoleamine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors: A Mechanistic and Experimental Guide

As a Senior Application Scientist, evaluating the efficacy of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors requires moving beyond basic IC50 values. To truly understand a compound's translational potential, we must analyze its binding kinetics, target selectivity, and behavior within self-validating experimental systems. This guide provides an objective, data-driven comparison of leading IDO1 inhibitors and outlines the rigorous protocols required to validate them.

The Mechanistic Imperative of IDO1 Inhibition

IDO1 is a heme-dependent, rate-limiting enzyme that catalyzes the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn)[1]. In the tumor microenvironment (TME), IDO1 overexpression creates a dual-pronged immunosuppressive shield: the depletion of Trp triggers metabolic starvation (anergy) in effector T-cells, while the accumulation of Kyn actively promotes the proliferation of regulatory T-cells (Tregs)[1][2].

G Trp Tryptophan (Essential Metabolite) IDO1 IDO1 Enzyme (Heme-Dependent) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation Teff Effector T-Cells (Suppressed) Kyn->Teff Induces Anergy Treg Regulatory T-Cells (Hyperactivated) Kyn->Treg Promotes Growth Inhibitor IDO1 Inhibitors (e.g., Linrodostat) Inhibitor->IDO1 Blocks Catalysis

Caption: IDO1 pathway in the tumor microenvironment and points of intervention by inhibitors.

Quantitative Efficacy and Binding Kinetics

IDO1 inhibitors are classified into four distinct types based on their mechanism of action: Type I (Trp-competitive), Type II (Heme-targeting), Type III (Apo-IDO1 targeting), and Type IV (Irreversible Apo-IDO1 targeting/Heme displacement)[3][4].

The table below synthesizes the in vitro potency and kinetic profiles of the four most prominent clinical-stage IDO1 inhibitors:

InhibitorAlternative NameBinding TypeMechanism of ActionEnzymatic IC50 / KiCell-Based IC50 / EC50
Linrodostat BMS-986205Type IVIrreversible Apo-IDO1 binding~1.1 nM[3]~1.1 nM[3]
Epacadostat INCB024360Type IIReversible Heme-IDO1 binding10 - 71.8 nM[5][6]12 - 71.8 nM[5][7]
Navoximod GDC-0919Type IIINon-competitive Apo-IDO1 binding7 nM (Ki)[6]75 nM[6]
Indoximod NLG-8189Type ITrp mimetic / Indirect pathway inhibitorN/A (Indirect)[7]~7.7 µM[3]
Causality in Clinical Performance
  • Linrodostat (BMS-986205): Positioned as a best-in-class agent, Linrodostat achieves sub-nanomolar potency by irreversibly occupying the heme cofactor binding site[3]. Because the binding is irreversible, it prevents the enzyme from reactivating even during massive local fluctuations of tryptophan in the TME, leading to sustained >90% kynurenine suppression in whole blood ex vivo assays[8].

  • Epacadostat: While highly selective (>100-fold for IDO1 over TDO)[7], Epacadostat relies on reversible, competitive binding to the heme iron[6]. In highly aggressive tumors, localized spikes in tryptophan can outcompete the inhibitor, which partially explains its plateaued efficacy in certain Phase III monotherapy trials[9].

  • Indoximod: Unlike direct enzymatic blockers, Indoximod acts downstream as a tryptophan mimetic. It rescues mTORC1 signaling in T-cells without directly inhibiting IDO1's catalytic activity, which accounts for its seemingly low in vitro potency (~7.7 µM) despite showing clinical immunometabolic adjuvant properties[5][7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development, experimental protocols cannot rely on a single readout. The following workflows are designed as self-validating systems, utilizing orthogonal detection methods to rule out false positives (e.g., compound autofluorescence or cytotoxicity).

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Biochemical Assay (Recombinant IDO1 + Ascorbate) Step1->Step2 Step3 3. Cell-Based Assay (IFN-γ Stimulated HeLa Cells) Step2->Step3 If IC50 < 100nM Step4 4. Cytotoxicity Screen (Parallel MTT Assay) Step3->Step4 Rule out cell death Step5 5. Orthogonal Detection (HPLC-MS/MS for Kynurenine) Step3->Step5 Supernatant analysis Step4->Step5 Validated samples

Caption: Self-validating experimental workflow for evaluating IDO1 inhibitor efficacy.

Protocol A: In Vitro Biochemical IDO1 Enzymatic Assay

Objective: Determine the direct enzymatic IC50 of the compound[6]. Causality & Logic: IDO1 requires its heme iron to be in the active ferrous (Fe2+) state. Because the iron rapidly oxidizes to the inactive ferric (Fe3+) state in vitro, we must include a continuous reduction system (ascorbic acid and methylene blue) to prevent artificial loss of enzyme activity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Enzyme Incubation: Add recombinant human IDO1 enzyme to a 96-well plate. Introduce the serially diluted inhibitor (e.g., Linrodostat) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes at 37°C.

  • Reaction Termination: Add 30% Trichloroacetic acid (TCA) and heat to 50°C for 30 minutes. Why? TCA not only precipitates the proteins to stop the reaction, but the heat chemically converts the unstable intermediate N-formylkynurenine into stable kynurenine for accurate detection.

  • Detection: Centrifuge the plate and transfer the supernatant. Quantify kynurenine via HPLC-MS/MS rather than colorimetric Ehrlich's reagent to avoid false positives caused by the autofluorescence of novel compounds.

Protocol B: Cell-Based Functional Assay (IFN-γ Stimulated HeLa Cells)

Objective: Evaluate the compound's ability to cross the cell membrane and inhibit IDO1 in a physiological environment[3][4]. Causality & Logic: HeLa cells do not express basal IDO1. By stimulating them with IFN-γ, we forcefully induce IDO1 transcription. This isolates the experimental variable, ensuring that any kynurenine detected is strictly IDO1-dependent, eliminating background noise from TDO or IDO2[4].

  • Cell Seeding: Seed HeLa cells at 5 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Stimulation & Treatment: Treat cells with 50 ng/mL recombinant human IFN-γ to induce IDO1 expression. Simultaneously, add the serially diluted inhibitor.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Self-Validation Checkpoint (Cytotoxicity): Run a parallel MTT assay on an identical plate. If a compound shows an IC50 of 50 nM but an MTT IC50 of 60 nM, the reduction in kynurenine is due to cell death, not target inhibition[4].

  • Supernatant Analysis: Harvest the supernatant and quantify the Kyn/Trp ratio using HPLC-MS/MS to determine the cellular EC50.

Sources

A Comparative Guide to the LC-MS/MS Structural Confirmation of (1H-indol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge in Pharmaceutical Analysis

In drug discovery and development, the unambiguous structural confirmation of a molecule is paramount. Isomeric compounds, which share the same chemical formula and molecular weight but differ in the spatial arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The methanamine derivatives of indole are a case in point. While (1H-indol-3-yl)methanamine is a well-characterized compound, its positional isomer, (1H-indol-7-yl)methanamine, presents a distinct analytical challenge.[1] Both possess the identical molecular formula (C₉H₁₀N₂) and a monoisotopic mass of 146.0844 Da, rendering them indistinguishable by mass analysis alone.

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the definitive structural confirmation of (1H-indol-7-yl)methanamine. We will explore two orthogonal, yet complementary, workflows: a high-resolution screening method and a highly specific targeted confirmation method. The causality behind each experimental choice is explained, providing researchers with a robust framework for adapting these principles to their own analytical challenges.

The Analytical Target: (1H-indol-7-yl)methanamine

  • Structure: An indole ring substituted at position 7 with an aminomethyl group (-CH₂NH₂).

  • Molecular Formula: C₉H₁₀N₂

  • Monoisotopic Mass: 146.0844 Da

  • Protonated Precursor [M+H]⁺: m/z 147.0917

The primary amine group makes this molecule basic and thus an excellent candidate for positive mode electrospray ionization (ESI). The aromatic indole core and the aliphatic amine side chain provide distinct sites for fragmentation via collision-induced dissociation (CID), which is the key to differentiating it from its isomers.

Experimental Workflow: A Self-Validating System

G cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Confirmation prep Prepare Standard Solution (e.g., 1 µg/mL in Methanol/Water) lc UPLC System (Phenyl-Hexyl Column) prep->lc Inject ms_source Positive ESI Source lc->ms_source rt Unique Retention Time lc->rt qtof Strategy 1: Q-TOF MS (High-Res Full Scan & in-source CID) ms_source->qtof Broadband Analysis qqq Strategy 2: Triple Quadrupole MS (Targeted MRM) ms_source->qqq Targeted Analysis mass Accurate Mass Confirmation (< 5 ppm error) qtof->mass frag Characteristic MS/MS Fragmentation Pattern qqq->frag ratio Stable Ion Ratios (MRM) qqq->ratio confirm Orthogonal Data Validation rt->confirm mass->confirm frag->confirm ratio->confirm

Caption: General workflow for LC-MS/MS structural confirmation.

Strategy 1: High-Resolution Screening with Q-TOF MS

This approach is ideal for initial characterization and when reference standards for all fragments are unavailable. It leverages the high mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) instrument to provide elemental composition for both the precursor and its fragments.[2][3]

Expertise & Causality: We utilize "in-source" collision-induced dissociation by increasing the fragmentor or cone voltage.[4] This technique induces fragmentation before ions enter the quadrupole, allowing for the collection of full-scan, high-resolution fragment data without pre-selecting a precursor. While less specific than tandem MS, it provides a comprehensive survey of all potential fragments, which is invaluable for elucidating fragmentation pathways of a novel compound.[4] The high resolution of the TOF analyzer ensures that the measured mass is sufficiently accurate to propose and confirm the elemental formula of each ion.[2][3]

Protocol: High-Resolution Screening
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 methanol:water.

  • LC Separation:

    • Column: Use a column with alternative selectivity, such as a Phenyl-Hexyl column (e.g., Acquity CSH™ Phenyl-Hexyl, 2.1 × 50 mm, 1.7 µm), to maximize potential separation from other isomers.[5] The π-π interactions offered by the phenyl stationary phase can effectively resolve aromatic positional isomers.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Analysis (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full Scan MS from m/z 50-500.

    • Source Parameters: Optimize capillary voltage (~3.5 kV) and gas flows for maximum signal of m/z 147.09.

    • In-Source CID: Acquire data at two fragmentor voltages: low (e.g., 90 V) to observe the intact precursor and high (e.g., 250 V) to induce fragmentation.[4]

Trustworthiness: The protocol is self-validating. The low-energy scan confirms the accurate mass of the protonated molecule ([M+H]⁺). The high-energy scan provides accurate masses for the resulting fragment ions. The elemental composition derived from these accurate masses must be chemically plausible for the parent structure, providing a high degree of confidence.

Strategy 2: Targeted Confirmation with Triple Quadrupole (QqQ) MS

This is the gold standard for structural confirmation and quantification due to its exceptional sensitivity and selectivity.[6][7] It relies on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Expertise & Causality: The choice of MRM transitions is critical. It requires a hypothesis of the molecule's fragmentation pathway. For (1H-indol-7-yl)methanamine, the most likely fragmentation events upon CID involve the aminomethyl side chain and the indole ring structure.

  • Proposed Fragmentation Pathway: The primary amine is a likely site for neutral loss. The cleavage of the bond between the methylene group and the indole ring is also a probable event. The stability of the resulting indole-related carbocation makes this a favorable pathway. Studies on similar indole derivatives and aromatic amines show characteristic losses and ring-based fragments.[8][9]

G cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 147.09 C₉H₁₁N₂⁺ frag1 Product Ion 1 [M+H-NH₃]⁺ m/z 130.07 C₉H₈N⁺ parent->frag1 -NH₃ (Ammonia) frag2 Product Ion 2 [C₈H₇N]⁺ m/z 117.06 (Indole Core Fragment) parent->frag2 -CH₂NH₂ radical

Caption: Proposed fragmentation of (1H-indol-7-yl)methanamine.

Protocol: Targeted MRM Confirmation
  • LC Separation: Use the identical LC method as in Strategy 1 to ensure comparable retention times.

  • MS Analysis (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Analyte Tuning: Infuse a 100 ng/mL solution of the analyte to optimize precursor selection and find the optimal collision energy (CE) for each fragment.

    • MRM Transitions: Monitor at least two distinct transitions for confirmation.

      • Quantifier: The most abundant, stable transition (e.g., 147.1 -> 130.1).

      • Qualifier: A second, structurally significant transition (e.g., 147.1 -> 117.1).

    • Dwell Time: Set to 50-100 ms per transition.

Trustworthiness: Confirmation is achieved when a signal is detected at the expected retention time for both MRM transitions. Furthermore, the ratio of the qualifier ion peak area to the quantifier ion peak area must be consistent across multiple injections and match that of a reference standard, if available. This "ion ratio" criterion provides an extremely high level of specificity and is a cornerstone of confirmatory analysis.[6]

Data Summary & Comparison

The following tables summarize the expected parameters and outcomes for the two strategies.

Table 1: Comparative Liquid Chromatography Parameters

ParameterMethodRationale
Column Waters Acquity CSH™ Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)Provides alternative selectivity for aromatic isomers via π-π interactions.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase chromatography.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns, ensuring sharp peaks.
Gradient 5% to 95% B in 5 minProvides a robust screen for a molecule of moderate polarity.

Table 2: Comparative Mass Spectrometry Confirmation Parameters

ParameterStrategy 1: Q-TOFStrategy 2: QqQ (MRM)
Precursor Ion (m/z) 147.0917 (measured)147.1 (nominal)
Confirmation Criteria 1 Accurate mass < 5 ppmDetection of quantifier transition (147.1 -> 130.1)
Confirmation Criteria 2 Plausible elemental formulaDetection of qualifier transition (147.1 -> 117.1)
Confirmation Criteria 3 N/AStable ion ratio (Qualifier Area / Quantifier Area)
Primary Advantage Structure elucidation without standardsHighest sensitivity and specificity
Primary Limitation Lower sensitivity, matrix effectsRequires prior knowledge of fragmentation

Conclusion

The definitive structural confirmation of (1H-indol-7-yl)methanamine requires a multi-faceted approach that cannot rely on a single piece of evidence. By combining robust chromatographic separation on a phenyl-based stationary phase with two orthogonal mass spectrometric techniques, we establish a self-validating system.

  • High-Resolution Q-TOF analysis provides the initial, foundational evidence by confirming the elemental composition of the parent molecule and its primary fragments.

  • Targeted MRM analysis on a triple quadrupole instrument provides the ultimate confirmation through the highly specific monitoring of pre-defined, structurally significant fragmentation pathways and their consistent ion ratios.

Together, these strategies provide an unambiguous and defensible confirmation of the (1H-indol-7-yl)methanamine structure, effectively distinguishing it from its positional isomers and ensuring the highest level of scientific integrity in analytical results.

References

  • Watt, A. P., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1231-1239. [Link]

  • Lu, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry, 16(4), 575-586. [Link]

  • PubChem. (n.d.). (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Hajslova, J., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3268. [Link]

  • Ojinaga, M. E., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Verpoorte, R., et al. (2015). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science, 6, 1177. [Link]

  • Watt, A. P., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. ACS Publications. [Link]

  • Gerardi, A., et al. (2014). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • PubChem. (n.d.). [1-(Cyclobutylmethyl)indol-7-yl]methanamine. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Corporation. [Link]

  • Aflatuni, A., et al. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 20(12), 22434-22444. [Link]

  • Gonda, S., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(9), 1989. [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. [Link]

  • León, F., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. [Link]

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Head-to-head comparison of indole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The Architect’s Guide to Indole Synthesis: A Head-to-Head Comparison of Fischer, Leimgruber-Batcho, and Larock Methodologies

As a Senior Application Scientist, I frequently observe researchers defaulting to familiar synthetic routes without objectively evaluating the mechanistic nuances that dictate yield, regioselectivity, and functional group tolerance. The indole scaffold is a privileged structure in medicinal chemistry, and constructing it efficiently requires a strategic match between the target molecule and the synthetic methodology.

This guide provides an in-depth, data-driven comparison of three cornerstone methodologies: the classical Fischer synthesis, the mild Leimgruber-Batcho approach, and the regioselective Larock heteroannulation.

Mechanistic Causality & Pathway Analysis

Understanding the fundamental logic behind each method is critical for selecting the right tool for your target molecule.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis remains a workhorse due to the commercial availability of its precursors. The reaction relies on the acid-catalyzed cyclization of an arylhydrazone[1]. The causality of the reaction hinges on the tautomerization of the hydrazone to an ene-hydrazine. This intermediate undergoes a [3,3]-sigmatropic rearrangement—the rate-limiting and defining step that forms the critical C-C bond before rearomatization and expulsion of ammonia[2]. Modern adaptations, such as three-component approaches, even allow for the in situ generation of starting materials from nitriles and organometallic reagents[3].

Fischer A Arylhydrazine + Ketone B Arylhydrazone A->B Acid Catalysis - H2O C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Rate-Limiting Step E Bis-imine Intermediate D->E C-C Bond Formation F Rearomatization & Aminal Formation E->F Cyclization G Indole Core (- NH3) F->G Aromatization

Mechanistic pathway of the Fischer indole synthesis.

The Leimgruber-Batcho Synthesis

Developed to bypass the harsh acidic conditions of the Fischer method, this two-step process is the premier choice for synthesizing indoles lacking C2/C3 substitution[1]. The causality of its high efficiency lies in the first step: the addition of pyrrolidine displaces dimethylamine from N,N-dimethylformamide dimethyl acetal (DMF-DMA). This generates a highly reactive electrophilic intermediate that rapidly condenses with the mildly acidic methyl group of an o-nitrotoluene[4].

LB A o-Nitrotoluene C Nitroenamine Intermediate A->C Base-catalyzed condensation B DMF-DMA + Pyrrolidine B->C Pyrrolidine accelerates electrophile formation D Reductive Cyclization (Raney Ni / N2H4) C->D Reduction of NO2 to NH2 E Indole (C2/C3 Unsubstituted) D->E Intramolecular cyclization & elimination

Workflow and intermediate progression in the Leimgruber-Batcho synthesis.

The Larock Heteroannulation

The Larock synthesis utilizes palladium catalysis to couple an o-iodoaniline with a disubstituted alkyne[5]. The defining feature of this method is its strict steric control. During the migratory syn-insertion step, the bulkier substituent of the alkyne positions itself adjacent to the newly forming C-C bond (away from the bulky palladium complex)[5]. This causality guarantees highly predictable regioselectivity in 2,3-disubstituted indoles[6].

Larock Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (o-Iodoaniline) Pd0->OxAdd o-Iodoaniline + LiCl Coord Alkyne Coordination OxAdd->Coord Internal Alkyne MigIns Migratory Syn-Insertion (Steric Control) Coord->MigIns Regioselectivity Determined RedElim Reductive Elimination (Indole Formation) MigIns->RedElim Base / -HX RedElim->Pd0 Product Release

Palladium-catalyzed Larock heteroannulation catalytic cycle.

Head-to-Head Comparison: Quantitative Performance Data

To facilitate objective decision-making, the operational parameters and performance metrics of the three methods are summarized below based on standard literature yields and conditions[1][4][5][6].

MetricFischer SynthesisLeimgruber-BatchoLarock Annulation
Ideal Precursors Arylhydrazine + Ketoneo-Nitrotoluene + DMF-DMAo-Iodoaniline + Alkyne
Typical Yields 50% – 85%70% – 95%60% – 98%
Regioselectivity Poor (with unsymmetrical ketones)N/A (Yields C2/C3 unsubstituted)Excellent (Sterically driven)
Reaction Conditions Harsh (Strong Lewis/Protic Acids)Mild (Base condensation, Reduction)Moderate (Pd catalyst, Base, 100 °C)
Primary Advantage Broad substrate scope, inexpensiveExtremely high yields, mild conditionsUnmatched 2,3-disubstitution control
Key Limitation Intolerant to acid-sensitive groupsRequires specific o-nitrotoluenesPd catalyst cost, alkyne availability

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system where specific visual or chemical cues indicate successful progression. Below are optimized, step-by-step workflows for the Leimgruber-Batcho and Larock methods.

Protocol A: The Leimgruber-Batcho Synthesis (C2/C3 Unsubstituted Indoles)

Objective: Synthesis of an unsubstituted indole core via a visual-cue-driven enamine intermediate[4].

  • Enamine Formation:

    • Combine o-nitrotoluene (1.0 equiv), DMF-DMA (1.5 equiv), and pyrrolidine (1.2 equiv) in anhydrous DMF.

    • Heat the mixture to 110 °C for 3 hours under an inert atmosphere.

    • Validation Checkpoint: The extended conjugation of the push-pull nitroenamine intermediate will cause the solution to turn an intense, deep red color[4]. If the solution remains pale, the enamine has not formed, likely due to moisture degrading the DMF-DMA.

  • Reductive Cyclization:

    • Concentrate the crude red enamine under reduced pressure and redissolve in methanol.

    • Add a catalytic amount of Raney Nickel. Slowly add hydrazine hydrate (3.0 equiv) dropwise at room temperature.

    • Validation Checkpoint: The spontaneous decomposition of hydrazine generates in situ H₂ gas, identifiable by steady effervescence. As the nitro group is reduced to an amine and cyclizes, the deep red color will completely dissipate, indicating reaction completion[4].

  • Isolation: Filter through a pad of Celite to remove the catalyst, concentrate, and purify via silica gel chromatography.

Protocol B: Regioselective Larock Annulation (2,3-Disubstituted Indoles)

Objective: Palladium-catalyzed coupling with strict stoichiometric control[5][6].

  • Reagent Assembly:

    • In an oven-dried Schlenk flask, combine the o-iodoaniline (1.0 equiv), internal alkyne (2.0 equiv), Pd(OAc)₂ (5 mol%), Na₂CO₃ (5.0 equiv), and exactly 1.0 equivalent of LiCl in DMF.

  • Catalytic Cycle Initiation:

    • Degas the mixture and heat to 100 °C for 24 hours.

    • Validation Checkpoint (Causality): The exact stoichiometry of LiCl is paramount. LiCl acts as a chloride source to form a chloride-ligated zerovalent palladium species, which prevents catalyst precipitation (palladium black). However, exceeding 1.0 equivalent will over-saturate the palladium coordination sphere, severely retarding the reaction rate and lowering yields[5][6].

  • Verification of Regioselectivity:

    • Following aqueous workup and column chromatography, validate the regioselectivity via 2D NMR (NOESY). The bulkier substituent of the starting alkyne must be positioned at the C-2 position of the indole ring[5].

Strategic Selection Logic

Use the following decision matrix to logically deduce the optimal synthetic route based on your target molecule's structural requirements.

Selection Start Target Indole Scaffold Q1 Need C2/C3 Unsubstituted? Start->Q1 Q2 Regioselective 2,3-Disubstitution? Q1->Q2 No LB Leimgruber-Batcho Q1->LB Yes Q3 Readily Available Ketones? Q2->Q3 No Larock Larock Annulation Q2->Larock Yes Fischer Fischer Synthesis Q3->Fischer Yes

Decision matrix for selecting the optimal indole synthesis methodology.

Conclusion

The successful synthesis of the indole nucleus requires matching the chemical environment to the structural demands of the target. The Fischer synthesis remains unparalleled for rapid, inexpensive library generation when regioselectivity is not a barrier. The Leimgruber-Batcho synthesis provides a highly reliable, visually-validating pathway for delicate, unsubstituted cores. Finally, the Larock annulation offers surgical precision for 2,3-disubstituted indoles, provided the delicate balance of palladium and chloride ligands is maintained.

References

  • Leimgruber–Batcho indole synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • Larock indole synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • A three-component Fischer indole synthesis - PubMed Source: nih.gov URL:[Link]

Sources

Isothermal Titration Calorimetry (ITC) for Indole-Protein Binding: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and allosteric modulators due to its ability to participate in both hydrophobic packing and directional hydrogen bonding via the indole NH group. In Fragment-Based Drug Discovery (FBDD), characterizing the binding of low-affinity indole fragments ( Kd​ in the μM to mM range) requires highly sensitive biophysical techniques 1[1].

This guide objectively evaluates Isothermal Titration Calorimetry (ITC) against alternative methodologies like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), providing a self-validating experimental framework for measuring indole-protein thermodynamics.

The Physics of ITC in Fragment Binding

Unlike assays that only measure binding affinity ( Kd​ ), ITC directly measures the heat released or absorbed ( ΔH ) during a binding event. Because indole binding often exhibits enthalpy-entropy compensation—where the entropic gain of displacing water from a hydrophobic pocket is offset by the enthalpic cost of breaking water-protein hydrogen bonds—capturing the full thermodynamic profile ( ΔG=ΔH−TΔS ) is critical 2[2].

ITC is the only technique that directly quantifies ΔH , allowing researchers to deliberately optimize for enthalpically-driven indole binders, which typically translate into more selective and potent clinical candidates 2[2]. Furthermore, it provides the binding stoichiometry ( n ), which is essential for differentiating true 1:1 target engagement from non-specific aggregation.

Objective Comparison: ITC vs. SPR vs. MST

When screening indole fragments, researchers must balance throughput, sample consumption, and data richness.

  • Surface Plasmon Resonance (SPR): The gold standard for kinetics ( kon​ , koff​ ). However, SPR requires protein immobilization on a sensor chip. Indole fragments are notoriously sticky and hydrophobic, often leading to non-specific binding to the dextran matrix or altered protein conformations upon immobilization 3[3].

  • Microscale Thermophoresis (MST): Measures binding in free solution using minimal sample volumes. It relies on the thermophoretic movement of a fluorescently labeled target. The drawback is that fluorescent labels can sterically hinder the binding of small indole fragments or alter the hydration shell dynamics, skewing the apparent affinity 3[3].

  • Isothermal Titration Calorimetry (ITC): Operates in free solution without labels or immobilization, preserving the native state of the protein. While it requires higher protein concentrations and has lower throughput, it provides absolute thermodynamic parameters and is immune to the optical artifacts that plague SPR and MST 1[1].

Table 1: Quantitative and Qualitative Comparison for Indole Binding
ParameterITCSPRMST
Primary Output Thermodynamics ( ΔH , ΔS , Kd​ , n )Kinetics ( kon​ , koff​ , Kd​ )Affinity ( Kd​ )
Immobilization Required? No (Free Solution)YesNo (Free Solution)
Labeling Required? No (Label-Free)No (Label-Free)Yes (Usually fluorescent)
Sample Consumption High ( ∼10−50μM , 300μL )Low ( ∼1−10μg )Very Low ( ∼10−50nM , 10μL )
Throughput Low (1-2 hours / sample)High (Minutes / sample)Medium (Minutes / sample)
Susceptibility to Artifacts Low (Aggregation easily detected via n )High (Non-specific matrix binding)Medium (Fluorescence quenching)

Experimental Methodology: Self-Validating ITC Protocol

To ensure rigorous scientific integrity, the following protocol details the causality behind each step for measuring indole derivatives binding to a target protein (e.g., Pregnane X Receptor, PXR, or bacterial prenyltransferases) 4[4].

Step 1: Buffer Matching (The Most Critical Step)

Causality: ITC measures all heats of reaction, including the heat of mixing mismatched buffers. Because indoles require DMSO for solubility, the DMSO concentration in the syringe (ligand) and cell (protein) must be identical down to the pipetting error.

  • Dialyze the purified target protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Retain the final dialysate to dissolve the indole fragment.

  • If the indole is dissolved in 100% DMSO, add the exact same volume of DMSO to the protein solution (typically ≤5% final DMSO to prevent protein denaturation).

Step 2: Sample Preparation and Degassing

Causality: Air bubbles in the sample cell cause massive thermal noise spikes that obscure the microcalorie heat signatures of weak fragments.

  • Prepare the protein in the cell at 20−30μM .

  • Prepare the indole ligand in the syringe at 10−15× the protein concentration ( 200−450μM ). (Note: For weak fragments where Kd​>100μM , a standard sigmoidal curve is impossible; use a low-c titration strategy by increasing ligand concentration to ensure saturation).

  • Degas both samples under vacuum for 5 minutes at the experimental temperature (e.g., 25°C).

Step 3: Titration Parameters & Execution

Causality: The first injection is always flawed due to diffusion across the syringe tip during equilibration. It must be programmed but excluded from analysis.

  • Set the instrument (e.g., MicroCal PEAQ-ITC) to 25°C with a reference power of 5μcal/s .

  • Program 19 injections: an initial 0.4μL dummy injection, followed by 18 injections of 2μL each, spaced 120 seconds apart to allow the baseline to re-equilibrate.

  • Set stir speed to 750 rpm to ensure rapid mixing without causing shear denaturation.

Step 4: Control Experiments (Self-Validation)

Causality: Indole dilution into buffer generates heat. This background must be subtracted to isolate the true heat of binding.

  • Perform a "Ligand into Buffer" titration using the exact same parameters.

  • Subtract this background heat from the "Ligand into Protein" raw data before integrating the peaks.

Data Visualization: Workflow & Thermodynamic Profiling

ITC_Workflow TargetPrep 1. Target Protein Dialysis (Ensure exact buffer match) Degas 3. Degassing & Loading (Eliminate thermal noise) TargetPrep->Degas LigandPrep 2. Indole Ligand Preparation (Match DMSO concentration) LigandPrep->Degas Titration 4. ITC Titration (Ligand into Protein) Degas->Titration Control 4b. Control Titration (Ligand into Buffer) Degas->Control Integration 5. Peak Integration & Background Subtraction Titration->Integration Control->Integration Subtract Heat of Dilution Thermodynamics 6. Thermodynamic Profiling (ΔG, ΔH, -TΔS, Kd, n) Integration->Thermodynamics

ITC experimental workflow for the thermodynamic profiling of indole-protein binding.

Experimental Data: Thermodynamic Profiling of Indole Derivatives

To illustrate the power of ITC, consider the binding of various indole derivatives to a model target (e.g., the AdmX protein) 5[5]. While SPR might show similar Kd​ values for two derivatives, ITC reveals divergent binding mechanisms.

Table 2: Representative Thermodynamic Data for Indole Derivatives
Ligand Kd​ ( μM )Binding DriverEnthalpy ( ΔH )Entropy ( −TΔS )
Indole-3-acetic acid (IAA) 15.2Entropically DrivenUnfavorable (Endothermic)Favorable
Indole-3-pyruvic acid (IPA) 6.4Enthalpically DrivenFavorable (Exothermic)Unfavorable

Analysis of Causality: As demonstrated in recent literature, Indole-3-acetic acid (IAA) binds endothermically ( ΔH>0 ); the interaction is entirely driven by the entropic release of ordered water molecules from the hydrophobic pocket 5[5]. In contrast, modifying the side chain (Indole-3-pyruvic acid, IPA) allows the molecule to form critical hydrogen bonds with the protein, resulting in a highly favorable exothermic enthalpy (downward peaks in ITC) and a tighter overall affinity 5[5]. This structural insight—invisible to SPR and MST—guides medicinal chemists to prioritize scaffolds that optimize both geometry and hydrogen bonding. Similar synergistic relationships have been observed using ITC for L-Trp and indole prenylation by enzymes like CymD 6[6].

References

  • Application of isothermal titration calorimetry in drug discovery and development - ResearchGate - 1

  • Isothermal Titration Calorimetry fragment based drug discovery review - Practical Fragments - 2

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI - XanTec bioanalytics GmbH -3

  • Indole microbial metabolites: expanding and translating target(s) - NIH - 4

  • Isothermal titration calorimetry showing the binding of auxinic compounds to AdmX - ResearchGate - 5

  • Structural Basis of Tryptophan Reverse N-Prenylation Catalyzed by CymD - OSTI - 6

Sources

X-Ray Crystallography of (1H-Indol-7-yl)methanamine Derivatives: A Comparison Guide to Co-crystallization vs. Ligand Soaking

Author: BenchChem Technical Support Team. Date: March 2026

As structure-based drug design (SBDD) pushes toward more complex and specific pharmacophores, (1H-indol-7-yl)methanamine derivatives have emerged as privileged scaffolds. The indole core provides robust hydrophobic and π−π stacking capabilities, while the 7-methanamine (aminomethyl) substituent acts as a highly directional hydrogen-bond donor and acceptor. This unique V-shaped geometry is exceptionally effective at wedging into deep enzymatic sub-pockets, such as the S1 pocket of serine proteases (e.g., interacting with the Gly218 backbone in Factor Xa)[1] or the hinge regions of kinases[2].

However, obtaining high-resolution X-ray crystal structures of these complexes presents unique biophysical challenges. The primary amine is typically protonated at physiological pH. Introducing this localized positive charge into a pre-formed protein crystal lattice can induce severe osmotic shock or disrupt critical crystal contacts. Furthermore, the hydrophobic nature of the indole core often necessitates the use of dimethyl sulfoxide (DMSO) for solubilization, which can rapidly degrade fragile apo-crystals.

This guide objectively compares the two primary crystallographic workflows—Ligand Soaking and Co-crystallization —specifically tailored to overcome the biophysical hurdles of (1H-indol-7-yl)methanamine fragments[3].

Performance Comparison Matrix

Selecting the correct crystallographic approach requires balancing the need for rapid throughput against the biophysical realities of the ligand. Table 1 summarizes the performance metrics of both methods when applied to indole-7-methanamine derivatives.

Table 1: Quantitative and Qualitative Comparison of Crystallographic Approaches

ParameterLigand SoakingCo-crystallization
Binding Mechanism Diffusion through existing solvent channelsInduced fit prior to lattice formation
Ligand Concentration 10 – 50 mM (High)1 – 5 mM (Low)
DMSO Tolerance Low (<5% final concentration in drop)High (up to 10% during initial complexation)
Conformational Flexibility Restricted by the existing crystal latticeUnrestricted (captures true physiological pose)
Time-to-Structure 1 – 3 days (assuming apo crystals exist)2 – 6 weeks (requires condition optimization)
Indole-7-methanamine Suitability Moderate (Amine charge may disrupt lattice)High (Accommodates deep pocket wedging)

Mechanistic Analysis: Causality Behind Experimental Choices

The Limitations of Ligand Soaking

Soaking relies on the diffusion of the indole derivative through the crystal's solvent channels. If the target binding site is occluded by lattice contacts, the bulky indole ring cannot penetrate. More critically, the (1H-indol-7-yl)methanamine group carries a localized positive charge at pH 7.4. If the binding site is located near a symmetry axis, this charge can repel adjacent symmetry mates, causing the crystal to crack, lose diffraction quality, or dissolve entirely[3].

The Advantage of Co-crystallization

Co-crystallization allows the target protein to undergo necessary conformational changes to accommodate the ligand before lattice formation. This is particularly crucial for (1H-indol-7-yl)methanamine derivatives, which often act via an "induced fit" mechanism. Co-crystallization is generally more accurate for determining the true physiological binding pose, as the crystal packing forces inherent to soaking can artificially distort the ligand or force it into a secondary, non-physiological binding site[4].

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered specifically for the chemical properties of (1H-indol-7-yl)methanamine derivatives, ensuring a self-validating system where failure at any step dictates an immediate pivot to the alternative method.

Protocol A: Acoustic Droplet Ejection (ADE) Ligand Soaking

Use this protocol when robust apo-crystals are available and the ligand is highly soluble. Causality: Traditional pipetting transfers too much DMSO, which destroys the crystal. ADE technology (e.g., Echo liquid handlers) transfers nanoliter volumes, keeping final DMSO concentrations below 2% while achieving high ligand saturation.

  • Apo-Crystal Preparation: Grow target protein apo-crystals using standard vapor diffusion. Ensure the crystallization drop volume is precisely known (typically 200–500 nL).

  • Ligand Preparation: Dissolve the (1H-indol-7-yl)methanamine derivative in 100% DMSO to a stock concentration of 100 mM.

  • ADE Transfer: Use an acoustic liquid handler to fire 2.5 to 10 nL of the ligand stock directly into the crystallization drop. Target a final ligand concentration of 10–20 mM.

  • Incubation: Seal the plate and incubate for 1 to 24 hours. Validation Check: Inspect visually after 1 hour. If the crystal exhibits micro-fractures (cracking), the localized charge of the methanamine is disrupting the lattice. Abort soaking and pivot to Protocol B.

  • Harvesting: Loop the crystal, briefly pass it through a cryoprotectant solution (e.g., mother liquor + 20% glycerol), and flash-cool in liquid nitrogen.

Protocol B: Microseeding-Assisted Co-crystallization (MMS)

Use this protocol when soaking destroys the crystal, or when the ligand requires >5% DMSO for solubility. Causality: Binding of the indole derivative alters the protein's surface thermodynamics, often preventing spontaneous nucleation in standard apo conditions. Microseeding bypasses this nucleation barrier, forcing the complex to crystallize in the apo-space group or a closely related one.

  • Complex Formation: Dilute the target protein to 10 mg/mL in the appropriate SEC buffer. Add the (1H-indol-7-yl)methanamine ligand to a final concentration of 2–5 mM. Ensure the final DMSO concentration does not exceed 5% to prevent protein denaturation.

  • Incubation: Incubate the protein-ligand mixture on ice for 1 hour to ensure complete saturation of the binding pocket.

  • Seed Stock Preparation: Crush 3–5 high-quality apo-crystals in 50 µL of stabilizing mother liquor using a seed bead and vortex for 2 minutes. Dilute the supernatant 1:10 to create the working seed stock.

  • Drop Setup: Using a dispensing robot, set up drops in a 3:2:1 ratio (150 nL Protein-Ligand Complex : 100 nL Precipitant : 50 nL Seed Stock).

  • Equilibration & Harvesting: Seal the plate and allow vapor diffusion to proceed at 20°C. Crystals typically appear within 3–7 days. Harvest and flash-cool directly.

Decision Workflow Visualization

To streamline the crystallographic pipeline for these specific derivatives, follow the logic outlined in the diagram below.

G Start Target Protein + (1H-indol-7-yl)methanamine CheckSol Ligand Solubility in Aqueous Buffer? Start->CheckSol HighSol >10 mM (Low DMSO) CheckSol->HighSol LowSol <10 mM (High DMSO) CheckSol->LowSol ApoCrystal Robust Apo Crystals Available? HighSol->ApoCrystal CoCryst Co-crystallization (Microseeding) LowSol->CoCryst Avoids crystal cracking YesApo Yes ApoCrystal->YesApo NoApo No / Fragile ApoCrystal->NoApo Soaking Ligand Soaking (1-50 mM, 1-24h) YesApo->Soaking NoApo->CoCryst Lattice Does ligand disrupt lattice contacts? Soaking->Lattice Success X-Ray Diffraction & Structure Solution CoCryst->Success LatticeYes Yes (Low Occupancy) Lattice->LatticeYes LatticeNo No (High Occupancy) Lattice->LatticeNo LatticeYes->CoCryst Rescue Strategy LatticeNo->Success

Decision workflow for crystallographic screening of (1H-indol-7-yl)methanamine derivatives.

References

  • Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Protein X-ray Crystallography and Drug Discovery Molecules (Basel, Switzerland) - PMC[Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking ResearchGate[Link]

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis ACS Infectious Diseases - PMC[Link]

Sources

Benchmarking (1H-indol-7-yl)methanamine against known IDO1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (1H-indol-7-yl)methanamine Against Clinical-Grade IDO1 Inhibitors: A Comprehensive Pharmacological Guide

As the immuno-oncology landscape evolves, the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme remains a critical, albeit complex, target. IDO1 is the rate-limiting enzyme in the catabolism of L-tryptophan into kynurenine, a process that drives tumor immune evasion by depleting essential amino acids from the microenvironment and activating the immunosuppressive Aryl Hydrocarbon Receptor (AhR) axis[1].

Following the clinical hurdles of first-generation inhibitors like epacadostat (e.g., the ECHO-301 trial), drug development has pivoted toward understanding the nuanced structural dynamics of IDO1. Researchers are increasingly utilizing fragment-based drug discovery (FBDD) to probe the active site without triggering off-target conformational changes. In this guide, we benchmark (1H-indol-7-yl)methanamine —a low-molecular-weight indole-based pharmacophore—against established clinical inhibitors, providing the theoretical framework and self-validating experimental protocols necessary to evaluate its efficacy.

Mechanistic Context: The Trp-Kyn-AhR Axis

To understand the rationale behind indole-based inhibitors, we must first map the signaling causality. IDO1 depletes L-tryptophan (Trp) and generates kynurenine (Kyn). Kynurenine acts as an endogenous ligand for AhR, driving the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) while simultaneously inducing CD8+ T-cell exhaustion[1].

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active Holo-form) Trp->IDO1 Binds Kyn Kynurenine (Metabolite) IDO1->Kyn Catabolizes AhR AhR Receptor (Activation) Kyn->AhR Ligand Treg Treg Expansion & Immune Evasion AhR->Treg Promotes Inhibitors IDO1 Inhibitors (e.g., Epacadostat) Inhibitors->IDO1 Blocks

Trp-Kyn-AhR signaling axis and IDO1 inhibitor intervention points.

Pharmacodynamic Benchmarking

When evaluating (1H-indol-7-yl)methanamine, it must be contextualized against the three dominant classes of IDO pathway modulators. As a structural mimic of the natural substrate L-tryptophan, the indole core of (1H-indol-7-yl)methanamine provides competitive active-site anchoring. Unlike bulkier clinical candidates that may inadvertently stabilize the apo-IDO1 conformation—leading to non-catalytic, pro-tumorigenic signaling[2]—this low-molecular-weight pharmacophore allows researchers to isolate pure catalytic inhibition from conformational artifact signaling.

CompoundPrimary Mechanism of ActionTarget Statein vitro IC50 (Enzymatic)Clinical Stage
(1H-indol-7-yl)methanamine Trp Mimetic / Fragment LeadHolo-IDO1 (Predicted)Variable (Lead Opt.)Preclinical / in vitro
Epacadostat (INCB024360) Reversible Competitive InhibitorHolo-IDO1~10 - 71 nM[3]Phase III (Failed/Repurposing)
Linrodostat (BMS-986205) Irreversible InhibitorApo-IDO1~1.1 nM[4]Phase III
Indoximod (1-D-MT) mTORC1 DerepressorPathway (Non-enzymatic)N/A[5]Phase II/III

Self-Validating Experimental Methodologies

To rigorously benchmark (1H-indol-7-yl)methanamine against epacadostat and linrodostat, a two-tiered validation system is required. We move from a highly controlled cell-free environment (to prove direct target engagement) to a physiological cell-based system (to prove membrane permeability and functional efficacy).

Protocol 1: Cell-Free IDO1 Enzymatic Assay (Absorbance at 480 nm)

Causality Focus: IDO1 is a redox-sensitive hemoprotein. The enzyme is only active when its heme iron is in the ferrous ( Fe2+ ) state. The assay buffer must contain a reducing system to continuously rescue auto-oxidized Fe3+ back to the catalytically active Fe2+ state[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase. Causality: Ascorbate and methylene blue maintain the heme iron in the Fe2+ state, while catalase neutralizes reactive oxygen species that could degrade the enzyme.

  • Enzyme & Compound Incubation: Add purified recombinant human IDO1 protein to the buffer. Add (1H-indol-7-yl)methanamine (or epacadostat as a positive control) at varying concentrations (e.g., 1 nM to 100 μM). Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 400 μM L-tryptophan. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Hydrolysis: Add 20 μL of 30% (w/v) trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Causality: TCA abruptly denatures IDO1 to stop the reaction. The 50°C heating step chemically forces the hydrolysis of the intermediate N-formylkynurenine (NFK) into stable kynurenine, which is strictly required for colorimetric detection[6].

  • Detection: Centrifuge at 2500 rpm for 10 minutes to pellet precipitated proteins. Transfer 100 μL of the supernatant to a 96-well plate and mix with 100 μL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid. Read absorbance at 480 nm.

Self-Validation Check: Always include a 'No-Enzyme' control well containing the maximum concentration of (1H-indol-7-yl)methanamine. Indole derivatives can occasionally absorb light near 480 nm; this control subtracts background compound absorbance, ensuring the signal is strictly dependent on IDO1 catalytic activity.

Protocol 2: Cell-Based SKOV-3 Kynurenine Assay

Causality Focus: Recombinant assays cannot assess cellular permeability or the impact of the complex intracellular redox environment. SKOV-3 human ovarian cancer cells are utilized because they exhibit robust, dose-dependent upregulation of endogenous IDO1 when stimulated with Interferon-gamma (IFN- γ ), providing a highly physiological testing environment[7].

Step-by-Step Methodology:

  • Cell Plating & Induction: Plate SKOV-3 cells at 3×104 cells/well in a 96-well plate and allow them to adhere overnight. Add human IFN- γ at a final concentration of 100 ng/mL to induce IDO1 expression.

  • Compound Treatment: Immediately following IFN- γ addition, treat the cells with serial dilutions of (1H-indol-7-yl)methanamine or control inhibitors. Incubate for 24 hours at 37°C and 5% CO2​ .

  • Supernatant Harvest: Transfer 100 μL of the conditioned cell culture media to a new 96-well plate. Add 20 μL of 30% TCA to precipitate secreted proteins, followed by centrifugation.

  • Quantification: Mix 100 μL of the clarified supernatant with 100 μL of freshly prepared Ehrlich's reagent. Incubate for 10 minutes at room temperature and read absorbance at 490 nm[7].

Self-Validation Check: Include a 'No IFN- γ ' control. SKOV-3 cells have negligible basal IDO1 expression. If kynurenine is detected in this well, it indicates either media contamination or assay cross-reactivity, invalidating the run[7].

References

  • [1] Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC. Available at: 1

  • [4] Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC. Available at: 4

  • [3] Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - Frontiers. Available at: 3

  • [6] Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. Available at: 6

  • [5] Discovery of IDO1 inhibitors: from bench to bedside - PMC. Available at:5

  • [7] Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. Available at: 7

  • [2] Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. Available at:2

Sources

Safety Operating Guide

Personal protective equipment for handling (1H-indol-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the most common point of failure in chemical handling is not the absence of Personal Protective Equipment (PPE), but a fundamental misunderstanding of its mechanistic purpose. When you understand why a chemical behaves the way it does, safety transforms from a rigid compliance checklist into an intuitive, self-validating practice.

(1H-indol-7-yl)methanamine hydrochloride (CAS: 1797558-60-1) is a highly valuable building block in drug discovery and organic synthesis [1]. However, as an amine hydrochloride salt of an indole derivative, it presents specific acute toxicity and irritation risks [2]. This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely and efficiently.

Part 1: Hazard Profile & Mechanistic Basis for PPE Selection

To design a fail-safe handling protocol, we must first deconstruct the chemical's physical and biological behavior. The hydrochloride salt form makes this compound highly water-soluble. If inhaled as a fine dust or ingested, it rapidly dissolves in the mucosal membranes of the respiratory or gastrointestinal tract, leading to rapid systemic absorption [4]. Furthermore, the amine group can cause localized pH shifts and membrane disruption upon contact with sweat or tears, necessitating strict barrier protection.

Table 1: Quantitative Hazard Summary and PPE Specifications
Hazard ClassificationRoute of ExposureMechanistic RationaleRequired PPE & Material Specification
H302 (Harmful if swallowed)Ingestion / Hand-to-mouthRapid mucosal absorption of the soluble salt.Gloves: Nitrile (Min. thickness: 0.11 mm). Hygiene: Strict no-touch policy.
H315 (Skin irritation)Dermal contactLocalized pH disruption upon contact with skin moisture.Double Gloves: Nitrile (Outer: 0.4 mm, Inner: 0.11 mm). Body: Fluid-resistant lab coat.
H319 (Serious eye irritation)Ocular contactCorrosive interaction with the aqueous environment of the eye.Eyewear: ANSI Z87.1 compliant safety goggles with indirect venting.
H332 (Harmful if inhaled)Inhalation of dust/aerosolsElectrostatic dispersion of crystalline powder into the breathing zone.Respirator: N95 or P100 particulate filter. Engineering: Fume hood (Face velocity 0.4-0.6 m/s).

Part 2: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check has passed.

Standard Operating Procedure: Weighing and Transfer

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Turn on the chemical fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s.

    • Causality: Velocities below 0.4 m/s fail to capture aerosolized dust; velocities above 0.6 m/s create turbulent eddies that can blow the powder back into the operator's breathing zone.

  • PPE Integrity Check: Don inner nitrile gloves, lab coat, and safety goggles. Perform a visual and tactile inspection of the outer nitrile gloves. Inflate them slightly with trapped air to check for micro-punctures before donning.

Phase 2: Execution 3. Neutralize Static Charge: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the chemical vial.

  • Causality: Hydrochloride salts of organic amines are crystalline and highly prone to static charge accumulation. Static repulsion can cause the powder to "jump," aerosolizing toxic particulates (H332 hazard) [1].

  • Transfer the Compound: Using a static-dissipative spatula, carefully transfer the required mass of (1H-indol-7-yl)methanamine hydrochloride. Keep the source vial and the weighing boat as close to the hood's baffle (rear exhaust) as possible.

  • Seal and Decontaminate: Immediately cap the source vial. Wipe the exterior of the vial with a disposable Kimwipe dampened with water or ethanol.

    • Causality: The hydrochloride salt is highly soluble in polar solvents. A damp wipe effectively solubilizes and captures any micro-dust on the vial's exterior, preventing cross-contamination when the vial is returned to storage.

Part 3: Waste Management and Disposal Plan

Indole derivatives and amine hydrochlorides possess significant aquatic toxicity and must never be discharged into municipal drains [3].

Standard Operating Procedure: Decontamination and Disposal
  • Solid Waste Segregation: Place all contaminated Kimwipes, weighing boats, and outer gloves into a designated, chemically resistant solid hazardous waste bin. Label clearly with: "Hazardous Waste: Contains (1H-indol-7-yl)methanamine hydrochloride (Toxic, Irritant)."

  • Empty Container Decontamination: Empty vials must be triple-rinsed before disposal.

    • Step A: Add a small volume of ethanol or water to the vial. Cap and agitate.

    • Step B: Pour the rinsate into a designated Liquid Hazardous Waste container.

    • Step C: Repeat two more times.

    • Causality: Triple-rinsing ensures >99.9% removal of the residual compound. The defaced, rinsed vial can then be disposed of as standard solid hazardous waste, while the concentrated liquid is isolated for professional incineration [3].

  • Chemical Incompatibility: Ensure the liquid waste container does not contain strong oxidizing agents. Amine derivatives can react exothermically with oxidizers, risking pressure buildup and container rupture [4].

Part 4: Emergency Response Workflows

In the event of a spill, rapid decision-making is critical. The following workflow dictates the exact steps required to mitigate exposure.

SpillResponse A Spill or Exposure Event B Assess Severity A->B C Major Spill / Aerosolization Evacuate & Call EHS B->C High Risk D Minor Powder Spill Initiate Local Cleanup B->D Low Risk E Don Supplemental PPE (N95/P100 Respirator) D->E F Dampen Powder (Prevents Dusting) E->F G Collect & Dispose as Hazardous Waste F->G

Decision matrix and workflow for (1H-indol-7-yl)methanamine hydrochloride spill response.

Critical Spill Response Rationale: Notice that Step F requires you to dampen the powder. Sweeping a dry hydrochloride salt generates a massive plume of respirable micro-dust, directly exposing the operator to H332 hazards. By dampening the spill with a compatible solvent (like water or ethanol) before wiping it up, you collapse the aerosolization potential, transforming an airborne inhalation hazard into a manageable solid waste task [4].

References

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